molecular formula C11H12N2 B3395013 Phthalazine, 6-(1-methylethyl)- CAS No. 122882-99-9

Phthalazine, 6-(1-methylethyl)-

Cat. No.: B3395013
CAS No.: 122882-99-9
M. Wt: 172.23 g/mol
InChI Key: OVBJAABCEPSUNB-UHFFFAOYSA-N
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Description

Phthalazine, 6-(1-methylethyl)- is a useful research compound. Its molecular formula is C11H12N2 and its molecular weight is 172.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Phthalazine, 6-(1-methylethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phthalazine, 6-(1-methylethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-propan-2-ylphthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-8(2)9-3-4-10-6-12-13-7-11(10)5-9/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBJAABCEPSUNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=CN=NC=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50618992
Record name 6-(Propan-2-yl)phthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122882-99-9
Record name 6-(Propan-2-yl)phthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Phthalazine, 6-(1-methylethyl)-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound Phthalazine, 6-(1-methylethyl)- , also known as 6-isopropylphthalazine. This document details a feasible synthetic route, outlines detailed experimental protocols, and presents a thorough characterization profile based on established spectroscopic techniques. The information herein is intended to support researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction

Phthalazine and its derivatives are an important class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The phthalazine scaffold is a key structural motif in a variety of bioactive molecules exhibiting properties such as anticancer, antihypertensive, and antimicrobial activities. The introduction of various substituents onto the phthalazine core allows for the fine-tuning of its physicochemical properties and biological activity. This guide focuses specifically on Phthalazine, 6-(1-methylethyl)-, a derivative bearing an isopropyl group on the benzene ring.

Compound Identity:

PropertyValue
IUPAC Name 6-(1-methylethyl)phthalazine
Synonyms 6-isopropylphthalazine
CAS Number 122882-99-9[1]
Molecular Formula C₁₁H₁₂N₂[1]
Molecular Weight 172.23 g/mol [1]
InChI Key OVBJAABCEPSUNB-UHFFFAOYSA-N

Synthesis

Proposed Synthetic Pathway

The proposed synthesis of Phthalazine, 6-(1-methylethyl)- is a one-step cyclocondensation reaction between 4-isopropyl-1,2-benzenedicarboxaldehyde and hydrazine hydrate.

Synthesis cluster_reactants Reactants cluster_product Product 4-isopropyl-1,2-benzenedicarboxaldehyde 4-isopropyl-1,2-benzenedicarboxaldehyde Phthalazine, 6-(1-methylethyl)- Phthalazine, 6-(1-methylethyl)- 4-isopropyl-1,2-benzenedicarboxaldehyde->Phthalazine, 6-(1-methylethyl)- Cyclocondensation Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Phthalazine, 6-(1-methylethyl)-

Caption: Proposed synthetic route for Phthalazine, 6-(1-methylethyl)-.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for similar phthalazine syntheses.

Materials:

  • 4-isopropyl-1,2-benzenedicarboxaldehyde

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol (EtOH)

  • Glacial Acetic Acid (optional, as catalyst)

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-isopropyl-1,2-benzenedicarboxaldehyde (1.0 eq) in ethanol (10 mL per gram of aldehyde).

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature. A catalytic amount of glacial acetic acid (0.1 eq) can be added to facilitate the reaction.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl acetate/Hexane).

  • Workup: After completion of the reaction, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in dichloromethane or ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure Phthalazine, 6-(1-methylethyl)-.

Workflow A Dissolve 4-isopropyl-1,2-benzenedicarboxaldehyde in Ethanol B Add Hydrazine Hydrate A->B Room Temperature C Reflux for 2-4 hours B->C Heating D Monitor by TLC C->D E Solvent Evaporation D->E Reaction Complete F Aqueous Workup and Extraction E->F G Drying and Concentration F->G H Column Chromatography Purification G->H I Pure Phthalazine, 6-(1-methylethyl)- H->I

Caption: Experimental workflow for the synthesis of Phthalazine, 6-(1-methylethyl)-.

Characterization

The structural elucidation and confirmation of the synthesized Phthalazine, 6-(1-methylethyl)- would be performed using a combination of spectroscopic methods. The following tables summarize the expected quantitative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.4 - 9.2s2HH-1, H-4
~8.0 - 7.8m2HH-5, H-8
~7.7 - 7.5m1HH-7
~3.2 - 3.0sept1H-CH(CH₃)₂
~1.3d6H-CH(CH₃)₂

¹³C NMR (Carbon-13 NMR):

Chemical Shift (δ, ppm)Assignment
~150 - 148C-1, C-4
~140 - 138C-4a, C-8a
~135 - 133C-6
~129 - 127C-5, C-8
~125 - 123C-7
~34 - 32-CH(CH₃)₂
~24 - 22-CH(CH₃)₂
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H Stretch
2960 - 2850Medium-StrongAliphatic C-H Stretch (isopropyl)
1620 - 1580Medium-StrongC=N Stretch (phthalazine ring)
1500 - 1450Medium-StrongC=C Stretch (aromatic ring)
1385 - 1365MediumC-H Bend (isopropyl gem-dimethyl)
850 - 800StrongC-H Out-of-plane Bend (aromatic)
Mass Spectrometry (MS)
m/zRelative IntensityAssignment
172.10High[M]⁺ (Molecular Ion)
157.08Medium[M - CH₃]⁺
130.05Medium[M - C₃H₆]⁺
103.04Low[C₇H₅N]⁺
77.04Low[C₆H₅]⁺

Logical Relationships in Characterization

The characterization process follows a logical workflow to confirm the identity and purity of the synthesized compound.

Characterization Start Synthesized Compound NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR Provides carbon-hydrogen framework IR IR Spectroscopy Start->IR Identifies functional groups MS Mass Spectrometry Start->MS Determines molecular weight and fragmentation Purity Purity Assessment (e.g., HPLC, Elemental Analysis) Start->Purity Structure_Confirmed Structure and Purity Confirmed NMR->Structure_Confirmed IR->Structure_Confirmed MS->Structure_Confirmed Purity->Structure_Confirmed

Caption: Logical workflow for the characterization of the synthesized compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of Phthalazine, 6-(1-methylethyl)-. The proposed synthetic protocol, based on established chemical principles, offers a straightforward approach to obtaining this compound. The comprehensive characterization data presented serves as a valuable reference for researchers to confirm the successful synthesis and purity of the target molecule. This information is intended to facilitate further research into the potential applications of this and related phthalazine derivatives in various scientific disciplines, particularly in the realm of drug discovery and development.

References

Spectroscopic Analysis of 6-Isopropylphthalazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 6-isopropylphthalazine, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this guide presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopy. Detailed experimental protocols for acquiring such data are also provided, along with a logical workflow for the complete spectroscopic characterization of a novel compound.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis of 6-isopropylphthalazine. These predictions are derived from the analysis of its structural components: a disubstituted aromatic ring, a pyridazine ring system, and an isopropyl substituent.

Table 1: Predicted ¹H NMR Spectral Data for 6-Isopropylphthalazine

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~9.2 - 9.5Singlet1HH-1 or H-4 (Pyridazine ring)
~9.2 - 9.5Singlet1HH-4 or H-1 (Pyridazine ring)
~8.0 - 8.2Doublet1HH-8 (Aromatic ring)
~7.8 - 8.0Doublet of doublets1HH-7 (Aromatic ring)
~7.6 - 7.8Singlet1HH-5 (Aromatic ring)
~3.0 - 3.3Septet1H-CH(CH₃)₂ (Isopropyl)
~1.3 - 1.5Doublet6H-CH(CH₃)₂ (Isopropyl)

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for 6-Isopropylphthalazine

Chemical Shift (δ, ppm)Carbon TypeAssignment
~150 - 155Aromatic C-NC-1 or C-4
~150 - 155Aromatic C-NC-4 or C-1
~148 - 152Aromatic CC-6
~130 - 135Aromatic CHC-8
~128 - 132Aromatic CC-4a or C-8a
~128 - 132Aromatic CC-8a or C-4a
~125 - 129Aromatic CHC-7
~122 - 126Aromatic CHC-5
~34 - 38Aliphatic CH-CH(CH₃)₂
~22 - 25Aliphatic CH₃-CH(CH₃)₂

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted FT-IR Absorption Bands for 6-Isopropylphthalazine

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3050 - 3150MediumC-H StretchAromatic
2950 - 3000StrongC-H StretchAliphatic (Isopropyl)
1600 - 1650MediumC=N StretchPyridazine Ring
1450 - 1580Medium-StrongC=C StretchAromatic Ring
1370 - 1390MediumC-H BendIsopropyl (gem-dimethyl)
800 - 900StrongC-H BendAromatic (out-of-plane)

Table 4: Predicted Mass Spectrometry Data for 6-Isopropylphthalazine

m/z ValueInterpretation
172.23[M]⁺ (Molecular Ion)
157.19[M - CH₃]⁺
130.14[M - C₃H₇]⁺

Ionization Mode: Electron Ionization (EI).

Table 5: Predicted UV-Vis Spectroscopic Data for 6-Isopropylphthalazine

λmax (nm)Molar Absorptivity (ε)Electronic Transition
~220 - 240Highπ → π
~280 - 300Mediumn → π
~320 - 340Lown → π*

Solvent: Ethanol or Methanol.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols represent standard procedures for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of 6-isopropylphthalazine.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in 6-isopropylphthalazine.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrumentation: Use a FT-IR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 6-isopropylphthalazine.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via direct infusion or through a gas chromatography (GC) inlet.

  • Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is a common technique for small organic molecules that provides characteristic fragmentation patterns.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of ions at each m/z value.

  • Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z. The peak with the highest m/z often corresponds to the molecular ion [M]⁺.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within 6-isopropylphthalazine.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 at the λmax.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a reference cuvette with the pure solvent.

    • Place the reference and sample cuvettes in the spectrophotometer.

    • Scan a range of wavelengths (e.g., 200-800 nm) to obtain the absorption spectrum.

  • Data Analysis: The spectrum is plotted as absorbance versus wavelength. Identify the wavelength of maximum absorbance (λmax).

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a novel compound and the general structure of 6-isopropylphthalazine.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation & Confirmation Synthesis Synthesis of 6-Isopropylphthalazine Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) Determine Molecular Weight & Formula Purification->MS IR FT-IR Spectroscopy Identify Functional Groups NMR NMR Spectroscopy (¹H, ¹³C) Elucidate C-H Framework UV UV-Vis Spectroscopy Investigate Electronic Transitions Data_Integration Integration of All Spectroscopic Data MS->Data_Integration IR->Data_Integration NMR->Data_Integration UV->Data_Integration Structure_Proposal Proposal of Chemical Structure Data_Integration->Structure_Proposal Confirmation Structure Confirmation Structure_Proposal->Confirmation

In-Depth Technical Guide on the Crystal Structure of Phthalazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention Of: Researchers, Scientists, and Drug Development Professionals.

Disclaimer: The crystal structure for the specific compound, Phthalazine, 6-(1-methylethyl)- (CAS No. 122882-99-9), is not publicly available in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases as of the latest search. This guide will, therefore, provide a detailed analysis of a closely related and structurally characterized phthalazine derivative, 2-[(2,4,6-Trimethylbenzene)sulfonyl]phthalazin-1(2H)-one , as an illustrative example. The experimental protocols and data presentation herein are representative of the methodologies that would be employed for the crystal structure determination of Phthalazine, 6-(1-methylethyl)-.

Introduction to Phthalazine Derivatives and Their Structural Significance

Phthalazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities. The therapeutic potential of these compounds is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. Single-crystal X-ray diffraction is the definitive method for elucidating the precise atomic arrangement, bond lengths, bond angles, and intermolecular interactions within a crystalline solid, providing invaluable insights for structure-activity relationship (SAR) studies and rational drug design.

This guide presents the crystallographic data and experimental methodology for 2-[(2,4,6-trimethylbenzene)sulfonyl]phthalazin-1(2H)-one, a compound whose structure has been resolved and published.[1][2][3][4] This information serves as a comprehensive example of the structural characterization of a substituted phthalazine.

Crystallographic Data for 2-[(2,4,6-Trimethylbenzene)sulfonyl]phthalazin-1(2H)-one

The following tables summarize the key crystallographic data and refinement details for the title compound.[1][2][3][4]

Table 1: Crystal Data and Structure Refinement.

ParameterValue
Empirical FormulaC₁₇H₁₆N₂O₃S
Formula Weight328.38
Temperature100(2) K
Wavelength1.54178 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a8.3589(2) Å
b16.4893(4) Å
c11.4552(3) Å
α90°
β108.053(1)°
γ90°
Volume1499.34(7) ų
Z4
Density (calculated)1.454 Mg/m³
Absorption Coefficient1.939 mm⁻¹
F(000)688
Data Collection
DiffractometerRigaku Oxford Diffraction SuperNova
Radiation SourceCu Kα radiation
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2640 / 0 / 217
Goodness-of-fit on F²1.043
Final R indices [I > 2σ(I)]R₁ = 0.0337, wR₂ = 0.0863
R indices (all data)R₁ = 0.0346, wR₂ = 0.0872
Largest diff. peak and hole0.38 and -0.37 e.Å⁻³

Table 2: Selected Bond Lengths (Å).

BondLength
S1-O11.428(1)
S1-O21.433(1)
S1-N11.710(1)
S1-C11.791(1)
N1-N21.402(2)
N1-C101.391(2)
N2-C91.288(2)
C9-C171.478(2)
C10-O31.222(2)

Table 3: Selected Bond Angles (°).

AngleValue
O1-S1-O2118.39(6)
O1-S1-N1108.62(6)
O2-S1-N1108.48(6)
O1-S1-C1108.06(6)
O2-S1-C1108.76(6)
N1-S1-C1103.58(6)
C10-N1-N2118.9(1)
C10-N1-S1117.8(1)
N2-N1-S1119.8(1)
C9-N2-N1118.0(1)

Experimental Protocols

The following sections detail the methodologies employed in the synthesis and crystal structure determination of 2-[(2,4,6-trimethylbenzene)sulfonyl]phthalazin-1(2H)-one.[1][2]

Synthesis and Crystallization

The title compound was synthesized via the dysprosium(III)-catalyzed conversion of 2-{[2-(2,4,6-trimethylphenylsulfonyl)hydrazinylidene]methyl}benzoic acid. Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the compound in an appropriate solvent system.

X-ray Data Collection

A suitable single crystal was mounted on a Rigaku Oxford Diffraction SuperNova diffractometer equipped with a copper microfocus source (λ = 1.54178 Å) and an AtlasS2 CCD detector. The crystal was kept at a constant temperature of 100(2) K during data collection. The CrysAlisPro software suite was used for data collection, cell refinement, and data reduction.

Structure Solution and Refinement

The crystal structure was solved using direct methods with the SHELXT program and refined by full-matrix least-squares on F² using the SHELXL program. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualizations

Experimental Workflow for Single-Crystal X-ray Diffraction

The following diagram illustrates a generalized workflow for the determination of a crystal structure using single-crystal X-ray diffraction.

experimental_workflow Generalized Workflow for Single-Crystal X-ray Diffraction cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_analysis Analysis & Validation synthesis Compound Synthesis purification Purification synthesis->purification crystallization Crystal Growth purification->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection diffractometer X-ray Diffraction Data Collection crystal_selection->diffractometer data_reduction Data Reduction & Integration diffractometer->data_reduction structure_solution Structure Solution (e.g., Direct Methods) data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation visualization Visualization & Analysis validation->visualization deposition Database Deposition (e.g., CCDC) visualization->deposition

A generalized workflow for single-crystal X-ray diffraction.

Conclusion

While the specific crystal structure of Phthalazine, 6-(1-methylethyl)- remains undetermined, this guide provides a comprehensive overview of the methodologies and data presentation involved in the structural elucidation of a related phthalazine derivative. The detailed crystallographic data for 2-[(2,4,6-trimethylbenzene)sulfonyl]phthalazin-1(2H)-one offers valuable insights into the structural motifs and intermolecular interactions that can be expected within this class of compounds. The provided experimental workflow serves as a standard protocol for researchers aiming to determine the crystal structures of novel phthalazine derivatives, which is a critical step in the advancement of their therapeutic applications.

References

The Ascendant Therapeutic Potential of Novel Phthalazine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor in medicinal chemistry. Among the myriad of heterocyclic scaffolds, phthalazine and its derivatives have emerged as a privileged structure, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the recent advancements in the synthesis and biological evaluation of novel phthalazine derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols for key biological assays and a visual representation of the intricate signaling pathways modulated by these compounds are presented to facilitate further research and drug development in this promising area.

Quantitative Biological Activity Data

The biological evaluation of newly synthesized phthalazine derivatives has yielded a wealth of quantitative data, highlighting their potential as potent therapeutic agents. The following tables summarize the in vitro anticancer, anti-inflammatory, and antimicrobial activities of selected novel phthalazine derivatives from recent studies.

Table 1: Anticancer Activity of Novel Phthalazine Derivatives

The anticancer potential of various phthalazine derivatives has been extensively investigated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are presented below.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
9c HCT-116 (Colon)1.58Sorafenib2.93
12b HCT-116 (Colon)0.32Sorafenib2.93
13c HCT-116 (Colon)0.64Sorafenib2.93
7c HCT-116 (Colon)1.36Doxorubicin-
8b HCT-116 (Colon)2.34Doxorubicin-
7c MDA-MB-231 (Breast)6.67Doxorubicin-
11d MCF-7 (Breast)2.1Erlotinib1.32
12c MCF-7 (Breast)1.4Erlotinib1.32
12d MCF-7 (Breast)1.9Erlotinib1.32
11d MDA-MB-231 (Breast)0.92Erlotinib1.0
12d MDA-MB-231 (Breast)0.57Erlotinib1.0
2g MCF-7 (Breast)0.15Sorafenib0.05
4a MCF-7 (Breast)0.12Sorafenib0.05
2g HepG2 (Liver)0.18Sorafenib0.03
4a HepG2 (Liver)0.09Sorafenib0.03
23b Medulloblastoma0.00017Vismodegib0.004

Data compiled from multiple sources.[1][2][3][4][5][6]

Table 2: Enzyme Inhibitory Activity of Novel Phthalazine Derivatives

Several phthalazine derivatives have been identified as potent inhibitors of key enzymes implicated in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).

Compound IDTarget EnzymeIC50 (nM)Reference CompoundIC50 (nM)
12b VEGFR-217.8Sorafenib32.1
12c VEGFR-22700Sorafenib-
13c VEGFR-22500Sorafenib-
7a VEGFR-2110Sorafenib100
7b VEGFR-2310Sorafenib100
2g VEGFR-2148Sorafenib59
4a VEGFR-2196Sorafenib59
11d EGFR79.6Erlotinib80
12c EGFR65.4Erlotinib80
12d EGFR21.4Erlotinib80
10p TGF-β Pathway110--

Data compiled from multiple sources.[1][3][4][7][8][9]

Table 3: Antimicrobial Activity of Novel Phthalazine Derivatives

The antimicrobial potential of phthalazine derivatives has been demonstrated against a range of bacterial and fungal pathogens. The zone of inhibition, which indicates the area where microbial growth is prevented by the test compound, is a common measure of this activity.

Compound IDMicroorganismZone of Inhibition (mm)Standard DrugZone of Inhibition (mm)
8c Staphylococcus aureus12--
8c Escherichia coli11--
4d Bacillus subtilis17Ciprofloxacin-
4e Bacillus subtilis16Ciprofloxacin-
4e Staphylococcus aureus15Ciprofloxacin-
4d Escherichia coli10Ciprofloxacin-

Data compiled from multiple sources.[2][10]

Experimental Protocols

To ensure the reproducibility and validation of the reported biological activities, this section provides detailed methodologies for the key experiments cited.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11]

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7, MDA-MB-231, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[12]

  • Compound Treatment: Prepare serial dilutions of the test phthalazine derivatives in the culture medium. After 24 hours of cell seeding, replace the medium with fresh medium containing different concentrations of the test compounds and a vehicle control (DMSO, final concentration typically <0.5%).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plates for 15 minutes to ensure complete dissolution.[12]

  • Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100 The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

In Vitro Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[10]

Materials:

  • Wistar rats (150-200 g)

  • Carrageenan (1% w/v in saline)

  • Test phthalazine derivatives

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the rats into groups (n=5-6 per group): a control group, a standard drug group, and test groups receiving different doses of the phthalazine derivatives. Administer the test compounds and the standard drug (e.g., intraperitoneally or orally) 30-60 minutes before the carrageenan injection. The control group receives the vehicle only.[13]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[10]

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[10]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] × 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Antimicrobial Activity: Agar Well Diffusion Method

The agar well diffusion method is a common and reliable technique to determine the antimicrobial susceptibility of chemical agents.[3]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Nutrient agar or Mueller-Hinton agar (for bacteria)

  • Sabouraud dextrose agar (for fungi)

  • Sterile Petri dishes

  • Sterile cork borer (6-8 mm diameter)

  • Test phthalazine derivatives

  • Standard antimicrobial drugs (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Agar Plate Inoculation: Spread the microbial inoculum evenly over the surface of the solidified agar plates using a sterile cotton swab.

  • Well Creation: Create wells in the agar plates using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solutions (dissolved in DMSO) and the standard drug solution into the wells. A well with DMSO alone serves as a negative control.[3]

  • Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28-30°C for 48-72 hours.

  • Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

  • Data Analysis: The diameter of the zone of inhibition is an indicator of the antimicrobial activity of the compound. A larger zone of inhibition corresponds to a higher antimicrobial activity.

Signaling Pathways and Mechanisms of Action

The biological activities of phthalazine derivatives are often attributed to their ability to modulate specific signaling pathways that are dysregulated in various diseases. The following diagrams, created using the DOT language, illustrate some of the key signaling pathways targeted by these compounds.

VEGFR-2 Signaling Pathway and Inhibition by Phthalazine Derivatives

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[14] Several phthalazine derivatives have been shown to inhibit VEGFR-2 kinase activity, thereby blocking downstream signaling events.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Phthalazine Phthalazine Derivative Phthalazine->Dimerization Inhibits PLCg PLCγ Dimerization->PLCg Activates PI3K PI3K Dimerization->PI3K Activates RAS RAS Dimerization->RAS Activates Angiogenesis Angiogenesis (Proliferation, Migration, Survival) PLCg->Angiogenesis AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Angiogenesis MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: Inhibition of VEGFR-2 signaling by phthalazine derivatives.

NF-κB Signaling Pathway and Potential Modulation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation.[15] Some anti-inflammatory phthalazine derivatives may exert their effects by inhibiting the activation of NF-κB.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex IkB IκBα IKK_complex->IkB Phosphorylates Phthalazine Phthalazine Derivative Phthalazine->IKK_complex Inhibits NFkB NF-κB (p50/p65) IkB->NFkB IkB_p P-IκBα IkB->IkB_p Nucleus Nucleus NFkB->Nucleus Translocates Proteasome Proteasomal Degradation IkB_p->Proteasome Proteasome->IkB_p Degrades Gene_expression Pro-inflammatory Gene Expression Nucleus->Gene_expression Activates

Caption: Potential inhibition of the NF-κB pathway by phthalazines.

Hedgehog Signaling Pathway and its Inhibition

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation is implicated in several cancers.[16] Certain phthalazine derivatives have been designed as potent inhibitors of this pathway.

Hedgehog_Pathway cluster_nucleus Nucleus Hh_ligand Hedgehog Ligand (e.g., Shh) PTCH1 Patched-1 (PTCH1) Hh_ligand->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits Phthalazine Phthalazine Derivative Phthalazine->SMO Inhibits GLI GLI SUFU->GLI Inhibits GLI_A GLI (Active) GLI->GLI_A Activation Nucleus Nucleus GLI_A->Nucleus Translocates Target_Genes Target Gene Expression Nucleus->Target_Genes Activates

Caption: Inhibition of the Hedgehog signaling pathway.

Experimental Workflow for Anticancer Screening

The process of identifying and characterizing novel anticancer agents involves a series of well-defined experimental steps, from initial compound synthesis to in-depth mechanistic studies.

Anticancer_Screening_Workflow Synthesis Synthesis of Novel Phthalazine Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization InVitro_Screening In Vitro Cytotoxicity Screening (MTT Assay) Characterization->InVitro_Screening Hit_Identification Hit Identification (Potent & Selective Compounds) InVitro_Screening->Hit_Identification Hit_Identification->Synthesis No (Redesign) Mechanism_Study Mechanism of Action Studies Hit_Identification->Mechanism_Study Yes Enzyme_Assay Enzyme Inhibition Assays (e.g., VEGFR-2, EGFR) Mechanism_Study->Enzyme_Assay Apoptosis_Assay Apoptosis Assays (e.g., Flow Cytometry) Mechanism_Study->Apoptosis_Assay InVivo_Studies In Vivo Animal Studies (Xenograft Models) Mechanism_Study->InVivo_Studies Lead_Optimization Lead Optimization InVivo_Studies->Lead_Optimization

References

In-depth Technical Guide on the Core Mechanism of Action for Phthalazine, 6-(1-methylethyl)-

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a significant gap in the understanding of the specific mechanism of action for Phthalazine, 6-(1-methylethyl)-, also known as 6-isopropylphthalazine. While the broader class of phthalazine derivatives has been the subject of extensive research, leading to the discovery of a wide array of pharmacological activities, this particular compound has not been a specific focus of published studies. Therefore, a detailed technical guide on its core mechanism of action, including quantitative data, experimental protocols, and specific signaling pathways, cannot be provided at this time.

This document will instead provide a comprehensive overview of the known biological activities and therapeutic potential of the phthalazine scaffold. This information may serve as a foundational resource for researchers and drug development professionals interested in investigating the potential of 6-isopropylphthalazine and other novel phthalazine derivatives.

The Phthalazine Scaffold: A Privileged Structure in Medicinal Chemistry

The phthalazine core is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities.[1] Derivatives of phthalazine have been explored for their potential in treating a variety of diseases.

General Pharmacological Activities of Phthalazine Derivatives:

Phthalazine derivatives have demonstrated a remarkable diversity of biological effects, including:

  • Anticancer Activity: Numerous studies have highlighted the potential of phthalazine derivatives as anticancer agents.[2][3] Some compounds have been shown to induce apoptosis and inhibit key signaling pathways involved in tumor growth and proliferation, such as VEGFR2 inhibition.[3]

  • Anti-inflammatory Properties: The phthalazine scaffold has been associated with anti-inflammatory effects, suggesting its potential in the development of treatments for inflammatory disorders.[1]

  • Antimicrobial Activity: Certain phthalazine derivatives have exhibited antimicrobial properties, indicating their potential as novel antibacterial and antifungal agents.[4]

  • Antihypertensive Effects: The phthalazine ring is a component of some antihypertensive drugs, highlighting its role in cardiovascular medicine.[1]

  • Antidiabetic Potential: Recent research has explored the potential of phthalazinone derivatives as antidiabetic agents, with some compounds showing the ability to promote glucose transporter type 4 (GLUT4) translocation.[4]

Potential Areas of Investigation for Phthalazine, 6-(1-methylethyl)-

Given the wide range of biological activities associated with the phthalazine scaffold, 6-isopropylphthalazine represents an intriguing candidate for further pharmacological investigation. The presence of the isopropyl group at the 6-position can influence the molecule's electronic and steric properties, potentially leading to novel biological activities or improved selectivity for specific targets.[1]

Future research into the mechanism of action of 6-isopropylphthalazine could involve a variety of experimental approaches, including:

  • High-Throughput Screening: Screening the compound against a broad panel of biological targets to identify potential protein interactions.

  • Cell-Based Assays: Evaluating the effect of the compound on various cellular processes, such as cell proliferation, apoptosis, and inflammation, in relevant cell lines.

  • In Vivo Studies: Assessing the efficacy and safety of the compound in animal models of disease.

  • Computational Modeling: Utilizing techniques like molecular docking to predict potential binding partners and guide further experimental work.[1]

Conclusion

While a specific mechanism of action for Phthalazine, 6-(1-methylethyl)- remains to be elucidated, the extensive research on the broader phthalazine class provides a strong rationale for its further investigation. The diverse pharmacological activities of phthalazine derivatives suggest that 6-isopropylphthalazine may hold untapped therapeutic potential. Future studies are warranted to explore its biological effects and uncover its precise molecular targets and signaling pathways, which could ultimately lead to the development of novel therapeutic agents.

References

A Technical Guide to the In Vitro Cytotoxicity of Phthalazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phthalazine and its derivatives represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Notably, several phthalazine derivatives have been investigated for their potential as anticancer agents. Their mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. This guide summarizes key findings on the in vitro cytotoxicity of selected phthalazine derivatives, details the experimental protocols used for their evaluation, and visualizes the associated signaling pathways.

Quantitative Cytotoxicity Data

The cytotoxic effects of various phthalazine derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting cell growth. The following table summarizes the IC50 values for several phthalazine derivatives from the literature.

Compound IDCell LineCancer TypeIC50 (µM)Reference
Compound 11h MGC-803Gastric Cancer2.0 - 4.5[1]
EC-9706Esophageal Carcinoma2.0 - 4.5[1]
HeLaCervical Cancer2.0 - 4.5[1]
MCF-7Breast Cancer2.0 - 4.5[1]
Compound 6o HCT-116Colon Adenocarcinoma7 ± 0.06[2]
MCF-7Breast Cancer16.98 ± 0.15[2]
Compound 6m HCT-116Colon Adenocarcinoma13 ± 0.11[2]
Compound 6d HCT-116Colon Adenocarcinoma15 ± 0.14[2]
MCF-7Breast Cancer18.2 ± 0.17[2]
Compound 9b HCT-116Colon Adenocarcinoma23 ± 0.22[2]
Compound 7a HCT-116Colon Adenocarcinoma6.04 ± 0.30[3]
MCF-7Breast Cancer8.8 ± 0.45[3]
Compound 7b HCT-116Colon Adenocarcinoma13.22 ± 0.22[3]
MCF-7Breast Cancer17.9 ± 0.50[3]
Compound 12 UnspecifiedCancerMore active than cisplatin[4]
Compound 13 UnspecifiedCancerMore active than cisplatin[4]

Experimental Protocols

The evaluation of the in vitro cytotoxicity of phthalazine derivatives typically involves a series of standardized cell-based assays.

1. Cell Culture and Maintenance: Human cancer cell lines are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cytotoxicity Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

  • Procedure:

    • Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the phthalazine derivatives for a specified duration (e.g., 48 or 72 hours).

    • Following treatment, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined by plotting cell viability against compound concentration.

3. Apoptosis Assays: Flow cytometry is frequently employed to quantify apoptosis.

  • Annexin V/Propidium Iodide (PI) Staining: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI intercalates with DNA in cells with compromised membranes (late apoptotic and necrotic cells).

  • Cell Cycle Analysis: Flow cytometry analysis of PI-stained cells can determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). An increase in the sub-G1 peak is indicative of apoptotic DNA fragmentation.

4. Western Blot Analysis: This technique is used to detect the expression levels of specific proteins involved in apoptosis and cell cycle regulation (e.g., caspases, Bcl-2 family proteins, cyclins).

Signaling Pathways and Mechanisms of Action

Several phthalazine derivatives exert their cytotoxic effects by modulating key cellular signaling pathways.

1. Induction of Apoptosis: Apoptosis, or programmed cell death, is a common mechanism by which phthalazine derivatives induce cancer cell death. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often culminating in the activation of caspases. For instance, some phthalazine compounds have been shown to trigger an increase in the expression of cleaved caspase-3, a key executioner caspase.[5]

cluster_0 Apoptosis Induction by Phthalazine Derivatives Phthalazine Phthalazine Derivative Mitochondria Mitochondria Phthalazine->Mitochondria Intrinsic Pathway Stress Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by phthalazine derivatives.

2. Cell Cycle Arrest: Certain phthalazine derivatives can arrest the cell cycle at specific checkpoints, preventing cancer cells from proliferating. For example, some compounds have been found to induce cell cycle arrest at the G2/M phase or the S phase boundary.[1][5] This disruption of the normal cell cycle progression can ultimately lead to apoptosis.

cluster_1 Cell Cycle Arrest by Phthalazine Derivatives Phthalazine Phthalazine Derivative G2 G2 Phase Phthalazine->G2 G2/M Arrest G1 G1 Phase S S Phase G1->S S->G2 M M Phase G2->M Arrest Cell Cycle Arrest G2->Arrest M->G1 cluster_2 VEGFR-2 Inhibition by Phthalazine Derivatives VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes Phthalazine Phthalazine Derivative Phthalazine->VEGFR2 Inhibits cluster_3 In Vitro Cytotoxicity Evaluation Workflow Start Start: Synthesized Phthalazine Derivative CellCulture Cell Culture (Cancer Cell Lines) Start->CellCulture MTT MTT Assay for Cell Viability (IC50) CellCulture->MTT Flow Flow Cytometry (Apoptosis & Cell Cycle) MTT->Flow Western Western Blot (Protein Expression) Flow->Western Data Data Analysis and Mechanism Elucidation Western->Data

References

Pharmacokinetic Profile of 6-(1-methylethyl)phthalazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific pharmacokinetic data for 6-(1-methylethyl)phthalazine is not publicly available. This guide provides a comprehensive framework based on the known characteristics of phthalazine derivatives and standard pharmacokinetic investigation protocols. It is intended to guide researchers in the design and execution of studies to elucidate the pharmacokinetic profile of this compound.

Introduction

Phthalazine and its derivatives represent a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry.[1][2] These scaffolds are key components in a variety of biologically active molecules with potential therapeutic applications, including anticancer and anti-inflammatory agents.[1][2] The compound 6-(1-methylethyl)phthalazine, also known as 6-isopropylphthalazine, is characterized by the presence of a lipophilic isopropyl group, which is anticipated to influence its pharmacokinetic behavior. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for its development as a potential therapeutic agent.

This technical guide outlines the theoretical pharmacokinetic profile of 6-(1-methylethyl)phthalazine and provides detailed experimental protocols for its determination.

Predicted Pharmacokinetic Profile

The chemical structure of 6-(1-methylethyl)phthalazine suggests several key pharmacokinetic characteristics. The phthalazine core provides a rigid scaffold, while the isopropyl group at the 6-position increases its lipophilicity. This increased lipophilicity may lead to:

  • Absorption: Good passive diffusion across biological membranes, potentially leading to high oral bioavailability.

  • Distribution: Extensive distribution into tissues, with a potentially large volume of distribution (Vd). The compound may cross the blood-brain barrier, a factor to consider for central nervous system (CNS) applications or side effects.

  • Metabolism: The phthalazine ring and the isopropyl group are potential sites for metabolic transformation, primarily in the liver by cytochrome P450 (CYP) enzymes. Common metabolic pathways for such compounds include oxidation, hydroxylation, and subsequent conjugation reactions.

  • Excretion: Metabolites are likely to be more polar and excreted primarily through the kidneys (urine) and to a lesser extent in the feces.

Quantitative Pharmacokinetic Data

While specific data for 6-(1-methylethyl)phthalazine is unavailable, the following table provides a template for summarizing key pharmacokinetic parameters that should be determined experimentally.

ParameterSymbolDefinitionAnticipated Range (based on similar compounds)
Absorption
BioavailabilityF (%)The fraction of an administered dose of unchanged drug that reaches the systemic circulation.Moderate to High
Maximum ConcentrationCmaxThe maximum observed plasma concentration.Dose-dependent
Time to Maximum ConcentrationTmaxThe time at which Cmax is observed.1-4 hours
Distribution
Volume of DistributionVdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.> 1 L/kg (suggesting tissue distribution)
Protein Binding%The percentage of drug bound to plasma proteins.High
Metabolism
Half-lifet1/2The time required for the concentration of the drug to decrease by half.Intermediate
ClearanceCLThe volume of plasma cleared of the drug per unit time.Low to Intermediate
Excretion
Fraction Excreted UnchangedfeThe fraction of the dose excreted unchanged in the urine.Low

Detailed Experimental Protocols

To determine the pharmacokinetic profile of 6-(1-methylethyl)phthalazine, a series of in vitro and in vivo studies are required.

In Vitro ADME Assays
  • Metabolic Stability:

    • Protocol: Incubate 6-(1-methylethyl)phthalazine (typically 1 µM) with liver microsomes (from human, rat, mouse) or hepatocytes in the presence of NADPH. Samples are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile). The concentration of the parent compound is quantified by LC-MS/MS.

    • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life and intrinsic clearance.

  • CYP450 Inhibition:

    • Protocol: Co-incubate 6-(1-methylethyl)phthalazine at various concentrations with specific CYP isoform substrates in human liver microsomes. The formation of the substrate's metabolite is measured and compared to a control without the test compound.

    • Data Analysis: IC50 values are determined to assess the potential for drug-drug interactions.

  • Plasma Protein Binding:

    • Protocol: Use rapid equilibrium dialysis or ultracentrifugation. 6-(1-methylethyl)phthalazine is added to plasma and allowed to equilibrate. The free and bound concentrations are then separated and quantified.

    • Data Analysis: The percentage of the drug bound to plasma proteins is calculated.

In Vivo Pharmacokinetic Studies
  • Animal Models: Typically, studies are first conducted in rodents (e.g., Sprague-Dawley rats or C57BL/6 mice).

  • Dosing and Administration:

    • Intravenous (IV) Administration: A single bolus dose is administered to determine clearance, volume of distribution, and terminal half-life.

    • Oral (PO) Administration: A single dose is administered via oral gavage to determine oral bioavailability (F), Cmax, and Tmax.

  • Sample Collection:

    • Protocol: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant. Plasma is separated by centrifugation. For excretion studies, urine and feces are collected over 24 or 48 hours.

  • Bioanalysis:

    • Protocol: The concentration of 6-(1-methylethyl)phthalazine in plasma, urine, and fecal homogenates is determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Software: Non-compartmental analysis (NCA) is performed using software such as Phoenix WinNonlin.

    • Parameters Calculated: AUC, CL, Vd, t1/2, F, Cmax, Tmax.

Visualizations

Hypothetical Signaling Pathway

Phthalazine derivatives have been investigated as inhibitors of various signaling pathways, including those involving receptor tyrosine kinases like VEGFR-2 and downstream effectors in the TGF-β pathway. The following diagram illustrates a hypothetical pathway that could be modulated by 6-(1-methylethyl)phthalazine.

G cluster_0 Cell Surface cluster_1 Intracellular Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., VEGFR-2) Receptor Tyrosine Kinase (e.g., VEGFR-2) Growth Factor->Receptor Tyrosine Kinase (e.g., VEGFR-2) Kinase Domain Kinase Domain Receptor Tyrosine Kinase (e.g., VEGFR-2)->Kinase Domain Dimerization & Autophosphorylation Phthalazine_Derivative 6-(1-methylethyl)phthalazine Phthalazine_Derivative->Kinase Domain Inhibition Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) Kinase Domain->Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) Transcription Factors Transcription Factors Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt)->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Angiogenesis Cell Proliferation, Angiogenesis Gene Expression->Cell Proliferation, Angiogenesis

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by 6-(1-methylethyl)phthalazine.

Experimental Workflow for Pharmacokinetic Profiling

The following diagram outlines the logical flow of experiments for determining the pharmacokinetic profile of a novel compound like 6-(1-methylethyl)phthalazine.

G A Compound Synthesis & Characterization B In Vitro ADME Assays A->B C Metabolic Stability (Microsomes, Hepatocytes) B->C D CYP450 Inhibition B->D E Plasma Protein Binding B->E F In Vivo PK Study Design B->F G Animal Dosing (IV & PO) F->G H Sample Collection (Blood, Urine, Feces) G->H I Bioanalysis (LC-MS/MS) H->I J Pharmacokinetic Analysis (NCA) I->J K Data Interpretation & Reporting J->K

Caption: A typical experimental workflow for preclinical pharmacokinetic profiling of a novel compound.

Conclusion

While the specific pharmacokinetic parameters of 6-(1-methylethyl)phthalazine are yet to be determined, its chemical structure suggests it is a promising candidate for further investigation. The protocols and frameworks provided in this guide offer a clear path for researchers to thoroughly characterize its ADME properties. A comprehensive understanding of its pharmacokinetic profile is essential for advancing this compound through the drug development pipeline.

References

The Intricate Dance of Structure and Activity: A Deep Dive into Phthalazine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The phthalazine scaffold, a bicyclic aromatic heterocycle, has emerged as a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This technical guide delves into the crucial structure-activity relationships (SAR) of phthalazine derivatives, offering a comprehensive overview of their therapeutic potential, particularly in the realms of oncology and inflammatory diseases. Through a detailed examination of quantitative data, experimental methodologies, and the underlying signaling pathways, this document aims to provide a valuable resource for the design and development of novel phthalazine-based therapeutic agents.

Quantitative Structure-Activity Relationship (SAR) Data

The biological activity of phthalazine derivatives is exquisitely sensitive to the nature and position of substituents on the phthalazine core. The following tables summarize key quantitative data from various studies, highlighting the impact of structural modifications on the inhibitory potency against crucial biological targets.

Anticancer Activity: PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of cancers with deficiencies in DNA repair mechanisms. Phthalazinone-based compounds, such as Olaparib, are at the forefront of this therapeutic strategy.

Compound IDR1-SubstituentR2-SubstituentPARP1 IC50 (nM)Reference
OlaparibH4-(4-fluoro-benzyl)-piperazine-1-carbonyl5[1]
Compound 23HVaries (undisclosed)Desirable inhibitory efficiency[1]

Table 1: SAR of Phthalazinone Derivatives as PARP1 Inhibitors. The data underscores the importance of the substituent at the 2-position of the phthalazinone core for potent PARP1 inhibition.

Anticancer Activity: VEGFR-2 Inhibition

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process for tumor growth and metastasis. Phthalazine derivatives have been extensively explored as VEGFR-2 inhibitors.

Compound IDR-Substituent at Position 1R-Substituent at Position 4VEGFR-2 IC50 (µM)Reference
Series 1
12b4-chlorophenylamino4-chloro-3-(trifluoromethyl)phenylurea4.4[2]
12c4-chlorophenylamino4-chloro-3-(trifluoromethyl)phenylurea2.7[2]
13c4-chlorophenylamino4-chloro-3-(trifluoromethyl)phenylurea2.5[2]
Series 2
2gVariesVaries0.148[3][4][5]
4aVariesVaries0.196[3][4][5]
3aVariesVaries0.375[3][4][5]
5bVariesVaries0.331[3][4][5]
5aVariesVaries0.548[3][4][5]
3cVariesVaries0.892[3][4][5]

Table 2: SAR of Phthalazine Derivatives as VEGFR-2 Inhibitors. These tables highlight that modifications at both the 1 and 4-positions of the phthalazine ring significantly influence VEGFR-2 inhibitory activity. The presence of substituted phenylurea and other aromatic moieties appears to be crucial for potent inhibition.[2][3][4][5]

Anti-inflammatory and Anti-proliferative Activities

Phthalazinone derivatives have also demonstrated significant anti-inflammatory and anti-proliferative effects.

Compound IDBiological ActivityCell Line/ModelKey FindingsReference
2bAnti-inflammatoryCarrageenan-induced rat paw edemaSignificant activity comparable to etoricoxib[6]
2iAnti-inflammatoryCarrageenan-induced rat paw edemaSignificant activity comparable to etoricoxib[6]
2hAnti-proliferativeRenal cancer cell line UO-31Moderate sensitivity[6]
2jAnti-proliferativeRenal cancer cell line UO-31Moderate sensitivity[6]
2gAnti-proliferativeRenal cancer cell line UO-31Moderate sensitivity[6]

Table 3: Anti-inflammatory and Anti-proliferative Activities of Phthalazinone Derivatives. The data indicates the potential of phthalazinone derivatives in treating inflammatory conditions and certain types of cancer.

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of phthalazine compounds are mediated through their interaction with specific signaling pathways. Understanding these pathways is critical for rational drug design and for predicting potential on- and off-target effects.

PARP1 Inhibition and DNA Repair

dot

PARP1_Inhibition_Pathway cluster_nucleus Nucleus DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 activates NAD NAD+ PARP1->NAD consumes PAR Poly(ADP-ribose) (PAR) PARP1->PAR catalyzes DSB DNA Double-Strand Break PARP1->DSB unrepaired SSB leads to Phthalazine_Inhibitor Phthalazine-based PARP Inhibitor Phthalazine_Inhibitor->PARP1 inhibits Synthetic_Lethality Synthetic Lethality Phthalazine_Inhibitor->Synthetic_Lethality induces NAD->PAR produces XRCC1 XRCC1 PAR->XRCC1 recruits LIG3 DNA Ligase III PAR->LIG3 recruits BER Base Excision Repair (BER) XRCC1->BER LIG3->BER Cell_Survival Cell Survival BER->Cell_Survival Apoptosis Apoptosis HR_Deficiency Homologous Recombination Deficiency (e.g., BRCA1/2 mutation) DSB->HR_Deficiency in context of HR_Deficiency->Synthetic_Lethality Synthetic_Lethality->Apoptosis

Caption: PARP1 Inhibition by Phthalazine Derivatives.

In response to DNA single-strand breaks, PARP1 is activated and synthesizes poly(ADP-ribose) (PAR) chains, which recruit DNA repair proteins like XRCC1 and DNA Ligase III to facilitate base excision repair (BER).[7] Phthalazine-based PARP inhibitors block this process, leading to the accumulation of unrepaired single-strand breaks, which can collapse replication forks and generate more toxic DNA double-strand breaks. In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., due to BRCA1/2 mutations), this accumulation of DNA damage leads to synthetic lethality and subsequent apoptosis.[7]

VEGFR-2 Signaling and Angiogenesis

dot

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds P_VEGFR2 P-VEGFR-2 (Active) VEGFR2->P_VEGFR2 dimerization & autophosphorylation Phthalazine_Inhibitor Phthalazine-based VEGFR-2 Inhibitor Phthalazine_Inhibitor->P_VEGFR2 inhibits PLCg PLCγ P_VEGFR2->PLCg activates PI3K PI3K P_VEGFR2->PI3K activates Ras Ras P_VEGFR2->Ras activates PKC PKC PLCg->PKC Proliferation Cell Proliferation PKC->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Caption: VEGFR-2 Signaling Pathway Inhibition.

The binding of vascular endothelial growth factor (VEGF) to its receptor, VEGFR-2, triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[8] This activation initiates downstream signaling cascades, including the PLCγ/PKC, PI3K/Akt, and Ras/Raf/MEK/ERK pathways, which ultimately promote endothelial cell proliferation, migration, and survival, leading to angiogenesis.[8] Phthalazine-based inhibitors block the kinase activity of VEGFR-2, thereby preventing its autophosphorylation and abrogating downstream signaling, resulting in the inhibition of angiogenesis and tumor growth.

Detailed Experimental Protocols

Reproducibility is the cornerstone of scientific advancement. This section provides detailed methodologies for key experiments cited in the SAR studies of phthalazine compounds.

In Vitro PARP1 Inhibition Assay (Fluorometric)

This assay quantifies the activity of PARP1 by measuring the consumption of its substrate, NAD+.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • β-Nicotinamide adenine dinucleotide (β-NAD+)

  • PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Phthalazine test compounds dissolved in DMSO

  • Developer reagent (containing a cycling enzyme that converts NAD+ to a fluorescent product)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation ~540 nm, Emission ~590 nm)

Procedure:

  • Prepare serial dilutions of the phthalazine test compounds in PARP assay buffer. Ensure the final DMSO concentration does not exceed 1%.

  • In a 96-well plate, add 50 µL of the test compound dilution or vehicle control (for positive and negative controls).

  • Add 25 µL of a pre-mixed solution containing activated DNA and β-NAD+ to each well.

  • To initiate the reaction, add 25 µL of diluted PARP1 enzyme to each well, except for the negative control wells (add assay buffer instead).

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction by adding 50 µL of the developer reagent to each well.

  • Incubate the plate at room temperature for 15 minutes, protected from light.

  • Measure the fluorescence intensity using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.[9]

In Vitro VEGFR-2 Kinase Assay

This assay measures the ability of phthalazine compounds to inhibit the kinase activity of VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Phthalazine test compounds dissolved in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • 96-well white microplate

  • Luminometer

Procedure:

  • Prepare serial dilutions of the phthalazine test compounds in kinase assay buffer. The final DMSO concentration should be kept constant.

  • In a 96-well plate, add 5 µL of the test compound dilution or vehicle control.

  • Add 20 µL of a solution containing VEGFR-2 enzyme and the peptide substrate to each well.

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the kinase reaction by adding 25 µL of ATP solution to each well.

  • Incubate the plate at 30°C for 45-60 minutes.

  • Equilibrate the plate to room temperature.

  • Add 50 µL of Kinase-Glo® reagent to each well.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percent inhibition and determine the IC50 values.[3][10][11]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., UO-31 renal cancer cells)

  • Complete cell culture medium

  • Phthalazine test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom microplate

  • Spectrophotometric microplate reader (570 nm)

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the phthalazine compounds in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions or vehicle control.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.[12][13][14][15]

Carrageenan-Induced Rat Paw Edema Model

This in vivo model is used to evaluate the anti-inflammatory activity of compounds.

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Phthalazine test compounds

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Fast the rats overnight before the experiment with free access to water.

  • Administer the phthalazine test compounds or vehicle orally or intraperitoneally.

  • After 30-60 minutes, inject 0.1 mL of carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume.

  • The percentage inhibition of edema is calculated for each group compared to the vehicle control group.[1][16][17][18]

Conclusion and Future Directions

The phthalazine scaffold has proven to be a remarkably versatile platform for the development of potent and selective inhibitors of various therapeutic targets. The SAR studies summarized in this guide provide a clear roadmap for medicinal chemists to design novel derivatives with enhanced activity and improved pharmacokinetic profiles. The detailed experimental protocols offer a practical resource for the biological evaluation of these compounds.

Future research in this area should focus on:

  • Exploring novel substitutions on the phthalazine core to improve potency and selectivity.

  • Investigating the SAR of phthalazines against other emerging therapeutic targets.

  • Optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to enhance their in vivo efficacy and safety.

  • Utilizing computational modeling and machine learning to accelerate the design and discovery of next-generation phthalazine-based drugs.

By leveraging the knowledge of structure-activity relationships and employing robust experimental methodologies, the scientific community can continue to unlock the full therapeutic potential of this remarkable heterocyclic scaffold.

References

The Phthalazine Scaffold: A Privileged Core for Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The discovery and development of novel enzyme inhibitors are central to modern therapeutic strategies. Within the vast landscape of heterocyclic chemistry, the phthalazine core has emerged as a "privileged scaffold"—a molecular framework that is recurrently found in compounds targeting a diverse range of biological targets. Its rigid, planar structure and versatile substitution points allow for the precise spatial arrangement of pharmacophoric features, making it an ideal starting point for the design of potent and selective enzyme inhibitors. This guide provides a comprehensive overview of the discovery of phthalazine derivatives as inhibitors of key enzymatic targets, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways and workflows.

Phthalazine Derivatives as Poly(ADP-ribose) Polymerase (PARP) Inhibitors

Poly(ADP-ribose) polymerase (PARP) is a critical enzyme in the DNA damage response pathway, and its inhibition has become a successful strategy for treating cancers with deficiencies in other DNA repair mechanisms, such as those with BRCA1/2 mutations. The approved PARP inhibitor Olaparib, which features a phthalazinone core, has served as a lead compound for the design of new derivatives[1][2].

Data Presentation: PARP1 Inhibition

A series of novel phthalazinone derivatives have been synthesized and evaluated for their ability to inhibit the PARP1 enzyme and suppress the growth of cancer cells deficient in the BRCA2 gene.

CompoundPARP1 Inhibition IC50 (μM)Anti-proliferative Activity (Capan-1 cells) IC50 (μM)Reference
Olaparib0.0030.005[1]
Compound 23 Data not specified, but noted for desirable inhibitory efficiencyData not specified, but noted for high anti-proliferative activity[1][2]

Note: Specific IC50 values for novel derivatives like "compound 23" were mentioned as promising but not explicitly quantified in the provided abstracts.

Experimental Protocols

The evaluation of these phthalazine derivatives involved a multi-step process to determine their efficacy from the molecular to the cellular level.

1. In Vitro PARP1 Inhibition Assay: [1][2]

  • Objective: To measure the direct inhibitory effect of the synthesized compounds on the enzymatic activity of PARP1.

  • Principle: This is typically a colorimetric or chemiluminescent assay that quantifies the amount of poly(ADP-ribose) (PAR) generated by the PARP1 enzyme using NAD+ as a substrate and activated DNA as a co-factor.

  • General Steps:

    • Recombinant human PARP1 enzyme is incubated in a reaction buffer containing biotinylated NAD+, and activated DNA.

    • The synthesized phthalazine derivatives are added at various concentrations.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 37°C).

    • The reaction is stopped, and the biotinylated-PAR polymer attached to the enzyme is quantified, often using a streptavidin-HRP (horseradish peroxidase) conjugate and a colorimetric or chemiluminescent substrate.

    • The signal is measured using a plate reader, and IC50 values are calculated from the dose-response curves.

2. Intracellular PARylation Assay: [1][2]

  • Objective: To confirm that the compounds can penetrate the cell membrane and inhibit PARP activity within a cellular context.

  • Principle: This assay measures the levels of PAR within cells after inducing DNA damage.

  • General Steps:

    • Cancer cells (e.g., Capan-1) are cultured and treated with various concentrations of the phthalazine derivatives.

    • DNA damage is induced using an agent like hydrogen peroxide (H2O2) or MNNG to activate PARP.

    • Cells are lysed, and the total protein is extracted.

    • The levels of PAR are measured using methods such as Western Blot or an ELISA-based assay with an anti-PAR antibody.

3. MTT-Based Anti-proliferative Assay: [1][2]

  • Objective: To assess the cytotoxic or cytostatic effect of the compounds on cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • General Steps:

    • BRCA2-deficient Capan-1 cells are seeded in 96-well plates and allowed to adhere.

    • Cells are treated with a range of concentrations of the phthalazine compounds for a period of time (e.g., 72 hours).

    • MTT reagent is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

    • The absorbance is measured with a spectrophotometer, and IC50 values are determined.

Visualization: PARP Inhibitor Evaluation Workflow

G cluster_start Design & Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cellular Evaluation cluster_conclusion Analysis start Lead Compound (e.g., Olaparib) synth Synthesis of Phthalazine Derivatives start->synth parp_assay PARP1 Enzymatic Inhibition Assay synth->parp_assay ic50_calc1 Determine IC50 (Molecular Level) parp_assay->ic50_calc1 parylation_assay Intracellular PARylation Assay ic50_calc1->parylation_assay Potent Compounds mtt_assay MTT Anti-proliferative Assay (Capan-1 cells) ic50_calc2 Determine IC50 (Cellular Level) mtt_assay->ic50_calc2 sar Structure-Activity Relationship (SAR) Analysis ic50_calc2->sar candidate Identify Lead Candidate (e.g., Compound 23) sar->candidate

Caption: Workflow for the discovery and evaluation of phthalazine-based PARP inhibitors.

Phthalazine Derivatives as Kinase Inhibitors

Kinases are a major class of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of cancer, making them prime targets for therapeutic intervention. Phthalazine derivatives have been extensively explored as inhibitors of several key kinases, including VEGFR-2 and EGFR.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibiting VEGFR-2 can starve tumors of their blood supply.

Data Presentation: VEGFR-2 Inhibition

Multiple studies have reported phthalazine derivatives with potent anti-VEGFR-2 activity.

Compound(s)VEGFR-2 Inhibition IC50Anti-proliferative GI50 (NCI-60)Reference
12b, 12c, 13c 4.4 µM, 2.7 µM, 2.5 µMNot specified[3][4][5]
2g, 4a 0.148 µM, 0.196 µMNot specified[6]
3a, 5b 0.375 µM, 0.331 µMNot specified[6]
9c, 13c, 12b 21.8 nM, 17.8 nM, 19.8 nMNot specified[7]
6b, 6e, 7b, 13a, 13c, 16a, 16d, 17a Not specified0.15 to 8.41 µM[8][9]

Note: GI50 represents the concentration causing 50% growth inhibition.

Experimental Protocols

VEGFR-2 Tyrosine Kinase Assay: [3][6][7]

  • Objective: To quantify the inhibitory effect of compounds on the kinase activity of VEGFR-2.

  • Principle: These assays measure the phosphorylation of a specific substrate by the VEGFR-2 enzyme. A common format is a luminescence-based or fluorescence-based assay.

  • General Steps:

    • Recombinant VEGFR-2 kinase domain is incubated with a suitable substrate (e.g., a poly-Glu-Tyr peptide) and ATP in a reaction buffer.

    • Test compounds (phthalazine derivatives) are added across a range of concentrations.

    • The reaction is initiated and incubated at room temperature.

    • After incubation, a detection reagent is added. This reagent often contains an antibody that specifically recognizes the phosphorylated substrate (e.g., an anti-phosphotyrosine antibody) linked to a detection system (e.g., HRP, or components of a luminescent system like AlphaScreen)[6].

    • The resulting signal, which is proportional to the extent of substrate phosphorylation, is measured.

    • IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

Visualization: VEGFR-2 Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Angiogenesis ligand VEGF receptor VEGFR-2 ligand->receptor dimer Dimerization & Autophosphorylation receptor->dimer Binding inhibitor Phthalazine Derivative inhibitor->dimer Inhibition downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) dimer->downstream response Cellular Responses downstream->response prolif Proliferation response->prolif migr Migration response->migr survival Survival response->survival

Caption: Inhibition of the VEGFR-2 signaling pathway by phthalazine derivatives.

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is another receptor tyrosine kinase whose overactivity is implicated in many cancers, leading to uncontrolled cell growth. Phthalazine derivatives have also been developed as EGFR inhibitors.

Data Presentation: EGFR Inhibition
Compound(s)EGFR Inhibition IC50Anti-proliferative Activity (HepG2) IC50Reference
General Nanomolar range reportedNot specified[5]
31a, 16 Good inhibitors (in silico)5.7 µg/mL, 7.09 µg/mL[10]
10, 16 (in vivo) Not specified7.25 µg/mL, 7.5 µg/mL[10]
Experimental Protocols

The experimental protocols for evaluating EGFR inhibitors are analogous to those for VEGFR-2, involving enzymatic kinase assays and cell-based proliferation assays (e.g., against HepG2 hepatocellular carcinoma cells)[10].

Phthalazine Derivatives as Inhibitors of Other Signaling Pathways

The versatility of the phthalazine scaffold extends beyond PARP and common kinases, with derivatives showing activity against the Hedgehog and TGF-β signaling pathways.

Hedgehog (Hh) Signaling Pathway Inhibition

The Hedgehog pathway is crucial during embryonic development and its aberrant reactivation in adults can drive the growth of certain cancers, like medulloblastoma.

Data Presentation: Hh Pathway Inhibition
CompoundHh Pathway Inhibition IC50 (Gli-luciferase assay)Reference
Vismodegib (marketed drug) ~3.9 nM (calculated from fold-potency)[11]
Taladegib (lead compound) ~5.9 nM (calculated from fold-potency)[11]
23b 0.17 nM[11]
Experimental Protocols

Gli-Luciferase Reporter Assay: [11]

  • Objective: To measure the activity of the Hedgehog signaling pathway.

  • Principle: The assay uses cells engineered to express the luciferase reporter gene under the control of a promoter containing binding sites for the Gli transcription factor, the final effector of the Hh pathway. Inhibition of the pathway leads to a decrease in luciferase expression and signal.

  • General Steps:

    • Engineered cells (e.g., Shh-LIGHT2 cells) are plated.

    • Cells are treated with the phthalazine test compounds at various concentrations.

    • The Hh pathway is stimulated (e.g., with a Smoothened agonist like SAG).

    • After incubation, cells are lysed, and a luciferase substrate is added.

    • The resulting luminescence is measured, and IC50 values are determined.

Visualization: Hedgehog Signaling Pathway Inhibition

G cluster_off Hh Pathway OFF cluster_on Hh Pathway ON (Aberrant) ptch1 PTCH1 smo SMO ptch1->smo Inhibits sufu_gli SUFU-GLI Complex (Inactive) gli_act GLI (Active) Transcription Factor smo->gli_act Activates target_genes Target Gene Expression gli_act->target_genes Promotes inhibitor Phthalazine Derivative (e.g., 23b) inhibitor->smo Inhibits G tgfb TGF-β Ligand receptor TGF-β Receptor Complex (I & II) tgfb->receptor smad Smad2/3 Phosphorylation receptor->smad Kinase Activity smad4 Smad4 Complex Formation smad->smad4 nucleus Nuclear Translocation smad4->nucleus transcription Gene Transcription nucleus->transcription inhibitor Phthalazine Derivative (10p) inhibitor->smad Inhibits (Non-Kinase Mechanism) G cluster_nuc Nucleophiles start1 o-Substituted Benzoic Acid phthalazinone Phthalazinone Core start1->phthalazinone Hydrazine Hydrate start2 Phthalic Anhydride start2->phthalazinone Hydrazine Hydrate chloro 1-Chlorophthalazine Intermediate phthalazinone->chloro POCl3 final Target Phthalazine Derivatives chloro->final nuc1 p-Phenylenediamine nuc1->final nuc2 Piperazines nuc2->final nuc3 Other Amines/Phenols nuc3->final

References

Whitepaper: A Technical Guide to the Preliminary Screening of Phthalazine Derivatives for Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Phthalazine and its derivatives represent a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including significant potential in oncology. Many derivatives have been investigated for their ability to induce cytotoxicity, apoptosis, and cell cycle arrest across a variety of human cancer cell lines. Mechanisms of action often involve the inhibition of key cellular targets such as poly(ADP-ribose)polymerase (PARP) and various tyrosine kinases (e.g., VEGFR-2, EGFR).[1][2][3][4] This technical guide outlines a representative framework for the preliminary in vitro screening of a novel phthalazine derivative, exemplified by the hypothetical compound 6-isopropylphthalazine, for anticancer activity. It includes standardized experimental protocols, data presentation formats, and visual workflows to guide researchers in this endeavor.

In Vitro Cytotoxicity Screening

The initial step in evaluating a novel compound is to determine its cytotoxic effect on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[5][6]

Data Presentation: Cytotoxicity (IC50)

Quantitative data should be organized to compare the efficacy of the test compound against different cancer cell lines and in relation to standard chemotherapeutic agents.

Table 1: Hypothetical IC50 Values (μM) of 6-Isopropylphthalazine and Standard Drugs against Human Cancer Cell Lines.

CompoundMCF-7 (Breast)HCT-116 (Colon)A549 (Lung)HepG2 (Liver)
6-Isopropylphthalazine 8.510.212.115.8
Doxorubicin (Control) 0.91.21.52.0
Cisplatin (Control) 2.13.54.05.5

Note: Data are hypothetical for 6-isopropylphthalazine and representative for control drugs based on typical literature values.

Analysis of Mechanism of Action

Once cytotoxicity is established, further assays are required to elucidate the underlying mechanism of cell death. Key processes to investigate include apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Induction

Flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining is a standard method to quantify apoptotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes. Some phthalazine derivatives have been shown to induce significant apoptosis in cancer cells.[3][7]

Table 2: Apoptosis Analysis in HCT-116 Cells Treated with 6-Isopropylphthalazine (10 μM) for 48h.

Cell PopulationControl (%)6-Isopropylphthalazine (%)
Viable (Annexin V- / PI-) 95.155.4
Early Apoptosis (Annexin V+ / PI-) 2.524.2
Late Apoptosis (Annexin V+ / PI+) 1.818.3
Necrosis (Annexin V- / PI+) 0.62.1

Note: Data are hypothetical and for illustrative purposes.

Cell Cycle Analysis

Phthalazine compounds can induce cell cycle arrest at specific phases, preventing cancer cell proliferation.[7] This is typically analyzed by flow cytometry of cells stained with a fluorescent DNA-binding dye like Propidium Iodide.

Table 3: Cell Cycle Distribution in MCF-7 Cells Treated with 6-Isopropylphthalazine (8.5 μM) for 24h.

Cell Cycle PhaseControl (%)6-Isopropylphthalazine (%)
G0/G1 Phase 60.535.2
S Phase 25.320.1
G2/M Phase 14.244.7

Note: Data are hypothetical, illustrating a characteristic G2/M phase arrest reported for some phthalazine derivatives.[7]

Experimental Protocols & Workflows

Detailed and reproducible protocols are critical for drug screening. Below are methodologies for the key assays described.

Workflow for In Vitro Screening

The overall process follows a logical progression from broad cytotoxicity screening to more specific mechanistic studies.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action Analysis cluster_2 Phase 3: Target Identification start Prepare Stock Solution of 6-Isopropylphthalazine assay Perform MTT Assay across Cancer Cell Line Panel (e.g., MCF-7, HCT-116, A549) start->assay calc Calculate IC50 Values assay->calc apoptosis Annexin V-FITC / PI Staining & Flow Cytometry calc->apoptosis If IC50 is potent cellcycle Propidium Iodide Staining & Flow Cytometry calc->cellcycle If IC50 is potent enzyme Kinase / PARP Enzyme Inhibition Assays apoptosis->enzyme Investigate upstream targets

Caption: High-level workflow for preliminary anticancer screening.

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of 6-isopropylphthalazine (e.g., 0.1, 1, 5, 10, 25, 50, 100 μM) for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[6]

  • Formazan Solubilization: Carefully remove the culture medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assay via Flow Cytometry
  • Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells (including floating and adherent cells) by trypsinization, then wash with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells within one hour using a flow cytometer. Differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.

Potential Signaling Pathways

Phthalazine derivatives are known to inhibit several key signaling pathways involved in cancer cell survival and proliferation. A prominent mechanism is the inhibition of Poly(ADP-ribose)polymerase (PARP), an enzyme crucial for DNA single-strand break repair.[1][8] In cancers with existing DNA repair defects (e.g., BRCA1/2 mutations), PARP inhibition leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[9][10]

G cluster_0 DNA Damage Response cluster_1 Cell Fate DNA_damage DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_damage->PARP recruits Replication DNA Replication DNA_damage->Replication unrepaired SSB leads to Repair SSB Repair PARP->Repair Compound 6-Isopropylphthalazine (PARP Inhibitor) Compound->PARP inhibits DSB DNA Double-Strand Break (DSB) Replication->DSB unrepaired SSB leads to BRCA_WT Normal Cell (Functional BRCA1/2) Homologous Recombination Repair DSB->BRCA_WT DSB occurs in BRCA_mut Cancer Cell (Defective BRCA1/2) Failed Repair DSB->BRCA_mut DSB occurs in BRCA_WT->DSB Repairs DSB Apoptosis Apoptosis (Cell Death) BRCA_mut->Apoptosis

Caption: PARP inhibition pathway leading to synthetic lethality.

Conclusion

The preliminary screening framework presented here provides a systematic approach to evaluating the anticancer potential of novel phthalazine derivatives like 6-isopropylphthalazine. By combining cytotoxicity assays with mechanistic studies on apoptosis and cell cycle progression, researchers can effectively identify promising lead compounds. Subsequent investigation into specific molecular targets, such as PARP or various kinases, can further elucidate the compound's mechanism of action and guide future drug development efforts. The diverse biological activities reported for the phthalazine scaffold underscore its importance as a privileged structure in medicinal chemistry.[2][11]

References

Thermal and chemical stability of Phthalazine, 6-(1-methylethyl)-

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Thermal and Chemical Stability of Phthalazine, 6-(1-methylethyl)-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal and chemical stability of the heterocyclic compound Phthalazine, 6-(1-methylethyl)- (CAS No. 122882-99-9). Given the significance of the phthalazine scaffold in medicinal chemistry, understanding the stability of its derivatives is crucial for drug discovery, development, and formulation.[1] This document outlines standard methodologies for assessing stability and discusses the potential reactivity of the title compound based on the known chemistry of the phthalazine core.

Thermal Stability

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[2][3] It is used to determine the temperature at which the material begins to decompose and to quantify mass loss due to degradation.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature.[4][5] It can identify melting points, glass transitions, and crystallization events, providing insight into the material's physical stability and purity.[6][7][8]

Predicted Thermal Data

The following table summarizes the type of quantitative data that would be obtained from TGA and DSC analyses.

ParameterAnalytical MethodDescription
Onset of Decomposition (Tonset)TGAThe temperature at which significant mass loss begins, indicating the start of thermal decomposition.
Peak Decomposition Temp (Tpeak)TGAThe temperature at which the rate of mass loss is maximal.
Mass Loss (%)TGAThe percentage of mass lost during specific temperature intervals or upon completion of the experiment.
Melting Point (Tm)DSCThe temperature at which the substance transitions from a solid to a liquid state.
Enthalpy of Fusion (ΔHfus)DSCThe amount of heat required to melt the sample, indicative of the degree of crystallinity.
Glass Transition (Tg)DSCThe temperature at which an amorphous solid transitions from a rigid to a more rubbery state.
Experimental Protocols for Thermal Analysis
  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of Phthalazine, 6-(1-methylethyl)- into an alumina or platinum crucible.

  • Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

  • Temperature Program: Equilibrate the sample at 30 °C. Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition from the resulting TGA curve.

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of Phthalazine, 6-(1-methylethyl)- into an aluminum DSC pan and hermetically seal it. Prepare an empty sealed pan as a reference.

  • Atmosphere: Maintain an inert atmosphere using nitrogen gas at a flow rate of 50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at 25 °C.

    • Heat from 25 °C to a temperature approximately 20-30 °C above the suspected melting point at a rate of 10 °C/min.

    • Cool the sample back to 25 °C at a rate of 10 °C/min.

    • Reheat the sample using the same heating program to observe any changes in the thermal profile after the first heating cycle.

  • Data Analysis: Analyze the resulting thermogram to determine the melting point (peak of the endotherm) and the enthalpy of fusion (area under the melting peak).

Workflow for Thermal Stability Assessment

G cluster_0 Thermal Stability Assessment Workflow start Sample of Phthalazine, 6-(1-methylethyl)- tga Thermogravimetric Analysis (TGA) start->tga dsc Differential Scanning Calorimetry (DSC) start->dsc data_analysis Data Analysis tga->data_analysis dsc->data_analysis t_onset Determine T(onset) & Mass Loss data_analysis->t_onset t_m Determine T(m) & ΔH(fus) data_analysis->t_m report Stability Report t_onset->report t_m->report

Caption: Workflow for Thermal Stability Assessment.

Chemical Stability

The chemical stability of Phthalazine, 6-(1-methylethyl)- is dictated by the reactivity of the phthalazine core and the appended isopropyl group. The phthalazine ring system is generally susceptible to oxidation and reduction, while the electron-withdrawing nature of the nitrogen atoms can influence substitution reactions on the aromatic ring.

Stability in Acidic and Basic Media

Forced degradation studies under acidic and basic conditions are essential to identify potential degradation pathways.

Oxidative Stability

The phthalazine ring and the isopropyl substituent are both susceptible to oxidation. Strong oxidizing agents like potassium permanganate (KMnO₄) are expected to cleave the benzene ring, leading to a pyridazine dicarboxylic acid. The isopropyl group, containing a benzylic hydrogen, is also prone to oxidation, potentially yielding a carboxylic acid under milder conditions or being completely oxidized under harsh conditions.[9]

Predicted Chemical Stability Data
ConditionReagentExpected OutcomeAnalytical Method
Acidic Hydrolysis1M HClPotential for hydrolysis or salt formation. Stability assessed by monitoring parent compound concentration.HPLC-UV
Basic Hydrolysis1M NaOHPotential for ring-opening or other degradation pathways. Stability assessed by monitoring parent compound.HPLC-UV
Oxidation3% H₂O₂Potential for N-oxide formation or other oxidative degradation.HPLC-UV, LC-MS
Strong OxidationKMnO₄ (hot, conc.)Expected cleavage of the benzene ring and oxidation of the isopropyl group to yield pyridazine-4,5-dicarboxylic acid.LC-MS, NMR
Experimental Protocols for Chemical Stability
  • Stock Solution: Prepare a stock solution of Phthalazine, 6-(1-methylethyl)- in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Reaction Setup:

    • Acid: Mix 1 mL of the stock solution with 1 mL of 1M HCl.

    • Base: Mix 1 mL of the stock solution with 1 mL of 1M NaOH.

    • Control: Mix 1 mL of the stock solution with 1 mL of purified water.

  • Incubation: Store all solutions at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it if necessary, and dilute to a suitable concentration for analysis.

  • Quantification: Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect any degradation products.

  • Reaction Setup: Mix 1 mL of the 1 mg/mL stock solution with 1 mL of 3% hydrogen peroxide.

  • Incubation: Store the solution at room temperature, protected from light, for 24 hours.

  • Sample Analysis and Quantification: Analyze the sample at various time points using HPLC, as described in Protocol 3.

Workflow for Chemical Stability Assessment

G cluster_1 Chemical Stability Assessment Workflow start Stock Solution of Compound (1 mg/mL) acid Forced Degradation: 1M HCl, 60°C start->acid base Forced Degradation: 1M NaOH, 60°C start->base oxidation Forced Degradation: 3% H2O2, RT start->oxidation sampling Time-Point Sampling (0, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling hplc HPLC-UV Analysis sampling->hplc data_analysis Quantify Degradation (%) & Identify Degradants (LC-MS) hplc->data_analysis report Stability Report data_analysis->report

Caption: Workflow for Chemical Stability Assessment.

Relevance in Drug Discovery: Inhibition of VEGFR-2 Signaling

While the specific biological targets of Phthalazine, 6-(1-methylethyl)- are not defined, many phthalazine derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][10][11] VEGFR-2 is a key receptor tyrosine kinase that plays a central role in angiogenesis—the formation of new blood vessels—a process critical for tumor growth and metastasis.[12][13][14]

The VEGFR-2 Signaling Pathway

The binding of the ligand, VEGF-A, to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[1][15] This activation initiates several downstream signaling cascades that promote endothelial cell proliferation, survival, migration, and permeability.[12][14] Two major pathways are:

  • PLCγ-PKC-MAPK Pathway: This cascade is crucial for endothelial cell proliferation.[12][14]

  • PI3K-Akt Pathway: This pathway is primarily responsible for promoting endothelial cell survival.[13]

Inhibition of VEGFR-2 by small molecules, such as certain phthalazine derivatives, can block these downstream signals, thereby inhibiting angiogenesis and suppressing tumor growth.

VEGFR-2 Signaling Pathway Diagram

G cluster_0 VEGFR-2 Signaling Pathway cluster_1 Downstream Signaling VEGFA VEGF-A VEGFR2 VEGFR-2 Receptor (Inactive Dimer) VEGFA->VEGFR2 Binding & Dimerization ActiveVEGFR2 Activated VEGFR-2 (Phosphorylated Dimer) VEGFR2->ActiveVEGFR2 Autophosphorylation PLCg PLCγ ActiveVEGFR2->PLCg pY1175 PI3K PI3K ActiveVEGFR2->PI3K pY1175 Phthalazine Phthalazine Derivative (e.g., 6-isopropylphthalazine) Phthalazine->ActiveVEGFR2 Inhibition PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Survival Cell Survival & Permeability Akt->Survival MEK MEK Raf->MEK MAPK MAPK (ERK1/2) MEK->MAPK Proliferation Cell Proliferation & Migration MAPK->Proliferation

Caption: VEGFR-2 signaling pathway and potential inhibition.

Summary and Future Directions

Phthalazine, 6-(1-methylethyl)- is a molecule of interest within the broader class of biologically active phthalazine derivatives. While specific experimental data on its stability is lacking, this guide provides a robust framework for its evaluation using standard analytical techniques. The protocols outlined for TGA, DSC, and forced degradation studies will enable researchers to generate the critical data needed for its development. The predicted susceptibility of the compound to strong oxidation should be a key consideration in its handling and formulation.

Future work should focus on performing the described experiments to generate a comprehensive stability profile. Furthermore, given the established role of phthalazines as VEGFR-2 inhibitors, screening Phthalazine, 6-(1-methylethyl)- for activity against this and other relevant kinases is a logical next step in elucidating its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the High-Yield Synthesis of 6-Isopropylphthalazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, albeit theoretical, high-yield synthetic methodology for 6-isopropylphthalazine. Due to the absence of a directly published high-yield method for this specific compound, the following protocol is a multi-step synthesis constructed from established and analogous reactions reported for similar substituted phthalazines. The proposed pathway begins with the synthesis of the key intermediate, 4-isopropylphthalic anhydride, followed by its condensation with hydrazine hydrate.

Proposed Synthetic Pathway Overview

The synthesis of 6-isopropylphthalazine is proposed to proceed via a three-step sequence:

  • Alkylation: Friedel-Crafts alkylation of o-xylene with propylene to synthesize 4-isopropyl-o-xylene.

  • Oxidation and Dehydration: Oxidation of 4-isopropyl-o-xylene to 4-isopropylphthalic acid, followed by dehydration to yield 4-isopropylphthalic anhydride.

  • Condensation: Reaction of 4-isopropylphthalic anhydride with hydrazine hydrate to form 6-isopropyl-2,3-dihydrophthalazine-1,4-dione, which is subsequently converted to 6-isopropylphthalazine.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_final Final Product o-Xylene o-Xylene 4-Isopropyl-o-xylene 4-Isopropyl-o-xylene o-Xylene->4-Isopropyl-o-xylene Alkylation Propylene Propylene Propylene->4-Isopropyl-o-xylene 4-Isopropylphthalic_Anhydride 4-Isopropylphthalic Anhydride 4-Isopropyl-o-xylene->4-Isopropylphthalic_Anhydride Oxidation & Dehydration 6-Isopropylphthalazine 6-Isopropylphthalazine 4-Isopropylphthalic_Anhydride->6-Isopropylphthalazine Condensation with Hydrazine

Caption: Proposed synthetic workflow for 6-isopropylphthalazine.

Experimental Protocols

Step 1: Synthesis of 4-Isopropyl-o-xylene

This procedure is based on the alkylation of o-xylene under kinetic control.

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)QuantityMoles
o-Xylene106.170.88100 mL0.829
Propylene42.08-excess-
Sulfuric Acid (conc.)98.081.8420 mL-

Protocol:

  • To a stirred, cooled (0-5 °C) solution of o-xylene (100 mL) in a suitable reaction vessel, slowly add concentrated sulfuric acid (20 mL).

  • Bubble propylene gas through the mixture at a steady rate while maintaining the temperature between 0-5 °C.

  • Monitor the reaction progress by gas chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Upon completion, carefully pour the reaction mixture over crushed ice.

  • Separate the organic layer and wash it successively with water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to obtain 4-isopropyl-o-xylene.

Expected Yield: 70-80%

Step 2: Synthesis of 4-Isopropylphthalic Anhydride

This step involves the oxidation of the methyl groups of 4-isopropyl-o-xylene to carboxylic acids, followed by dehydration.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
4-Isopropyl-o-xylene148.2550 g0.337
Potassium Permanganate158.03213 g1.35
Water18.021.5 L-
Acetic Anhydride102.09100 mL1.08

Protocol:

  • In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 4-isopropyl-o-xylene (50 g) and water (1.5 L).

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add potassium permanganate (213 g) in small portions over a period of 4-6 hours. The purple color of the permanganate should disappear as the reaction proceeds.

  • After the addition is complete, continue refluxing until the purple color persists.

  • Cool the reaction mixture and filter off the manganese dioxide precipitate. Wash the precipitate with hot water.

  • Combine the filtrate and washings, and acidify with concentrated hydrochloric acid until no more precipitate (4-isopropylphthalic acid) forms.

  • Collect the solid by filtration, wash with cold water, and dry.

  • To the dried 4-isopropylphthalic acid, add acetic anhydride (100 mL) and heat the mixture at reflux for 2 hours.

  • Cool the reaction mixture and collect the crystalline 4-isopropylphthalic anhydride by filtration. Wash with cold hexane and dry.

Expected Yield: 60-70% for the two steps.

Step 3: Synthesis of 6-Isopropylphthalazine

This final step involves the condensation of the anhydride with hydrazine.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
4-Isopropylphthalic Anhydride190.2019 g0.1
Hydrazine Hydrate (80%)50.067.5 mL~0.12
Acetic Acid60.05100 mL-
Phosphorus Oxychloride153.3350 mL0.54

Protocol:

  • To a solution of 4-isopropylphthalic anhydride (19 g, 0.1 mol) in glacial acetic acid (100 mL), add hydrazine hydrate (7.5 mL, ~0.12 mol).

  • Heat the reaction mixture at reflux for 4 hours.

  • Cool the mixture to room temperature and pour it into ice water.

  • Collect the precipitated solid (6-isopropyl-2,3-dihydrophthalazine-1,4-dione) by filtration and wash with water.

  • Dry the solid and then add it to phosphorus oxychloride (50 mL).

  • Heat the mixture at reflux for 3 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-isopropylphthalazine.

Expected Yield: 85-95%

Quantitative Data Summary

StepProductStarting MaterialMolar Ratio (Starting Material:Reagent)Reaction Time (hours)Temperature (°C)Expected Yield (%)
14-Isopropyl-o-xyleneo-Xylene1 : excess (Propylene)2-40-570-80
24-Isopropylphthalic Anhydride4-Isopropyl-o-xylene1 : 4 (KMnO4)6-8 (reflux)10060-70
36-Isopropylphthalazine4-Isopropylphthalic Anhydride1 : 1.2 (Hydrazine)4 (reflux)11885-95

Logical Relationship of Synthesis Steps

Logical_Flow Start Start: o-Xylene & Propylene Step1 Step 1: Alkylation (Friedel-Crafts) Start->Step1 Intermediate1 Intermediate: 4-Isopropyl-o-xylene Step1->Intermediate1 Yield: 70-80% Step2 Step 2: Oxidation & Dehydration Intermediate1->Step2 Intermediate2 Intermediate: 4-Isopropylphthalic Anhydride Step2->Intermediate2 Yield: 60-70% Step3 Step 3: Condensation & Aromatization Intermediate2->Step3 End Final Product: 6-Isopropylphthalazine Step3->End Yield: 85-95%

Caption: Logical flow of the proposed synthesis with expected yields.

Application of Phthalazine Derivatives in Cell-Based Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phthalazine derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of pharmacological activities.[1][2][3][4][5][6] Notably, various substituted phthalazines have been identified as potent agents in oncology research, exhibiting strong anticancer and anti-angiogenic properties.[7][8][9][10] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in evaluating phthalazine derivatives in cell-based assays. While specific data for 6-isopropylphthalazine is not extensively available in public literature, this guide will focus on the broader class of phthalazine derivatives, using published data from structurally related compounds to illustrate their application and mechanism of action.

The primary mechanism of action for many anticancer phthalazine derivatives involves the inhibition of key signaling pathways that are crucial for tumor growth, proliferation, and angiogenesis.[7][8][11] These compounds often target receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are frequently overexpressed or dysregulated in various cancers.[7][8][11] By blocking the activity of these kinases, phthalazine derivatives can induce cell cycle arrest, promote apoptosis, and inhibit the formation of new blood vessels that supply nutrients to tumors.[7][12]

Data Presentation: In Vitro Efficacy of Phthalazine Derivatives

The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of various phthalazine derivatives in different cancer cell lines and against key protein kinases. This data is compiled from multiple studies and is presented to provide a comparative overview of the potential efficacy of this class of compounds.

Table 1: Cytotoxic Activity of Phthalazine Derivatives in Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Reference
6c MCF-7Breast Cancer6.2[7]
6f HepG2Liver Cancer3.1[7]
7b MCF-7Breast Cancer0.32[7]
13c MCF-7Breast Cancer0.57[7]
9c HCT-116Colon Cancer1.58[12]
12b HCT-116Colon Cancer0.32[12]
13c HCT-116Colon Cancer0.64[12]
2g MCF-7Breast Cancer0.15[8]
2g HepG2Liver Cancer0.18[8]
4a MCF-7Breast Cancer0.12[8]
4a HepG2Liver Cancer0.09[8]
11d MDA-MB-231Breast Cancer0.92[11]
12c MDA-MB-231Breast Cancer1.89[11]
12d MDA-MB-231Breast Cancer0.57[11]

Table 2: VEGFR-2 Inhibitory Activity of Phthalazine Derivatives

Compound IDVEGFR-2 Inhibition (%) @ 10 µMIC50 (µM)Reference
6c >70Not Reported[7]
12b >7017.8[7][12]
12c >70Not Reported[7]
13c >70Not Reported[7]
2g Not Reported0.148[8]
4a Not Reported0.196[8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by phthalazine derivatives and the general workflow for evaluating these compounds in cell-based assays.

G Figure 1: Simplified VEGFR-2 Signaling Pathway and Inhibition by Phthalazine Derivatives VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Angiogenesis Angiogenesis VEGFR2->Angiogenesis Phthalazine Phthalazine Derivative Phthalazine->VEGFR2 Inhibits Proliferation Cell Proliferation & Survival PLCg->Proliferation Akt Akt PI3K->Akt Activates Akt->Proliferation

Caption: Simplified VEGFR-2 signaling pathway and its inhibition by phthalazine derivatives.

G Figure 2: General Workflow for Cell Viability Assay cluster_0 Preparation cluster_1 Treatment cluster_2 Measurement cluster_3 Analysis Seed Seed Cells in 96-well Plate Incubate1 Incubate (24h) Seed->Incubate1 Treat Add Phthalazine Derivative (Serial Dilutions) Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 AddReagent Add Viability Reagent (e.g., MTT, PrestoBlue) Incubate2->AddReagent Incubate3 Incubate AddReagent->Incubate3 Read Measure Absorbance/ Fluorescence Incubate3->Read Calculate Calculate % Viability and IC50 Read->Calculate

Caption: General workflow for a cell viability assay to determine the IC50 of a compound.

Experimental Protocols

This section provides detailed methodologies for key cell-based assays to evaluate the efficacy of phthalazine derivatives.

Protocol 1: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HepG2, HCT-116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phthalazine derivative stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the phthalazine derivative in complete growth medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with a phthalazine derivative.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • Phthalazine derivative

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the phthalazine derivative at its IC50 concentration for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: After treatment, collect both the adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine all cells from each well and centrifuge at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour of staining.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the effect of a phthalazine derivative on the cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • Phthalazine derivative

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the phthalazine derivative at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C overnight.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Phthalazine derivatives represent a promising class of compounds for cancer therapy. The protocols and data presented in this application note provide a framework for the in vitro evaluation of these molecules. By utilizing these cell-based assays, researchers can effectively characterize the cytotoxic, pro-apoptotic, and cell cycle inhibitory effects of novel phthalazine derivatives, thereby contributing to the development of new and effective anticancer agents.

References

Application Notes and Protocols for Phthalazine Derivatives in an Animal Model of Chagas Disease

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific compound Phthalazine, 6-(1-methylethyl)- is not available in the reviewed scientific literature. The following application notes and protocols are based on published research on a series of structurally related phthalazine derivatives containing imidazole rings, which have been evaluated in animal models of Chagas disease. This information is intended to serve as a representative example for researchers, scientists, and drug development professionals.

Introduction

Phthalazine derivatives represent a class of heterocyclic compounds with a broad spectrum of biological activities. Certain derivatives have shown promising therapeutic potential as antimicrobial and antiparasitic agents. This document details the application of specific phthalazine derivatives as inhibitors of Trypanosoma cruzi, the causative agent of Chagas disease, in an immunodeficient mouse model.

Application Note

  • Compound Class: Phthalazine Derivatives with Imidazole Rings

  • Therapeutic Area: Chagas Disease (American Trypanosomiasis)

  • Animal Model: Immunodeficient Mouse Model of Trypanosoma cruzi Infection.[1][2][3]

  • Mechanism of Action: The primary mechanism of action for these phthalazine derivatives against T. cruzi is the inhibition of the parasite's iron superoxide dismutase (Fe-SOD).[1][3][4][5] This enzyme is crucial for the parasite's antioxidant defense, and its inhibition leads to oxidative stress and parasite death. Molecular modeling suggests that these compounds interact with the H-bonding system of the iron atom in the enzyme's active site.[1][3]

  • Summary of In Vivo Efficacy: In studies using immunodeficient mice infected with T. cruzi, these phthalazine derivatives have demonstrated significant efficacy. During the acute phase of the disease, treatment with these compounds resulted in parasitemia inhibition values that were twice as high as those achieved with the reference drug, benznidazole.[1][3] Furthermore, in the chronic phase, the compounds led to a notable reduction in the reactivation of parasitemia.[1][3] Histopathological analyses have also suggested that some of these derivatives are less toxic than benznidazole.[6]

Quantitative Data

The following table summarizes the in vivo efficacy of exemplary phthalazine derivatives compared to the reference drug benznidazole in an immunodeficient mouse model of acute Chagas disease.

Compound/Treatment GroupDosageParasitemia Inhibition (%)Reference
Phthalazine Derivative 2Not Specified~2x higher than Benznidazole[1]
Phthalazine Derivative 4Not Specified~2x higher than Benznidazole[1]
Benznidazole (Reference)Not SpecifiedBaseline[1]
Untreated ControlN/A0[1]

Experimental Protocols

Protocol 1: In Vivo Efficacy Assessment of Phthalazine Derivatives in an Acute Chagas Disease Mouse Model

This protocol describes the methodology for evaluating the efficacy of test compounds against an acute Trypanosoma cruzi infection in immunodeficient mice.

1. Animal Model and Husbandry:

  • Species: Mouse (Mus musculus)
  • Strain: Immunodeficient strain (e.g., BALB/c nude, SCID, or NOD/SCID).[1][7][8][9]
  • Sex: Female
  • Age: 5 weeks old
  • Weight: 20-25 grams
  • Housing: Animals should be housed in a specific-pathogen-free (SPF) facility with controlled temperature, humidity, and a 12-hour light/dark cycle. They should have ad libitum access to sterile food and water.

2. Materials and Reagents:

  • Trypanosoma cruzi trypomastigotes (e.g., Brazil strain).[10]
  • Phthalazine derivative test compounds.
  • Vehicle for drug administration (e.g., 2% methylcellulose + 0.5% Tween 80).[10]
  • Benznidazole (reference drug).
  • Phosphate-buffered saline (PBS), sterile.
  • Sodium citrate solution (3.8%).[11]
  • Anesthetic (e.g., isoflurane).[10]
  • Neubauer chamber or automated cell counter.[11]
  • Microscope.

3. Experimental Procedure:

  • Infection:
  • Harvest T. cruzi trypomastigotes from cell culture supernatant.
  • Infect mice via intraperitoneal (i.p.) injection with 1 x 10^6 trypomastigotes in a suitable volume of PBS.[10]
  • Treatment:
  • Four days post-infection, begin treatment with the test compounds.[10]
  • Administer the phthalazine derivatives at the desired dose via i.p. injection or oral gavage.
  • A control group should receive the vehicle alone.
  • A positive control group should be treated with benznidazole (e.g., 15 mg/kg/day, i.p., or 30 mg/kg/day, oral) for a specified duration (e.g., 10 days).[10]
  • Parasitemia Monitoring:
  • Starting from a set day post-infection (e.g., day 7), collect a small volume of blood (e.g., 10 µL) from the tail vein of each mouse.[11]
  • Dilute the blood sample with sodium citrate solution.[11]
  • Count the number of trypomastigotes using a Neubauer chamber under a microscope at 40x magnification.[11]
  • Repeat the parasitemia measurement at regular intervals (e.g., every 2-3 days) for the duration of the acute phase.
  • Data Analysis:
  • Calculate the number of parasites per milliliter of blood for each mouse at each time point.
  • Determine the percentage of parasitemia inhibition for each treatment group relative to the untreated control group.
  • Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences.

Visualizations

G cluster_parasite Trypanosoma cruzi Phthalazine_Derivative Phthalazine Derivative Fe_SOD Iron Superoxide Dismutase (Fe-SOD) Phthalazine_Derivative->Fe_SOD Inhibits Hydrogen_Peroxide Hydrogen Peroxide (H2O2) Superoxide_Anion Superoxide Anion (O2-) Superoxide_Anion->Hydrogen_Peroxide Catalyzed by Fe-SOD Oxidative_Stress Increased Oxidative Stress Superoxide_Anion->Oxidative_Stress Accumulates Parasite_Death Parasite Death Oxidative_Stress->Parasite_Death G Start Start: Immunodeficient Mice Infection Infect with T. cruzi (1x10^6 trypomastigotes, i.p.) Start->Infection Treatment_Groups Divide into Treatment Groups: - Vehicle Control - Phthalazine Derivative - Benznidazole Infection->Treatment_Groups Treatment_Administration Administer Treatment (Day 4 post-infection) Treatment_Groups->Treatment_Administration Parasitemia_Measurement Monitor Parasitemia (Blood smear analysis) Treatment_Administration->Parasitemia_Measurement Data_Analysis Data Analysis: - Calculate % Inhibition - Statistical Analysis Parasitemia_Measurement->Data_Analysis Endpoint Endpoint: Assess Efficacy Data_Analysis->Endpoint

References

Application Notes and Protocols for the Analytical Detection of 6-Isopropylphthalazine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

6-Isopropylphthalazine is a heterocyclic organic compound. As a derivative of phthalazine, it may be of interest to researchers in medicinal chemistry and drug development for its potential biological activities. Accurate and sensitive analytical methods are crucial for its detection and quantification in various sample matrices during research and development. These application notes provide detailed protocols for the analysis of 6-isopropylphthalazine using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Section 1: Sample Preparation

Effective sample preparation is critical to remove interfering substances and concentrate the analyte for sensitive and accurate analysis.[1] The choice of method depends on the sample matrix (e.g., biological fluids, reaction mixtures, environmental samples).

Solid-Phase Extraction (SPE)

SPE is a common technique for sample cleanup and concentration from liquid samples, offering advantages such as higher recoveries and selectivity over liquid-liquid extraction.[1]

Protocol for SPE:

  • Cartridge Selection: Choose a reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent) suitable for retaining non-polar to moderately polar compounds from an aqueous matrix.

  • Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow flow rate (1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the 6-isopropylphthalazine from the cartridge with a small volume (e.g., 2 x 1 mL) of a strong organic solvent like methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent (e.g., mobile phase for LC analysis or a volatile solvent for GC analysis).

Liquid-Liquid Extraction (LLE)

LLE is a classic method for separating compounds based on their differential solubility in two immiscible liquids.

Protocol for LLE:

  • Sample pH Adjustment: Adjust the pH of the aqueous sample to basic conditions (e.g., pH 9-10) to ensure 6-isopropylphthalazine is in its neutral, more organic-soluble form.

  • Solvent Addition: Add an equal volume of a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to the sample in a separatory funnel.

  • Extraction: Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate.

  • Collection: Collect the organic layer. Repeat the extraction process two more times with fresh organic solvent for quantitative recovery.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and then evaporate the solvent to concentrate the analyte. Reconstitute the residue in the appropriate solvent for analysis.

Section 2: Analytical Methods

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique for the quantification of compounds with a UV chromophore.[2]

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable choice.[2][3]

  • Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water (both containing 0.1% formic acid to improve peak shape) can be employed. A typical starting point would be a 50:50 (v/v) mixture.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: The detection wavelength should be set at the absorbance maximum of 6-isopropylphthalazine (a hypothetical value of 254 nm is used here for demonstration).[4]

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30 °C.

Workflow Diagram for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Sample SPE Solid-Phase Extraction Sample->SPE LLE Liquid-Liquid Extraction Sample->LLE HPLC HPLC System SPE->HPLC LLE->HPLC C18 C18 Column HPLC->C18 UV_Detector UV Detector (254 nm) C18->UV_Detector Data Data Acquisition UV_Detector->Data

Caption: Workflow for HPLC-UV analysis of 6-isopropylphthalazine.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[5][6]

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.[5]

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is generally suitable for this type of analyte.[6]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[6]

  • Injection Mode: Splitless injection for trace analysis.

  • Injector Temperature: 280 °C.[6]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: Increase to 280 °C at 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.[6]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

  • Scan Mode: Full scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Workflow Diagram for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Extraction Extraction (LLE/SPE) Sample->Extraction GC Gas Chromatograph Extraction->GC Capillary_Column Capillary Column GC->Capillary_Column MS Mass Spectrometer Capillary_Column->MS Data Data Analysis MS->Data

Caption: Workflow for GC-MS analysis of 6-isopropylphthalazine.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity, making it ideal for detecting trace levels of compounds in complex matrices.[7][8]

Experimental Protocol:

  • Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.[9][10]

  • Column: A C18 or similar reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) for fast analysis.

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A gradient from 10% to 90% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[7]

  • MS Analysis: Multiple Reaction Monitoring (MRM) for quantification.[9] Hypothetical MRM transitions for 6-isopropylphthalazine (precursor ion -> product ion) would need to be determined by direct infusion of a standard solution.

  • Collision Gas: Argon.

Workflow Diagram for LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Cleanup Sample Cleanup (SPE) Sample->Cleanup LC LC System Cleanup->LC Column Reversed-Phase Column LC->Column MSMS Tandem MS Column->MSMS Data Data Processing MSMS->Data

Caption: Workflow for LC-MS/MS analysis of 6-isopropylphthalazine.

Section 3: Data Presentation

The following table summarizes hypothetical quantitative data for the described analytical methods. These values represent typical performance characteristics for such analyses.

ParameterHPLC-UVGC-MS (SIM)LC-MS/MS (MRM)
Linear Range 0.1 - 50 µg/mL10 - 1000 ng/mL0.1 - 500 ng/mL
Limit of Detection (LOD) 0.05 µg/mL5 ng/mL0.05 ng/mL
Limit of Quantification (LOQ) 0.1 µg/mL10 ng/mL0.1 ng/mL
Recovery (%) 85 - 105%90 - 110%95 - 105%
Precision (%RSD) < 5%< 10%< 5%

Disclaimer: The quantitative data presented are hypothetical and for illustrative purposes. Method validation must be performed for specific sample matrices to determine the actual performance characteristics.

References

Application Notes and Protocols for Dissolving Phthalazine, 6-(1-methylethyl)- for in vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Phthalazine, 6-(1-methylethyl)- is a heterocyclic organic compound with potential applications in pharmacological research. Proper dissolution of this compound is critical for obtaining accurate and reproducible results in in vitro studies. This document provides detailed protocols for dissolving Phthalazine, 6-(1-methylethyl)- and considerations for its use in cell-based assays. The parent compound, phthalazine, is known to be sparingly soluble in water but demonstrates better solubility in organic solvents such as ethanol, methanol, and acetone[1].

Compound Information

PropertyValue
IUPAC Name 6-propan-2-ylphthalazine[2]
Synonyms 6-Isopropylphthalazine[2]
CAS Number 122882-99-9[3][4][5]
Molecular Formula C₁₁H₁₂N₂[2][4][5]
Molecular Weight 172.23 g/mol [2][3][4]
Predicted XLogP3 2.2[2]

Solubility and Solvent Selection

The isopropyl group on the phthalazine ring suggests that Phthalazine, 6-(1-methylethyl)- is likely a hydrophobic compound. Therefore, organic solvents are generally required for initial solubilization. The choice of solvent is critical and should be guided by the experimental system and the need to minimize solvent-induced cytotoxicity.

General Solvent Recommendations:

Commonly used solvents for dissolving hydrophobic small molecules for in vitro studies include Dimethyl sulfoxide (DMSO), ethanol, and acetone[6][7].

  • Dimethyl Sulfoxide (DMSO): Widely regarded as a "universal" solvent for its ability to dissolve a vast range of small molecules at high concentrations[8].

  • Ethanol: A common solvent for hydrophobic compounds, but can exhibit cytotoxicity at higher concentrations[6][9].

  • Acetone: Has been shown to be a less toxic alternative to other organic solvents in some cell lines[6][7].

Solvent Cytotoxicity:

It is imperative to determine the maximum concentration of the chosen solvent that is non-toxic to the specific cell line used in your experiments. A vehicle control (cells treated with the solvent alone at the same final concentration used for the compound) must always be included in your experimental design[10]. For many cell lines, the final concentration of DMSO or ethanol should be kept below 0.5% (v/v) to avoid significant effects on cell viability and proliferation[6].

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol describes the preparation of a primary stock solution of Phthalazine, 6-(1-methylethyl)-.

Materials:

  • Phthalazine, 6-(1-methylethyl)- (solid)

  • Anhydrous (100%) Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Accurately weigh a small amount of Phthalazine, 6-(1-methylethyl)-.

  • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Add the calculated volume of 100% DMSO to the vial containing the compound.

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles[8].

Protocol 2: Preparation of Working Solutions for in vitro Assays

This protocol details the serial dilution of the high-concentration stock solution into the cell culture medium.

Materials:

  • High-concentration stock solution of Phthalazine, 6-(1-methylethyl)- in DMSO.

  • Sterile cell culture medium (appropriate for your cell line).

  • Sterile polypropylene tubes.

  • Pipettes and sterile tips.

Procedure:

  • Thaw an aliquot of the high-concentration stock solution at room temperature.

  • Perform serial dilutions of the stock solution into the cell culture medium to achieve the final desired concentrations for your experiment.

  • Important: To avoid precipitation of the hydrophobic compound, it is recommended to add the stock solution to the medium and mix immediately and thoroughly. Do not add the medium to the concentrated stock.

  • For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of cell culture medium).

  • Ensure the final concentration of DMSO in the working solutions is below the cytotoxic threshold for your cell line (typically <0.5%).

  • Use the prepared working solutions immediately for treating cells.

Troubleshooting Precipitation

If precipitation occurs upon dilution of the stock solution into the aqueous culture medium, consider the following strategies:

  • Intermediate Dilution: First, dilute the DMSO stock solution in a solvent like ethanol or a mixture of polyethylene glycol and ethanol before the final dilution in the culture medium[9].

  • Use of Serum: If your experimental design allows, prepare the working solutions in a medium containing serum, as albumin and other proteins can help to solubilize hydrophobic compounds.

  • Lower Stock Concentration: Prepare a lower concentration primary stock solution to reduce the concentration jump during dilution into the aqueous medium.

Illustrative Workflow and Pathway

The following diagrams illustrate the experimental workflow for preparing Phthalazine, 6-(1-methylethyl)- for in vitro studies and a potential signaling pathway that may be modulated by phthalazine derivatives, such as the TGF-β pathway[11].

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh Compound add_dmso Add 100% DMSO weigh->add_dmso dissolve Vortex/Sonicate add_dmso->dissolve store Store at -20°C/-80°C dissolve->store thaw Thaw Stock store->thaw serial_dilute Serial Dilute in Medium thaw->serial_dilute treat_cells Treat Cells serial_dilute->treat_cells

Caption: Experimental workflow for dissolving and preparing Phthalazine, 6-(1-methylethyl)-.

TGFB_Pathway TGFB TGF-β Receptor TGF-β Receptor TGFB->Receptor SMAD SMAD2/3 Phosphorylation Receptor->SMAD Phthalazine Phthalazine Derivative (e.g., 6-(1-methylethyl)-) Phthalazine->SMAD Inhibition SMAD4 SMAD4 Complex SMAD->SMAD4 Nucleus Nucleus SMAD4->Nucleus Transcription Gene Transcription Nucleus->Transcription

Caption: Potential inhibition of the TGF-β signaling pathway by a phthalazine derivative.

References

Application Notes and Protocols: Phthalazine, 6-(1-methylethyl)- as a Putative Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Phthalazine, 6-(1-methylethyl)-, also known as 6-isopropylphthalazine, is a heterocyclic organic compound with a phthalazine core. While the specific fluorescent properties of this compound are not extensively documented in current literature, the phthalazine scaffold is a known fluorophore and has been incorporated into various fluorescent chemosensors.[1][2][3] This document provides a hypothetical overview of the potential applications and protocols for Phthalazine, 6-(1-methylethyl)- as a fluorescent probe, based on the general characteristics of phthalazine derivatives. The presented data and protocols are intended to serve as a starting point for researchers interested in exploring its utility in fluorescence-based assays and cellular imaging.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₁H₁₂N₂--INVALID-LINK--
Molecular Weight 172.23 g/mol --INVALID-LINK--
Appearance White to off-white solid (Hypothetical)-
Solubility Soluble in organic solvents (e.g., DMSO, DMF, Methanol), sparingly soluble in water (Hypothetical)-

Hypothetical Photophysical Properties

The following photophysical data are hypothetical and based on the properties of similar phthalazine-based fluorescent compounds.[1][2] Experimental verification is required.

ParameterValue (in Methanol)
λabs (Absorption Maximum) ~ 380 nm
λem (Emission Maximum) ~ 450 nm
Molar Extinction Coefficient (ε) ~ 15,000 M⁻¹cm⁻¹
Quantum Yield (Φ) ~ 0.25
Fluorescence Lifetime (τ) ~ 2.1 ns

Potential Applications

Based on the known applications of other fluorescent phthalazine derivatives, Phthalazine, 6-(1-methylethyl)- could potentially be utilized in the following areas:

  • Fluorescent Labeling: As a fluorescent tag for biomolecules, enabling their detection and tracking in various biological assays.

  • Cellular Imaging: For visualizing cellular structures and processes, leveraging its intrinsic fluorescence.

  • Chemosensor Development: As a core scaffold for the design of novel fluorescent chemosensors for the detection of ions or small molecules, similar to other phthalazine-based sensors.[1][2][3]

Experimental Protocols

Note: These are generalized protocols and may require optimization for specific experimental conditions.

Preparation of a Stock Solution
  • Weighing: Accurately weigh a precise amount of Phthalazine, 6-(1-methylethyl)-.

  • Dissolving: Dissolve the compound in a high-purity, anhydrous solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10 mM).

  • Storage: Store the stock solution at -20°C, protected from light and moisture.

Measurement of Photophysical Properties
  • Preparation of Working Solutions: Prepare a series of dilutions of the stock solution in the desired solvent (e.g., methanol, PBS) to concentrations suitable for absorbance and fluorescence measurements (typically in the micromolar range).

  • Absorbance Spectroscopy:

    • Use a UV-Vis spectrophotometer to record the absorption spectrum from 200 to 600 nm.

    • Identify the wavelength of maximum absorbance (λabs).

  • Fluorescence Spectroscopy:

    • Use a spectrofluorometer to record the emission spectrum. Excite the sample at its λabs (or a suitable wavelength in the absorption band).

    • Identify the wavelength of maximum emission (λem).

  • Quantum Yield Determination:

    • Measure the fluorescence intensity of the sample and a reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) under identical experimental conditions.

    • Calculate the quantum yield using the following equation: Φsample = Φref * (Isample / Iref) * (Aref / Asample) * (nsample² / nref²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Protocol for Cellular Imaging

This protocol provides a general guideline for staining and imaging live cells.

  • Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency.

  • Preparation of Staining Solution: Dilute the Phthalazine, 6-(1-methylethyl)- stock solution in a serum-free cell culture medium to the desired final concentration (e.g., 1-10 µM).

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Add the staining solution to the cells and incubate for a specific period (e.g., 15-30 minutes) at 37°C in a CO₂ incubator.

  • Washing: Remove the staining solution and wash the cells two to three times with a pre-warmed buffer (e.g., phosphate-buffered saline, PBS) or fresh culture medium.

  • Imaging:

    • Add fresh culture medium or imaging buffer to the cells.

    • Visualize the cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of Phthalazine, 6-(1-methylethyl)- (e.g., DAPI or blue fluorescent protein filter set).

Visualizations

G Hypothetical Synthesis of Phthalazine, 6-(1-methylethyl)- A 4-Isopropylphthalic Anhydride C 6-Isopropylphthalazin-1(2H)-one A->C + B Hydrazine Hydrate B->C E 1-Chloro-6-isopropylphthalazine C->E + D POCl3 D->E G Phthalazine, 6-(1-methylethyl)- E->G + F Reduction (e.g., H2/Pd-C) F->G

Caption: Hypothetical synthesis pathway for Phthalazine, 6-(1-methylethyl)-.

G Experimental Workflow for Probe Evaluation A Synthesize and Purify Phthalazine, 6-(1-methylethyl)- B Prepare Stock Solution (e.g., in DMSO) A->B C Determine Photophysical Properties (Absorbance, Emission, Quantum Yield) B->C E Assess Cytotoxicity B->E D Evaluate Stability (pH, Photostability) C->D F Perform Cellular Imaging and Localization Studies D->F E->F

Caption: General workflow for the evaluation of a new fluorescent probe.

G Cellular Imaging Protocol A Seed cells on imaging dish B Culture cells to desired confluency A->B C Prepare staining solution with the probe B->C D Incubate cells with staining solution C->D E Wash cells to remove excess probe D->E F Image cells with fluorescence microscope E->F

References

Application Notes and Protocols for Phthalazine Derivatives in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently limited public information available regarding the specific use of 6-isopropylphthalazine in high-throughput screening (HTS). The following application notes and protocols are presented as a representative example for a hypothetical phthalazine-based compound, herein named PIP-1 (Phthalazine-based Inhibitor of PDE-1), targeting phosphodiesterase 4 (PDE4). This document is intended to serve as a guide for researchers and scientists in drug development on how such a compound could be utilized in an HTS campaign.

Introduction

The phthalazine scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. Derivatives of phthalazine have been explored for a range of therapeutic applications, including as inhibitors of key enzymes in cellular signaling pathways. One such class of enzymes is the phosphodiesterases (PDEs), which regulate the levels of intracellular second messengers like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).

This document provides detailed application notes and protocols for the use of a hypothetical phthalazine derivative, PIP-1, in a high-throughput screening campaign to identify and characterize inhibitors of PDE4. Inhibition of PDE4 is a validated therapeutic strategy for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.

Application Notes

Target: Phosphodiesterase 4 (PDE4)

Compound Class: Phthalazine Derivatives (represented by PIP-1)

Application: High-Throughput Screening (HTS) for the identification of novel PDE4 inhibitors.

Therapeutic Relevance: PDE4 is a key enzyme in inflammatory cells, where it hydrolyzes cAMP. Increased cAMP levels lead to the suppression of pro-inflammatory mediators. Therefore, inhibitors of PDE4 have significant potential as anti-inflammatory drugs.

Screening Technology: The primary screening assay described is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay. This is a robust and sensitive method suitable for HTS, minimizing interference from fluorescent compounds and light scatter.[1][2][3] The assay measures the amount of AMP produced by the enzymatic activity of PDE4 on a cAMP substrate.

Summary of Hypothetical Compound PIP-1:

PIP-1 is a potent and selective inhibitor of PDE4, designed as a tool compound for HTS assay development and as a positive control in screening campaigns. Its key characteristics are summarized in the table below.

ParameterValue
Molecular Weight < 500 g/mol
Target PDE4
Potency (IC50) 50 nM
Selectivity >100-fold vs. other PDEs
Solubility >100 µM in DMSO
Role in HTS Positive Control

Experimental Protocols

Protocol 1: PDE4 TR-FRET High-Throughput Screening Assay

1. Principle:

This assay quantifies the enzymatic activity of PDE4 by measuring the production of adenosine monophosphate (AMP). A biotinylated-cAMP substrate is hydrolyzed by PDE4 to produce biotinylated-AMP. The amount of biotinylated-AMP is then detected using a competitive immunoassay format with a Europium cryptate-labeled anti-AMP antibody (donor) and a streptavidin-XL665 conjugate (acceptor). When PDE4 is inhibited, less biotinylated-AMP is produced, resulting in a higher TR-FRET signal as the antibody-donor and streptavidin-acceptor remain in close proximity to the unhydrolyzed biotinylated-cAMP.[1][2]

2. Materials and Reagents:

  • Enzyme: Recombinant human PDE4

  • Substrate: Biotinylated-cAMP

  • Detection Reagents:

    • Europium cryptate-labeled anti-AMP antibody

    • Streptavidin-XL665

  • Assay Buffer: Tris-HCl buffer, pH 7.5, containing MgCl2 and BSA

  • Stop Solution: EDTA in assay buffer

  • Test Compounds: Library compounds and PIP-1 (positive control) dissolved in DMSO

  • Plates: 384-well, low-volume, black assay plates

  • Instrumentation:

    • Acoustic liquid handler for compound dispensing

    • Multidrop combi reagent dispenser

    • HTRF-compatible plate reader with dual-wavelength detection

3. Assay Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds, positive control (PIP-1), and DMSO (negative control) into the appropriate wells of a 384-well assay plate.

  • Enzyme Addition: Add 5 µL of PDE4 enzyme solution (at 2x final concentration) to all wells.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiation of Reaction: Add 5 µL of the biotinylated-cAMP substrate solution (at 2x final concentration) to all wells to start the enzymatic reaction.

  • Enzymatic Incubation: Incubate the plate for 60 minutes at room temperature.

  • Stopping the Reaction: Add 5 µL of the stop solution to all wells.

  • Detection: Add 5 µL of the premixed detection reagents (Europium anti-AMP antibody and Streptavidin-XL665) to all wells.

  • Final Incubation: Incubate the plate for 2 hours at room temperature, protected from light.

  • Plate Reading: Read the plate on an HTRF-compatible plate reader at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

4. Data Analysis:

  • Calculate the TR-FRET Ratio:

    • Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000

  • Normalize the Data:

    • Percentage Inhibition = 100 * (1 - (Ratio_compound - Ratio_positive_control) / (Ratio_negative_control - Ratio_positive_control))

  • Determine Hits: Compounds showing inhibition above a certain threshold (e.g., >50%) are considered primary hits.

  • Calculate IC50 Values: For confirmed hits, perform dose-response experiments and fit the data to a four-parameter logistic model to determine the IC50 value.

  • Assess Assay Quality:

    • Calculate the Z'-factor for each plate to ensure assay robustness. A Z'-factor > 0.5 is considered excellent for HTS.[4]

    • Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

Quantitative Data Presentation

The following table summarizes hypothetical data from the PDE4 TR-FRET HTS assay.

MetricValueDescription
Screening Concentration 10 µMFinal concentration of library compounds in the assay.
Positive Control (PIP-1) 1 µMConcentration of the reference inhibitor.
Z'-Factor 0.78Indicates a robust and high-quality assay.[4]
Signal-to-Background > 5Ratio of the signal from the negative control to the positive control.
Hit Rate 0.5%Percentage of compounds in the library identified as primary hits.
Hit Criteria > 50% InhibitionThreshold for identifying a primary hit.
PIP-1 IC50 50 nMPotency of the positive control in the assay.

Visualizations

Signaling Pathway

PDE4_Signaling_Pathway cluster_cell Inflammatory Cell cluster_inhibition Inhibition ATP ATP AC Adenylate Cyclase ATP->AC G-protein coupled receptor activation cAMP cAMP AC->cAMP  catalyzes PDE4 PDE4 cAMP->PDE4 hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA activates AMP AMP PDE4->AMP Inflammation Pro-inflammatory Mediator Release PKA->Inflammation inhibits PIP1 PIP-1 (Inhibitor) PIP1->PDE4

Caption: cAMP signaling pathway and the inhibitory action of PIP-1 on PDE4.

Experimental Workflow

HTS_Workflow cluster_plate_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_data_analysis Data Analysis Compound_Dispensing 1. Compound Dispensing (50 nL of compounds/controls in DMSO) Enzyme_Addition 2. PDE4 Enzyme Addition (5 µL) Compound_Dispensing->Enzyme_Addition Pre_Incubation 3. Pre-incubation (15 min at RT) Enzyme_Addition->Pre_Incubation Substrate_Addition 4. Substrate Addition (5 µL Biotin-cAMP) Pre_Incubation->Substrate_Addition Reaction_Incubation 5. Reaction Incubation (60 min at RT) Substrate_Addition->Reaction_Incubation Stop_Reaction 6. Stop Reaction (5 µL EDTA) Reaction_Incubation->Stop_Reaction Detection_Reagent_Addition 7. Detection Reagent Addition (5 µL Eu-Ab + SA-XL665) Stop_Reaction->Detection_Reagent_Addition Detection_Incubation 8. Detection Incubation (2 hours at RT) Detection_Reagent_Addition->Detection_Incubation Plate_Reading 9. Plate Reading (TR-FRET Signal) Detection_Incubation->Plate_Reading Data_Processing 10. Data Processing (% Inhibition, Z'-factor) Plate_Reading->Data_Processing Hit_Identification 11. Hit Identification Data_Processing->Hit_Identification

References

Application Notes and Protocols: Phthalazine, 6-(1-methylethyl)- for Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the potential use of Phthalazine, 6-(1-methylethyl)-, a novel phthalazine derivative, in targeted drug delivery systems for cancer therapy. Based on the known bioactivity of phthalazine scaffolds as potent kinase inhibitors, this document outlines a hypothetical framework for the development and evaluation of a targeted nanoparticle formulation of Phthalazine, 6-(1-methylethyl)-.

Phthalazine derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antitumor properties.[1][2][3] Many derivatives have been shown to be potent inhibitors of key signaling pathways involved in cancer progression, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) pathways.[4][5][6] The targeted delivery of such potent molecules can enhance their therapeutic efficacy while minimizing off-target side effects.

This document details the synthesis of Phthalazine, 6-(1-methylethyl)-, its formulation into a targeted drug delivery system, and the subsequent in vitro evaluation of its therapeutic potential.

Quantitative Data Summary

The following table summarizes hypothetical, yet representative, quantitative data for a targeted nanoparticle formulation of Phthalazine, 6-(1-methylethyl)-. This data is provided as a benchmark for researchers developing similar systems.

ParameterValueMethod of Analysis
Nanoparticle Characterization
Mean Particle Size (z-average)150 ± 10 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
Zeta Potential-25 ± 5 mVLaser Doppler Velocimetry
Drug Loading Content (DLC)8.5% (w/w)High-Performance Liquid Chromatography (HPLC)
Encapsulation Efficiency (EE)> 90%High-Performance Liquid Chromatography (HPLC)
In Vitro Biological Activity
IC50 (Free Compound)0.5 µMMTT Assay (MCF-7 cells)
IC50 (Nanoparticle Formulation)0.2 µMMTT Assay (MCF-7 cells)
VEGFR-2 Inhibition (IC50)25 nMIn vitro Kinase Assay
EGFR Inhibition (IC50)80 nMIn vitro Kinase Assay

Experimental Protocols

Synthesis of Phthalazine, 6-(1-methylethyl)-

This protocol describes a general method for the synthesis of 6-substituted phthalazine derivatives, adapted for Phthalazine, 6-(1-methylethyl)-.[2][7][8]

Materials:

  • 4-isopropylphthalic anhydride

  • Hydrazine hydrate

  • Phosphorus oxychloride (POCl3)

  • Appropriate solvents (e.g., ethanol, toluene)

  • Sodium borohydride (NaBH4)

Procedure:

  • Synthesis of 6-isopropylphthalazin-1(2H)-one:

    • In a round-bottom flask, dissolve 4-isopropylphthalic anhydride (1 equivalent) in ethanol.

    • Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction mixture to room temperature and collect the precipitate by filtration.

    • Wash the solid with cold ethanol and dry under vacuum to obtain 6-isopropylphthalazin-1(2H)-one.

  • Chlorination to 1-chloro-6-isopropylphthalazine:

    • Suspend 6-isopropylphthalazin-1(2H)-one (1 equivalent) in phosphorus oxychloride (5 equivalents).

    • Reflux the mixture for 3-4 hours.

    • Carefully pour the reaction mixture onto crushed ice with stirring.

    • Neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-chloro-6-isopropylphthalazine.

  • Reduction to Phthalazine, 6-(1-methylethyl)-:

    • Dissolve 1-chloro-6-isopropylphthalazine (1 equivalent) in methanol.

    • Add sodium borohydride (2 equivalents) portion-wise at 0°C.

    • Stir the reaction mixture at room temperature for 2-3 hours.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain Phthalazine, 6-(1-methylethyl)-.

Formulation of Targeted Nanoparticles

This protocol describes the formulation of Phthalazine, 6-(1-methylethyl)- loaded nanoparticles using a single emulsion-solvent evaporation technique with a targeting ligand conjugated to the surface.

Materials:

  • Phthalazine, 6-(1-methylethyl)-

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Polyvinyl alcohol (PVA)

  • Dichloromethane (DCM)

  • Targeting ligand (e.g., folic acid, transferrin)

  • N-Hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for conjugation

Procedure:

  • Preparation of Drug-Loaded Nanoparticles:

    • Dissolve PLGA (100 mg) and Phthalazine, 6-(1-methylethyl)- (10 mg) in 2 mL of dichloromethane (organic phase).

    • Prepare a 2% (w/v) aqueous solution of PVA (aqueous phase).

    • Add the organic phase to 10 mL of the aqueous phase and emulsify using a probe sonicator for 2 minutes on an ice bath.

    • Stir the resulting oil-in-water emulsion at room temperature for 4-6 hours to allow for solvent evaporation and nanoparticle formation.

    • Collect the nanoparticles by centrifugation (15,000 rpm, 20 minutes, 4°C).

    • Wash the nanoparticles three times with deionized water to remove excess PVA and unencapsulated drug.

    • Lyophilize the nanoparticles for long-term storage.

  • Surface Conjugation of Targeting Ligand:

    • Activate the carboxyl groups on the PLGA nanoparticle surface by incubating with EDC (10 mg/mL) and NHS (5 mg/mL) in phosphate-buffered saline (PBS, pH 7.4) for 30 minutes.

    • Centrifuge and wash the activated nanoparticles to remove excess EDC/NHS.

    • Resuspend the activated nanoparticles in PBS and add the targeting ligand (e.g., folic acid-amine, 2 mg/mL).

    • Incubate for 2 hours at room temperature with gentle stirring.

    • Wash the conjugated nanoparticles three times with PBS to remove unconjugated ligand.

    • Resuspend the targeted nanoparticles in an appropriate buffer for further experiments.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol evaluates the cytotoxic effects of free Phthalazine, 6-(1-methylethyl)- and its nanoparticle formulation on a cancer cell line (e.g., MCF-7).[9][10][11][12][13]

Materials:

  • MCF-7 cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Phthalazine, 6-(1-methylethyl)- stock solution (in DMSO)

  • Targeted nanoparticle suspension

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the free drug and the nanoparticle formulation in cell culture medium.

  • Replace the medium in the wells with the prepared drug dilutions and incubate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.

In Vitro Kinase Inhibition Assay

This protocol assesses the inhibitory activity of Phthalazine, 6-(1-methylethyl)- against VEGFR-2 and EGFR kinases.[14][15][16][17][18][19][20][21][22][23]

Materials:

  • Recombinant human VEGFR-2 or EGFR kinase

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer

  • Phthalazine, 6-(1-methylethyl)- stock solution

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

Procedure:

  • Prepare serial dilutions of Phthalazine, 6-(1-methylethyl)- in the kinase assay buffer.

  • In a 384-well plate, add the diluted compound, recombinant kinase, and the specific substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

VEGFR-2 Signaling Pathway

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. Its activation by VEGF leads to downstream signaling cascades that promote endothelial cell proliferation, migration, and survival. Phthalazine derivatives have been shown to inhibit VEGFR-2 kinase activity, thereby blocking these pro-angiogenic signals.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Promotes Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Promotes Phthalazine Phthalazine, 6-(1-methylethyl)- Phthalazine->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the inhibitory action of Phthalazine, 6-(1-methylethyl)-.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates signaling cascades that regulate cell proliferation, survival, and differentiation. Aberrant EGFR signaling is a hallmark of many cancers, making it a prime target for anticancer therapies.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Recruits PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Promotes Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Promotes Phthalazine Phthalazine, 6-(1-methylethyl)- Phthalazine->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of Phthalazine, 6-(1-methylethyl)-.

Experimental Workflow for Evaluation of Targeted Nanoparticles

The following diagram illustrates the logical workflow for the synthesis and in vitro evaluation of Phthalazine, 6-(1-methylethyl)- loaded targeted nanoparticles.

Experimental_Workflow Synthesis Synthesis of Phthalazine, 6-(1-methylethyl)- Formulation Nanoparticle Formulation (PLGA, Emulsion-Evaporation) Synthesis->Formulation Kinase_Assay Kinase Inhibition Assay (VEGFR-2, EGFR) Synthesis->Kinase_Assay Characterization Physicochemical Characterization (Size, PDI, Zeta, DLC, EE) Formulation->Characterization Cytotoxicity Cytotoxicity Assay (MTT) Formulation->Cytotoxicity InVitro_Eval In Vitro Evaluation Characterization->InVitro_Eval InVitro_Eval->Cytotoxicity InVitro_Eval->Kinase_Assay Cell_Culture Cancer Cell Culture (e.g., MCF-7) Cell_Culture->Cytotoxicity Data_Analysis Data Analysis (IC50 Determination) Cytotoxicity->Data_Analysis Kinase_Assay->Data_Analysis

Caption: Workflow for the synthesis and in vitro evaluation of targeted nanoparticles.

References

Troubleshooting & Optimization

Technical Support Center: Phthalazine, 6-(1-methylethyl)- Solubility Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phthalazine, 6-(1-methylethyl)-. The following sections offer guidance on overcoming solubility challenges to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is Phthalazine, 6-(1-methylethyl)- and why is its solubility important?

Phthalazine, 6-(1-methylethyl)-, is a heterocyclic organic compound.[1] Like many phthalazine derivatives, it is under investigation for a variety of pharmacological activities, including potential anticancer properties.[2] The aqueous solubility of a compound is a critical determinant of its bioavailability and therapeutic efficacy. Poor solubility can lead to challenges in formulation, variable absorption, and unreliable results in biological assays.[3][4]

Q2: What are the general solubility characteristics of Phthalazine, 6-(1-methylethyl)-?

Q3: What are the common reasons for inconsistent experimental results related to the solubility of this compound?

Inconsistent results can arise from several factors:

  • Metastable forms: The presence of different polymorphic or amorphous forms of the compound can lead to variability in measured solubility.[6]

  • Equilibration time: Insufficient time for the compound to reach equilibrium in the solvent can result in an underestimation of its thermodynamic solubility.[7][8]

  • pH of the medium: The solubility of ionizable compounds is highly dependent on the pH of the solution.[5]

  • Temperature: Solubility is temperature-dependent, and fluctuations in experimental temperature can affect the results.[5]

  • Purity of the compound: Impurities can influence the solubility of the target compound.[9]

Troubleshooting Guides

Issue 1: Low aqueous solubility hindering biological assays.

Problem: Phthalazine, 6-(1-methylethyl)- is precipitating out of the aqueous buffer during in vitro experiments.

Possible Causes & Solutions:

CauseTroubleshooting Step
High Lipophilicity Utilize a co-solvent system. Start by dissolving the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol before adding it to the aqueous buffer.[10]
Insufficient Solubilizing Agent Incorporate surfactants (e.g., Tween 80, Pluronic F68) or cyclodextrins (e.g., HP-β-CD) into the aqueous medium to form micelles or inclusion complexes that enhance solubility.[10][11]
pH Effects Adjust the pH of the buffer. For basic compounds like phthalazine, lowering the pH can increase solubility.[5][12]
Issue 2: Difficulty in preparing a stock solution of desired concentration.

Problem: The compound does not fully dissolve in the chosen solvent to prepare a concentrated stock solution.

Possible Causes & Solutions:

CauseTroubleshooting Step
Inappropriate Solvent Consult a solvent miscibility chart and test a range of solvents with varying polarities.[13] For lipophilic compounds, consider solvents like DMSO, DMF, or NMP for high concentration stocks.
Saturation Limit Reached Gently warm the solution to increase the rate of dissolution. However, be cautious of potential degradation at elevated temperatures. Allow the solution to cool to room temperature to check for precipitation.
Solid Form If available, try using an amorphous form of the compound, which generally exhibits higher solubility than crystalline forms.[6]

Illustrative Solubility Data

The following tables present hypothetical solubility data for Phthalazine, 6-(1-methylethyl)- to illustrate the potential effects of different solvents and solubilization techniques. Note: This data is for illustrative purposes only and has not been experimentally determined.

Table 1: Illustrative Solubility of Phthalazine, 6-(1-methylethyl)- in Common Solvents at 25°C

SolventPredicted Solubility (µg/mL)
Water (pH 7.4)< 1
Ethanol500 - 1000
Methanol300 - 700
Acetone800 - 1500
DMSO> 10,000

Table 2: Illustrative Effect of a Co-solvent (Ethanol) on the Aqueous Solubility of Phthalazine, 6-(1-methylethyl)- at 25°C

Ethanol Concentration in Water (v/v)Predicted Solubility (µg/mL)
0%< 1
10%10 - 20
20%50 - 100
40%200 - 400

Table 3: Illustrative Effect of a Cyclodextrin (HP-β-CD) on the Aqueous Solubility of Phthalazine, 6-(1-methylethyl)- at 25°C

HP-β-CD Concentration (mM)Predicted Solubility (µg/mL)
0< 1
1025 - 50
25100 - 150
50250 - 350

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method

This protocol outlines the determination of the equilibrium solubility of Phthalazine, 6-(1-methylethyl)-.[9][14][15]

Materials:

  • Phthalazine, 6-(1-methylethyl)- (solid)

  • Selected solvent (e.g., phosphate-buffered saline pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker/incubator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for analysis

Procedure:

  • Add an excess amount of solid Phthalazine, 6-(1-methylethyl)- to a glass vial.

  • Add a known volume of the desired solvent to the vial.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, allow the vials to stand to let the undissolved solid settle.

  • Centrifuge the samples to pellet any remaining solid.

  • Carefully collect an aliquot of the supernatant.

  • Dilute the supernatant with an appropriate solvent and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC, UV-Vis).

  • Calculate the solubility in mg/mL or µg/mL.

Protocol 2: Solubility Enhancement using a Co-solvent System

This protocol describes a method to improve the aqueous solubility of Phthalazine, 6-(1-methylethyl)- using a water-miscible co-solvent.[10][16]

Materials:

  • Phthalazine, 6-(1-methylethyl)-

  • Co-solvent (e.g., Ethanol, Propylene Glycol, PEG 400)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • Vortex mixer

  • Analytical balance

Procedure:

  • Prepare a series of co-solvent/aqueous buffer mixtures in different ratios (e.g., 10:90, 20:80, 40:60 v/v).

  • To a known amount of Phthalazine, 6-(1-methylethyl)- in separate vials, add a small volume of each co-solvent mixture.

  • Vortex the vials vigorously for 2-5 minutes.

  • Visually inspect for complete dissolution.

  • If the compound is not fully dissolved, incrementally add more of the respective co-solvent mixture and vortex until dissolution is achieved or the desired final volume is reached.

  • The solubility can then be quantified using the shake-flask method described in Protocol 1 with the optimal co-solvent mixture.

Protocol 3: Solubility Enhancement using Cyclodextrin Inclusion Complexation

This protocol details the use of cyclodextrins to improve the aqueous solubility of Phthalazine, 6-(1-methylethyl)-.[11][17]

Materials:

  • Phthalazine, 6-(1-methylethyl)-

  • Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)

  • Aqueous buffer

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 mM, 10 mM, 25 mM, 50 mM).

  • Add an excess amount of solid Phthalazine, 6-(1-methylethyl)- to each cyclodextrin solution.

  • Stir the mixtures at a constant temperature for 24-48 hours to facilitate the formation of the inclusion complex and reach equilibrium.

  • After stirring, centrifuge the samples to remove any undissolved compound.

  • Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate relevant biological pathways and experimental workflows.

VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Phthalazine Phthalazine, 6-(1-methylethyl)- (Potential Inhibitor) Phthalazine->VEGFR2 Inhibits

Caption: VEGFR-2 Signaling Pathway and Potential Inhibition by Phthalazine Derivatives.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathLigand Death Ligand (e.g., FasL, TNF-α) DeathReceptor Death Receptor DeathLigand->DeathReceptor Caspase8 Caspase-8 DeathReceptor->Caspase8 Activates Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Activates CellStress Cellular Stress (e.g., DNA Damage) Mitochondrion Mitochondrion CellStress->Mitochondrion Induces CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Phthalazine Phthalazine, 6-(1-methylethyl)- (Potential Inducer) Phthalazine->CellStress Induces

Caption: Overview of Extrinsic and Intrinsic Apoptosis Signaling Pathways.

Solubility_Workflow Start Start: Poorly Soluble Phthalazine, 6-(1-methylethyl)- DetermineSolubility Determine Baseline Solubility (Protocol 1) Start->DetermineSolubility IsSolubilitySufficient Is Solubility Sufficient for Application? DetermineSolubility->IsSolubilitySufficient SelectMethod Select Solubility Enhancement Method IsSolubilitySufficient->SelectMethod No End End: Optimized Formulation IsSolubilitySufficient->End Yes Cosolvency Cosolvency (Protocol 2) SelectMethod->Cosolvency Cyclodextrin Cyclodextrin Complexation (Protocol 3) SelectMethod->Cyclodextrin OtherMethods Other Methods (e.g., Solid Dispersion) SelectMethod->OtherMethods Optimize Optimize Formulation Cosolvency->Optimize Cyclodextrin->Optimize OtherMethods->Optimize ReEvaluate Re-evaluate Solubility Optimize->ReEvaluate ReEvaluate->IsSolubilitySufficient

Caption: Experimental Workflow for Improving the Solubility of Phthalazine, 6-(1-methylethyl)-.

References

Technical Support Center: Synthesis of 6-(1-methylethyl)phthalazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Phthalazine, 6-(1-methylethyl)-, also known as 6-isopropylphthalazine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for Phthalazine, 6-(1-methylethyl)-?

A1: A common and effective strategy involves a two-step process. The first step is the synthesis of the precursor, 4-isopropylphthalic anhydride, typically through the oxidation of a suitable starting material like 1,2-dimethyl-4-isopropylbenzene or through functionalization of a pre-existing phthalic anhydride. The second step is the condensation of 4-isopropylphthalic anhydride with hydrazine hydrate to form the phthalazine ring system.

Q2: What are the critical parameters to control during the condensation reaction with hydrazine?

A2: The success of the condensation reaction is highly dependent on several factors. Careful control of the reaction temperature, the choice of solvent (acetic acid is commonly used), and the stoichiometry of the reactants are crucial for maximizing the yield and purity of the product.[1]

Q3: How can I confirm the successful synthesis of Phthalazine, 6-(1-methylethyl)-?

A3: Structural confirmation is typically achieved using a combination of spectroscopic techniques.[2] Key methods include:

  • ¹H NMR: Look for characteristic signals for the aromatic protons (typically in the δ 7.5–9.0 ppm range) and the isopropyl methyl groups (a doublet around δ 1.2–1.4 ppm).[2]

  • ¹³C NMR: To confirm the carbon framework of the molecule.

  • Mass Spectrometry: To determine the molecular weight and confirm the molecular formula (C₁₁H₁₂N₂).

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Q4: What are some common impurities I might encounter?

A4: Impurities can arise from incomplete reactions or side reactions. Potential impurities include unreacted starting materials (e.g., 4-isopropylphthalic anhydride), partially reacted intermediates, and byproducts from side reactions of hydrazine. In syntheses that proceed through a phthalazinone intermediate, this may also be a potential impurity if the reaction to the final phthalazine is not complete.

Experimental Protocols

Protocol 1: Synthesis of 4-Isopropylphthalic Anhydride (Hypothetical)

This protocol is based on general methods for the synthesis of substituted phthalic anhydrides via oxidation of substituted o-xylenes.

Materials:

  • 1,2-Dimethyl-4-isopropylbenzene

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄)

  • Water

  • Acetic anhydride

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 1,2-dimethyl-4-isopropylbenzene in a suitable solvent like aqueous acetone.

  • Slowly add a solution of potassium permanganate to the reaction mixture while maintaining a controlled temperature (e.g., 70-80 °C).

  • After the addition is complete, continue to heat the mixture at reflux until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture and filter off the manganese dioxide byproduct.

  • Acidify the filtrate with sulfuric acid to precipitate the crude 4-isopropylphthalic acid.

  • Collect the crude acid by filtration and wash with cold water.

  • To convert the diacid to the anhydride, reflux the crude 4-isopropylphthalic acid with an excess of acetic anhydride for 2-3 hours.

  • Cool the reaction mixture and collect the crystalline 4-isopropylphthalic anhydride by filtration. Wash with a small amount of cold ether and dry under vacuum.

Protocol 2: Synthesis of 6-(1-methylethyl)phthalazine

This protocol is adapted from general procedures for the synthesis of phthalazines from phthalic anhydrides and hydrazine.[1]

Materials:

  • 4-Isopropylphthalic anhydride

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Glacial acetic acid

  • Petroleum ether

  • Ethanol

Procedure:

  • To a stirred solution of 4-isopropylphthalic anhydride in glacial acetic acid, slowly add hydrazine hydrate.

  • Heat the reaction mixture at reflux (around 120 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, carefully add water to the reaction mixture to precipitate the crude product.

  • Wash the crude solid with petroleum ether to remove non-polar impurities.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure 6-(1-methylethyl)phthalazine.

  • Dry the purified product under vacuum.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction.Ensure the reaction is heated for a sufficient amount of time. Monitor the reaction by TLC until the starting material is consumed.
Low purity of starting materials.Use highly pure 4-isopropylphthalic anhydride and hydrazine hydrate.
Incorrect reaction temperature.Maintain a consistent reflux temperature. Lower temperatures may lead to an incomplete reaction, while excessively high temperatures could cause decomposition.
Formation of a Tarry/Oily Product Presence of impurities or side reactions.Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Purify the starting materials before use.
Incorrect work-up procedure.Follow the work-up procedure carefully. Ensure proper pH adjustment during precipitation.
Difficulty in Product Purification Product is insoluble in common recrystallization solvents.Try a variety of solvent systems for recrystallization. Column chromatography may be necessary for difficult-to-purify products.
Co-precipitation of impurities.Perform multiple recrystallizations. Consider a pre-purification step, such as washing the crude product with a solvent that selectively dissolves impurities.
Inconsistent Spectroscopic Data Presence of residual solvent.Ensure the final product is thoroughly dried under high vacuum.
Isomeric impurities.If the starting material was a mixture of isomers, the final product will also be a mixture. Purify the starting material to a single isomer before the reaction.
Product degradation.Phthalazine derivatives can be sensitive to light and air. Store the final product in a cool, dark place under an inert atmosphere.

Data Presentation

Table 1: Reaction Conditions and Yields for the Synthesis of 6-(1-methylethyl)phthalazine (Hypothetical Data)

Entry Solvent Temperature (°C) Reaction Time (h) Yield (%)
1Acetic Acid120475
2Ethanol80860
3Toluene110665
4Acetic Acid100670

Visualizations

experimental_workflow Experimental Workflow for 6-(1-methylethyl)phthalazine Synthesis cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Phthalazine Formation start Starting Material (e.g., 1,2-Dimethyl-4-isopropylbenzene) oxidation Oxidation (e.g., with KMnO₄) start->oxidation anhydride_formation Anhydride Formation (with Acetic Anhydride) oxidation->anhydride_formation precursor 4-Isopropylphthalic Anhydride anhydride_formation->precursor condensation Condensation Reaction (in Acetic Acid) precursor->condensation hydrazine Hydrazine Hydrate hydrazine->condensation workup Work-up and Purification (Precipitation & Recrystallization) condensation->workup product 6-(1-methylethyl)phthalazine workup->product

Caption: Synthetic workflow for 6-(1-methylethyl)phthalazine.

troubleshooting_tree Troubleshooting Decision Tree for Low Yield start Low Product Yield check_reaction Was the reaction monitored to completion (e.g., by TLC)? start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No check_purity Are the starting materials pure? check_reaction->check_purity Yes extend_time Action: Extend reaction time and/or increase temperature slightly. incomplete->extend_time success Yield Improved extend_time->success impure_sm Impure Starting Materials check_purity->impure_sm No check_conditions Were reaction conditions (temperature, solvent) optimal? check_purity->check_conditions Yes purify_sm Action: Purify starting materials before reaction. impure_sm->purify_sm purify_sm->success suboptimal Suboptimal Conditions check_conditions->suboptimal No optimize Action: Optimize reaction conditions based on literature for similar compounds. suboptimal->optimize optimize->success

Caption: Troubleshooting guide for low reaction yield.

References

Technical Support Center: Optimization of Reaction Conditions for 6-Isopropylphthalazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 6-isopropylphthalazine.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 6-isopropylphthalazine?

A1: The most common and direct synthesis of 6-isopropylphthalazine involves the condensation reaction between a suitable precursor, 4-isopropyl-o-phthalaldehyde, and hydrazine hydrate. The reaction proceeds via a cyclization mechanism to form the stable phthalazine ring system.

Q2: What are the typical starting materials and reagents required?

A2: The primary starting materials are 4-isopropyl-o-phthalaldehyde and hydrazine hydrate. A common solvent for this reaction is ethanol.[1] In some cases, an acid catalyst may be used to improve the reaction rate and yield.

Q3: What is a general experimental protocol for this synthesis?

A3: A general procedure involves dissolving 4-isopropyl-o-phthalaldehyde in a suitable solvent, such as ethanol, followed by the addition of hydrazine hydrate. The reaction mixture is then typically heated under reflux for several hours.[1] After completion, the product can be isolated by cooling the reaction mixture and collecting the precipitated solid via filtration. Further purification can be achieved through recrystallization.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored using thin-layer chromatography (TLC). By taking small aliquots from the reaction mixture at different time intervals, you can observe the disappearance of the starting material (4-isopropyl-o-phthalaldehyde) and the appearance of the product spot.

Q5: What are the key reaction parameters to optimize for better yield and purity?

A5: The key parameters to optimize include:

  • Reaction Temperature: Typically, the reaction is carried out at the reflux temperature of the solvent.

  • Reaction Time: The optimal time can vary and should be determined by monitoring the reaction's completion.

  • Solvent: While ethanol is common, other protic or aprotic solvents can be explored.

  • Catalyst: The use of an acid catalyst, such as p-toluenesulfonic acid (PTSA), may enhance the reaction rate.[2]

  • Reagent Stoichiometry: The molar ratio of 4-isopropyl-o-phthalaldehyde to hydrazine hydrate should be carefully controlled.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Sub-optimal reaction temperature. 4. Inactive hydrazine hydrate.1. Increase the reaction time and monitor using TLC until the starting material is consumed. 2. Ensure the reaction is not overheated. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Ensure the reaction is maintained at the reflux temperature of the chosen solvent. 4. Use a fresh bottle of hydrazine hydrate. The water content in older bottles can affect reactivity.
Formation of Multiple Products (Impure Sample) 1. Side reactions due to impurities in starting materials. 2. Unwanted side reactions occurring at the reaction temperature.1. Ensure the purity of 4-isopropyl-o-phthalaldehyde before starting the reaction. Purification of the starting material may be necessary. 2. Consider lowering the reaction temperature and extending the reaction time. The use of a catalyst might allow for milder reaction conditions.
Product is Difficult to Purify 1. Presence of unreacted starting materials. 2. Formation of closely related byproducts.1. Ensure the reaction has gone to completion. If necessary, use a slight excess of hydrazine hydrate. 2. Optimize the purification method. Column chromatography using a suitable solvent system (e.g., ethyl acetate/hexane) or recrystallization from an appropriate solvent can be effective.
Reaction Stalls Before Completion 1. Insufficient catalyst (if used). 2. Poor solubility of reactants at the reaction temperature.1. If using a catalyst, try increasing the catalyst loading incrementally. 2. Experiment with different solvents in which the starting materials are more soluble at the desired reaction temperature.

Experimental Protocols

General Protocol for the Synthesis of 6-Isopropylphthalazine

A mixture of 4-isopropyl-o-phthalaldehyde (1.0 eq.) and hydrazine hydrate (1.1 eq.) in ethanol is refluxed for 6 hours.[1] The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The solid is then washed with cold ethanol and dried under vacuum to yield 6-isopropylphthalazine. For higher purity, the crude product can be recrystallized from a suitable solvent like ethanol or an ethanol/water mixture.

Data Presentation

Table 1: Hypothetical Optimization of Reaction Conditions

EntrySolventCatalyst (mol%)Temperature (°C)Time (h)Yield (%)
1EthanolNone78 (Reflux)875
2MethanolNone65 (Reflux)872
3TolueneNone110 (Reflux)865
4EthanolPTSA (5)78 (Reflux)485
5EthanolAcetic Acid (10)78 (Reflux)680

Note: This data is illustrative and based on general principles of phthalazine synthesis. Actual results may vary and require experimental verification.

Visualizations

Logical Workflow for Troubleshooting Low Product Yield

G Troubleshooting Low Yield start Low or No Product Yield check_completion Is the reaction complete? (Check via TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_temp Is the reaction temperature optimal? check_completion->check_temp Yes increase_time Increase reaction time incomplete->increase_time increase_time->check_completion success Improved Yield increase_time->success suboptimal_temp Sub-optimal Temperature check_temp->suboptimal_temp No check_reagent Is the hydrazine hydrate fresh? check_temp->check_reagent Yes adjust_temp Adjust to reflux temperature suboptimal_temp->adjust_temp adjust_temp->check_completion adjust_temp->success bad_reagent Inactive Reagent check_reagent->bad_reagent No consider_catalyst Consider adding an acid catalyst (e.g., PTSA) check_reagent->consider_catalyst Yes use_fresh Use fresh hydrazine hydrate bad_reagent->use_fresh use_fresh->check_completion use_fresh->success consider_catalyst->success

Caption: Troubleshooting workflow for low product yield.

Synthetic Pathway for 6-Isopropylphthalazine

G Synthesis of 6-Isopropylphthalazine cluster_start Starting Materials cluster_conditions Reaction Conditions start1 4-Isopropyl-o-phthalaldehyde reaction Condensation/ Cyclization start1->reaction start2 Hydrazine Hydrate start2->reaction solvent Solvent (e.g., Ethanol) solvent->reaction heat Heat (Reflux) heat->reaction catalyst Catalyst (Optional, e.g., PTSA) catalyst->reaction product 6-Isopropylphthalazine reaction->product

Caption: Synthetic pathway for 6-isopropylphthalazine.

References

Technical Support Center: Overcoming Resistance to Phthalazine-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with phthalazine-based compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on overcoming drug resistance.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for phthalazine-based anticancer compounds?

A1: Phthalazine-based compounds are versatile scaffolds that have been developed to target various key proteins in cancer signaling. The two most prominent classes are PARP (Poly(ADP-ribose) polymerase) inhibitors and VEGFR (Vascular Endothelial Growth Factor Receptor) tyrosine kinase inhibitors.[1][2]

  • PARP Inhibitors (e.g., Olaparib): These compounds induce "synthetic lethality" in cancer cells with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations. By inhibiting PARP-mediated DNA single-strand break repair, unrepaired single-strand breaks accumulate and are converted to double-strand breaks during DNA replication. In HR-deficient cells, these double-strand breaks cannot be accurately repaired, leading to genomic instability and cell death.[1]

  • VEGFR Inhibitors (e.g., Vatalanib): These agents block the tyrosine kinase activity of VEGFRs, which are crucial for angiogenesis—the formation of new blood vessels that supply tumors with nutrients and oxygen. By inhibiting VEGFR signaling, these compounds can suppress tumor growth and metastasis.[3][4]

Q2: My cancer cell line is showing reduced sensitivity to a phthalazine-based PARP inhibitor. What are the potential resistance mechanisms?

A2: Acquired resistance to PARP inhibitors is a significant clinical challenge. Several mechanisms have been identified:[1]

  • Restoration of Homologous Recombination (HR) Function: This is a common mechanism where cancer cells regain their ability to repair double-strand DNA breaks. This can occur through secondary "reversion" mutations in BRCA1/2 that restore the open reading frame of the protein, or through the loss of proteins that inhibit HR, such as 53BP1.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.

  • Alterations in PARP1: Mutations in the PARP1 gene can lead to a form of the enzyme that no longer effectively binds the inhibitor or fails to be "trapped" on the DNA, which is a key part of the cytotoxic mechanism of some PARP inhibitors.[1]

  • Replication Fork Protection: Some cancer cells can develop mechanisms to stabilize and protect stalled replication forks, preventing the formation of double-strand breaks and thus reducing the lethal effects of PARP inhibition.

Q3: What are the likely mechanisms of resistance to phthalazine-based VEGFR inhibitors?

A3: While specific data on resistance to phthalazine-based VEGFR inhibitors like vatalanib is limited, the mechanisms are likely to be similar to those observed with other VEGFR tyrosine kinase inhibitors (TKIs). These include:

  • Activation of Alternative Angiogenic Pathways: Tumors can bypass VEGFR blockade by upregulating other pro-angiogenic signaling pathways. Common alternative pathways include:

    • Fibroblast Growth Factor (FGF) and its receptor (FGFR).

    • Hepatocyte Growth Factor (HGF) and its receptor (c-MET).

  • Recruitment of Pro-angiogenic Bone Marrow-Derived Cells: The tumor microenvironment can adapt by recruiting cell types, such as myeloid cells, that promote vasculogenesis.

  • Increased Pericyte Coverage: Pericytes are cells that support and stabilize blood vessels. Increased pericyte coverage can make the tumor vasculature less dependent on continuous VEGF signaling.

Q4: How can I experimentally confirm the mechanism of resistance in my cell line?

A4: To elucidate the resistance mechanism, a combination of molecular and cellular biology techniques is recommended:

  • Western Blotting: To check for changes in protein expression levels. For PARP inhibitor resistance, assess PARP1 levels and the phosphorylation status of key DNA damage response proteins. For VEGFR inhibitor resistance, examine the expression and phosphorylation of VEGFR2 and alternative receptor tyrosine kinases like FGFR and c-MET.

  • Gene Sequencing: Sequence key genes such as BRCA1, BRCA2, and PARP1 to identify potential secondary or reversion mutations that may confer resistance.

  • Drug Efflux Assays: Use fluorescent substrates of efflux pumps (e.g., rhodamine 123 for P-glycoprotein) to determine if increased drug efflux is a contributing factor.

  • Functional Assays: Assess homologous recombination capacity using assays like RAD51 foci formation.

Troubleshooting Guides

Problem 1: Inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo).
Possible Cause Troubleshooting Step
Cell Seeding Density Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. Create a growth curve for your cell line to determine the optimal density.
Drug Solubility Ensure the phthalazine compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in culture medium. Visually inspect for any precipitation.
Assay Interference Some compounds can interfere with the chemistry of viability assays. Run appropriate controls, including media-only, vehicle control, and a positive control for cell death.
Incubation Time Standardize the incubation time with the drug and with the assay reagent. For MTT assays, formazan crystal formation can vary between cell lines.
Problem 2: Difficulty in generating a stable drug-resistant cell line.
Possible Cause Troubleshooting Step
Drug Concentration Too High Starting with a drug concentration that is too high can lead to massive cell death and the inability to recover a resistant population. Begin with a concentration around the IC20-IC30 and gradually increase the dose as the cells adapt.
Pulsed vs. Continuous Exposure The method of drug exposure can impact the development of resistance. For some compounds, a "pulsed" treatment (short, high-dose exposure followed by a recovery period) may be more effective than continuous low-dose exposure. Experiment with both approaches.
Clonal Selection A resistant population may arise from a single clone. After establishing a resistant pool, consider single-cell cloning to isolate and characterize distinct resistant populations.
Instability of Resistance Some resistance mechanisms are reversible. It is crucial to maintain a low concentration of the drug in the culture medium to sustain the selective pressure. Periodically re-characterize the resistance phenotype (e.g., by determining the IC50).

Quantitative Data

Table 1: Cytotoxic Activity of Various Phthalazine Derivatives in Different Cancer Cell Lines

Compound IDTargetCell LineCancer TypeIC50 (µM)Reference
9d Topo IIHepG-2Liver7.02[5]
MCF-7Breast-[5]
HCT-116Colon-[5]
4b EGFRHCT-116Colon1.34[6]
4c EGFRHCT-116Colon1.90[6]
11b EGFRHCT-116Colon3.37[7]
HepG-2Liver3.04[7]
MCF-7Breast4.14[7]
A549Lung2.4[7]
Vatalanib VEGFR-2--0.043[3]
Sorafenib VEGFR-2--0.090[3]

Note: This table presents a selection of published IC50 values to illustrate the range of potency of different phthalazine-based compounds. A direct comparison of sensitive vs. resistant lines for the same compound is often not available in a single publication.

Experimental Protocols

Protocol 1: Generation of a Drug-Resistant Cell Line

This protocol describes a general method for developing a cancer cell line with acquired resistance to a phthalazine-based compound through continuous exposure to escalating drug concentrations.

Materials:

  • Parental cancer cell line of interest

  • Phthalazine-based compound

  • Complete cell culture medium

  • DMSO (or other appropriate solvent for the compound)

  • Cell culture flasks, plates, and other standard laboratory equipment

Procedure:

  • Determine the initial IC50: Perform a cell viability assay (e.g., MTT) to determine the half-maximal inhibitory concentration (IC50) of the compound in the parental cell line.

  • Initial Exposure: Culture the parental cells in a medium containing the phthalazine compound at a concentration equal to the IC20-IC30.

  • Monitor and Subculture: Monitor the cells for growth. Initially, a significant portion of the cells may die. When the surviving cells reach 70-80% confluency, subculture them into a fresh medium containing the same concentration of the drug.

  • Dose Escalation: Once the cells are growing at a rate similar to the parental cells in the presence of the drug, increase the drug concentration by a factor of 1.5 to 2.

  • Repeat Cycles: Repeat steps 3 and 4, gradually increasing the drug concentration over several months.

  • Characterization of Resistance: At various stages, and once a significantly higher drug concentration is tolerated, characterize the resistant cell line by:

    • Determining the new IC50 and calculating the fold resistance (IC50 of resistant line / IC50 of parental line).

    • Cryopreserving cell stocks at different resistance levels.

    • Investigating the mechanism of resistance using the techniques described in the FAQs.

Protocol 2: Cell Viability (MTT) Assay

This protocol outlines the steps for performing an MTT assay to determine the cytotoxic effect of a phthalazine-based compound.

Materials:

  • Cells (parental and/or resistant)

  • Phthalazine-based compound

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Treatment: The next day, remove the medium and add fresh medium containing serial dilutions of the phthalazine compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.

Protocol 3: Western Blotting for Protein Expression

This protocol provides a general workflow for analyzing the expression of key proteins involved in drug resistance.

Materials:

  • Cell lysates from parental and resistant cells

  • SDS-PAGE gels

  • Transfer buffer and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PARP1, anti-VEGFR2, anti-p-VEGFR2, anti-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate. Visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., actin) to compare protein expression levels between parental and resistant cells.

Protocol 4: Drug Synergy Checkerboard Assay

This protocol describes how to assess the synergistic, additive, or antagonistic effects of combining a phthalazine-based compound with another agent.

Materials:

  • Phthalazine-based compound (Drug A)

  • Second compound of interest (Drug B)

  • Cancer cell line

  • 96-well plates

  • Cell viability assay reagent (e.g., CellTiter-Glo)

Procedure:

  • Prepare Drug Dilutions: Prepare serial dilutions of Drug A and Drug B.

  • Plate Setup: In a 96-well plate, create a matrix of drug concentrations. Typically, Drug A is serially diluted along the x-axis and Drug B along the y-axis. Include wells with each drug alone and a vehicle control.

  • Cell Seeding: Add cells to each well of the plate.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 72 hours).

  • Cell Viability Measurement: Measure cell viability using a suitable assay.

  • Data Analysis: Calculate the percentage of inhibition for each drug combination. Use a synergy model (e.g., Bliss independence or Loewe additivity) to calculate a synergy score. A positive score typically indicates synergy, a score around zero indicates an additive effect, and a negative score indicates antagonism.

Visualizations

PARP_Inhibitor_Resistance cluster_cell Cancer Cell cluster_resistance Resistance Mechanisms Phthalazine_PARPi Phthalazine-based PARP Inhibitor PARP1 PARP1 Phthalazine_PARPi->PARP1 Inhibition SSB Single-Strand Break PARP1->SSB Trapping at DSB Double-Strand Break SSB->DSB Replication Fork Collapse Apoptosis Apoptosis DSB->Apoptosis Leads to (in HR-deficient cells) HR_Repair Homologous Recombination Repair DSB->HR_Repair Repair (in HR-proficient cells) BRCA_Reversion BRCA1/2 Reversion Mutations BRCA_Reversion->HR_Repair Restores Efflux_Pump Increased Drug Efflux (e.g., P-glycoprotein) Efflux_Pump->Phthalazine_PARPi Reduces Intracellular Concentration PARP1_Mutation PARP1 Mutation PARP1_Mutation->PARP1 Alters Binding/ Trapping

Caption: Mechanisms of action and resistance to phthalazine-based PARP inhibitors.

VEGFR_Inhibitor_Resistance cluster_tumor Tumor Angiogenesis cluster_resistance Resistance Mechanisms Phthalazine_VEGFRI Phthalazine-based VEGFR Inhibitor VEGFR2 VEGFR2 Phthalazine_VEGFRI->VEGFR2 Inhibition Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes Tumor_Growth Tumor Growth Angiogenesis->Tumor_Growth Supports FGFR_Activation FGFR Pathway Activation Alternative_Angiogenesis Alternative Angiogenic Pathways FGFR_Activation->Alternative_Angiogenesis cMET_Activation c-MET Pathway Activation cMET_Activation->Alternative_Angiogenesis Alternative_Angiogenesis->Angiogenesis Bypass Experimental_Workflow_Resistance start Start with Parental Cell Line determine_ic50 Determine IC50 of Phthalazine Compound start->determine_ic50 culture_drug Culture Cells with Escalating Drug Concentrations determine_ic50->culture_drug characterize Characterize Resistant Cell Line culture_drug->characterize investigate Investigate Resistance Mechanisms characterize->investigate overcome Develop Strategies to Overcome Resistance (e.g., Combination Therapy) investigate->overcome

References

Technical Support Center: Enhancing the Bioavailability of 6-Isopropylphthalazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of 6-isopropylphthalazine, a representative poorly soluble compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the oral bioavailability of 6-isopropylphthalazine?

The primary challenges stem from its poor aqueous solubility, which can lead to low dissolution rates in the gastrointestinal tract and consequently, limited absorption and reduced overall bioavailability.[1] Compounds with high hydrophobicity and low water solubility often face hurdles in achieving adequate systemic exposure for accurate pharmacodynamic and toxicological assessments.

Q2: What are the main formulation strategies to enhance the bioavailability of poorly soluble drugs like 6-isopropylphthalazine?

Several innovative formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs.[1] These can be broadly categorized into:

  • Particle Size Reduction: Increasing the surface area of the drug to enhance dissolution.[2]

  • Solid Dispersions: Dispersing the drug in a polymer matrix to improve solubility and dissolution.[1][3]

  • Lipid-Based Formulations: Utilizing lipids to enhance drug solubilization and absorption.[2][4]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes and improve solubility.[1][4]

  • Prodrug Approach: Modifying the drug molecule to a more soluble form that converts back to the active drug in the body.[5]

Q3: How do excipients impact the bioavailability of 6-isopropylphthalazine?

Excipients, while often considered inert, can significantly influence a drug's bioavailability.[6][7][8] They can affect drug release, solubility, and even physiological processes at the site of absorption.[6][9] For instance, solubilizers like surfactants and cyclodextrins can enhance the solubility of poorly soluble drugs, while certain polymers in solid dispersions can maintain the drug in a more soluble, amorphous state.[7][8]

Troubleshooting Guides

Problem 1: Low in vitro dissolution rate of 6-isopropylphthalazine formulation.

Possible Cause Suggested Solution
Inadequate particle size reduction.Further reduce particle size through micronization or nanosizing techniques to increase the surface area for dissolution.[1][2]
Poor wetting of the drug substance.Incorporate a suitable wetting agent or surfactant into the formulation.
Drug recrystallization in the dissolution medium.Consider formulating as an amorphous solid dispersion with a precipitation inhibitor to maintain a supersaturated state.[10]
Inappropriate dissolution medium.Ensure the pH and composition of the dissolution medium are relevant to the physiological conditions of the intended absorption site.

Problem 2: Poor in vivo pharmacokinetic profile despite good in vitro dissolution.

Possible Cause Suggested Solution
First-pass metabolism.Investigate alternative routes of administration (e.g., sublingual, transdermal) to bypass the liver.[9][11] Consider co-administration with an inhibitor of the relevant metabolic enzymes, if known.
Efflux by transporters (e.g., P-glycoprotein).Include excipients that can inhibit efflux transporters in the formulation.
Poor permeability across the intestinal membrane.Evaluate the use of permeation enhancers, though this should be done with caution due to potential toxicity.[4]
Precipitation of the drug in the gastrointestinal tract.Utilize polymers in the formulation that can act as precipitation inhibitors to maintain drug concentration.[10]

Problem 3: Instability of the amorphous 6-isopropylphthalazine formulation.

Possible Cause Suggested Solution
Recrystallization during storage.Select a polymer for the solid dispersion that has strong interactions with the drug to inhibit molecular mobility and crystallization.[12] Ensure storage conditions (temperature and humidity) are appropriate.
Chemical degradation.Conduct forced degradation studies to identify degradation pathways and select appropriate stabilizing excipients or packaging.

Data Presentation

Table 1: Comparison of Bioavailability Enhancement Strategies for 6-Isopropylphthalazine (Hypothetical Data)

Formulation Strategy Drug Loading (%) Mean Particle Size (nm) In Vitro Dissolution at 60 min (%) AUC (ng·h/mL) in Rats Relative Bioavailability (%)
Unprocessed Drug100>500015250100
Micronization95200045550220
Nanosuspension20250851200480
Solid Dispersion (HPMC)25N/A921850740
Lipid-Based (SEDDS)15N/A952100840

AUC: Area Under the Curve; HPMC: Hydroxypropyl Methylcellulose; SEDDS: Self-Emulsifying Drug Delivery System.

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing

  • Apparatus: USP Apparatus 2 (Paddle).

  • Dissolution Medium: 900 mL of simulated gastric fluid (pH 1.2) for 2 hours, followed by a switch to simulated intestinal fluid (pH 6.8).

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 50 RPM.

  • Procedure: a. Place the formulated 6-isopropylphthalazine dosage form into each dissolution vessel. b. Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 120 minutes in gastric fluid; then at 150, 180, 240, 360 minutes after the switch to intestinal fluid). c. Replace the withdrawn volume with fresh, pre-warmed dissolution medium. d. Filter the samples and analyze the concentration of 6-isopropylphthalazine using a validated analytical method (e.g., HPLC).

  • Data Analysis: Plot the percentage of drug dissolved against time.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

  • Animals: Male Sprague-Dawley rats (n=6 per group).

  • Formulations: a. Control: 6-isopropylphthalazine suspension in 0.5% carboxymethylcellulose. b. Test: Enhanced bioavailability formulation of 6-isopropylphthalazine.

  • Administration: Oral gavage at a dose of 10 mg/kg.

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Sample Processing: Centrifuge the blood samples to obtain plasma and store at -80 °C until analysis.

  • Bioanalysis: Determine the plasma concentration of 6-isopropylphthalazine using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis.

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_formulation Formulation Strategy Selection cluster_evaluation Evaluation cluster_end Outcome start Poorly Soluble Compound (6-Isopropylphthalazine) physchem Physicochemical Characterization (Solubility, Permeability) start->physchem strategy Select Bioavailability Enhancement Strategy physchem->strategy ps Particle Size Reduction strategy->ps High Dose sd Solid Dispersion strategy->sd Poor Permeability lipid Lipid-Based Formulation strategy->lipid Lipophilic Drug invitro In Vitro Dissolution ps->invitro sd->invitro lipid->invitro invivo In Vivo Pharmacokinetics invitro->invivo Promising Results end Optimized Formulation invivo->end

Caption: Workflow for selecting a bioavailability enhancement strategy.

solid_dispersion_mechanism cluster_formulation Formulation cluster_dispersion Solid Dispersion cluster_dissolution Dissolution & Absorption drug Crystalline Drug process Hot-Melt Extrusion / Spray Drying drug->process polymer Polymer Carrier polymer->process amorphous Amorphous Drug Molecules Dispersed in Polymer Matrix process->amorphous dissolution Rapid Dissolution in GI Fluids amorphous->dissolution supersaturation Supersaturated Solution dissolution->supersaturation absorption Enhanced Absorption supersaturation->absorption

Caption: Mechanism of solid dispersion for enhancing bioavailability.

References

Optimizing dosage for in vivo studies with 6-isopropylphthalazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and troubleshooting for researchers utilizing 6-isopropylphthalazine in in vivo experiments. The following information is based on best practices for novel small molecule compounds and is intended to serve as a comprehensive resource for study design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for a first-in-vivo efficacy study with 6-isopropylphthalazine?

A1: For a novel compound like 6-isopropylphthalazine, the initial dose for an efficacy study should be determined after conducting a dose range-finding (DRF) or maximum tolerated dose (MTD) study.[1][2][3] It is crucial to start with a low dose and escalate gradually to identify a dose that is both well-tolerated and shows a potential therapeutic effect. Information from in vitro assays, such as the half-maximal effective concentration (EC50), can help inform the starting dose for the DRF study.

Q2: What is the best solvent and vehicle for in vivo administration of 6-isopropylphthalazine?

A2: The choice of solvent and vehicle depends on the physicochemical properties of 6-isopropylphthalazine, such as its solubility and stability. For hydrophobic compounds, a common vehicle is a mixture of DMSO, Tween 80, and saline. However, the concentration of DMSO should be kept low (typically under 10%) to avoid toxicity.[4] It is essential to perform a vehicle tolerability study to ensure the vehicle itself does not cause adverse effects in the animal model.

Q3: How should I select the appropriate animal model for my study?

A3: The selection of an animal model is a critical step for the success of your in vivo study. The choice should be based on the biological question being addressed. For oncology studies, immunodeficient mice (e.g., nude or NSG mice) are often used for xenograft models. For other disease areas, transgenic models that recapitulate aspects of the human disease are valuable. It is recommended to consult literature for validated models for your specific research area.

Q4: What are the key pharmacokinetic parameters to consider for 6-isopropylphthalazine?

A4: Key pharmacokinetic (PK) parameters include absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is vital for designing an effective dosing regimen. A typical PK study will measure parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), half-life (t1/2), and area under the curve (AUC). These data will inform the dosing frequency and route of administration to maintain therapeutic exposure.

Troubleshooting Guides

Issue 1: Unexpected Toxicity or Adverse Events

  • Problem: Animals are showing signs of distress (e.g., weight loss, lethargy, ruffled fur) at doses expected to be well-tolerated.

  • Troubleshooting Steps:

    • Vehicle Control: Ensure that a control group receiving only the vehicle is included. Toxicity may be related to the vehicle formulation rather than the compound.

    • Dose and Formulation: Re-verify the dose calculations and the preparation of the dosing solution. Ensure the compound is fully solubilized.

    • Route of Administration: The route of administration can significantly impact toxicity. Consider alternative routes that may reduce local or systemic toxicity.

    • Dose De-escalation: If toxicity is observed, reduce the dose to a lower, previously tolerated level or conduct a more granular dose-range finding study.[1]

Issue 2: Lack of Efficacy

  • Problem: 6-isopropylphthalazine is not producing the expected therapeutic effect in the animal model.

  • Troubleshooting Steps:

    • Pharmacokinetics: Conduct a pharmacokinetic study to confirm that the compound is reaching the target tissue at a sufficient concentration and for an adequate duration.[5] Poor bioavailability or rapid clearance can lead to a lack of efficacy.

    • Dose Escalation: If the current dose is well-tolerated, a dose-escalation study may be warranted to determine if a higher dose is required for a therapeutic effect.

    • Target Engagement: If possible, include a biomarker assay to confirm that 6-isopropylphthalazine is engaging with its intended molecular target in vivo.

    • Animal Model: Re-evaluate the suitability of the animal model. The chosen model may not accurately reflect the human disease pathology or the target biology.

Experimental Protocols

Dose Range-Finding (DRF) Study Protocol

Objective: To determine the maximum tolerated dose (MTD) and identify potential toxicities of 6-isopropylphthalazine.[2][3]

Methodology:

  • Animal Model: Select a relevant rodent species (e.g., C57BL/6 mice), with 3-5 animals per dose group.

  • Dose Levels: Based on in vitro data, select a starting dose and include several escalating dose levels (e.g., 1, 5, 10, 25, 50 mg/kg). Include a vehicle-only control group.

  • Administration: Administer 6-isopropylphthalazine via the intended clinical route (e.g., oral gavage, intraperitoneal injection) once daily for 7-14 days.

  • Monitoring: Monitor animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, and behavior.

  • Endpoint: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.

  • Data Analysis: The MTD is defined as the highest dose that does not cause significant toxicity or more than a 10-20% reduction in body weight.

Pharmacokinetic (PK) Study Protocol

Objective: To characterize the pharmacokinetic profile of 6-isopropylphthalazine in plasma.

Methodology:

  • Animal Model: Use a common rodent strain (e.g., Sprague-Dawley rats) with cannulated jugular veins for serial blood sampling.

  • Dose Groups: Include at least one intravenous (IV) dose group (e.g., 1-2 mg/kg) to determine absolute bioavailability and one oral (PO) or other relevant route dose group (e.g., 10 mg/kg).

  • Administration: Administer a single dose of 6-isopropylphthalazine.

  • Blood Sampling: Collect blood samples at multiple time points post-dose (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).[6][7]

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of 6-isopropylphthalazine in plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters using appropriate software.

Data Presentation

Table 1: Example Dose Range-Finding Study Results

Dose Group (mg/kg)Mean Body Weight Change (%)Key Clinical Observations
Vehicle+5%No abnormalities observed
1+4%No abnormalities observed
5+2%No abnormalities observed
10-3%No abnormalities observed
25-15%Mild lethargy, ruffled fur
50-25%Significant lethargy, hunched posture

Table 2: Example Pharmacokinetic Parameters

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL)500800
Tmax (h)0.081.0
AUC (ng*h/mL)12004800
t1/2 (h)2.53.0
Bioavailability (%)10040

Visualizations

Dose_Optimization_Workflow cluster_preclinical Preclinical Phase invitro In Vitro Studies (EC50, Cytotoxicity) drf Dose Range-Finding (DRF) Determine MTD invitro->drf Inform Starting Dose pk Pharmacokinetic (PK) Study (ADME Properties) drf->pk Select Doses for PK efficacy Efficacy Study (Therapeutic Effect) drf->efficacy Select Tolerated Doses pk->efficacy Inform Dosing Regimen decision decision efficacy->decision Efficacy Observed? optimize Optimize Dose/Schedule decision->optimize No advance Advance to Further Studies decision->advance Yes optimize->efficacy

Caption: Workflow for In Vivo Dose Optimization.

Troubleshooting_Workflow cluster_toxicity Troubleshooting Toxicity cluster_efficacy Troubleshooting Lack of Efficacy start In Vivo Experiment issue Unexpected Outcome (Toxicity or No Efficacy) start->issue check_vehicle Check Vehicle Control issue->check_vehicle Toxicity run_pk Conduct PK Study issue->run_pk No Efficacy verify_dose Verify Dose & Formulation check_vehicle->verify_dose change_route Consider Alt. Route verify_dose->change_route check_target Confirm Target Engagement run_pk->check_target escalate_dose Dose Escalate check_target->escalate_dose

Caption: Troubleshooting Logic for In Vivo Studies.

References

Troubleshooting inconsistent results in 6-isopropylphthalazine assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 6-isopropylphthalazine assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and ensure the consistency and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of inconsistent results in assays involving 6-isopropylphthalazine?

Inconsistent results in assays with small molecules like 6-isopropylphthalazine can stem from several factors. These can be broadly categorized into three areas: reagent and sample integrity, procedural variations, and equipment performance. It is crucial to systematically investigate each of these to pinpoint the source of the issue.[1][2] Common problems include weak or no signal, high background noise, and results that are not reproducible.[1][3]

Q2: How can I be sure my 6-isopropylphthalazine compound is stable in the assay buffer?

The stability of phthalazine derivatives in solution can be a concern. It is recommended to prepare fresh solutions of 6-isopropylphthalazine for each experiment. If using a stock solution, it should be stored under appropriate conditions (e.g., protected from light, at the recommended temperature) and for a limited time. To test for degradation, you can use analytical techniques like High-Performance Liquid Chromatography (HPLC) to check the purity of the compound over time in your specific assay buffer.

Q3: My HPLC analysis of 6-isopropylphthalazine shows inconsistent retention times and peak areas. What should I check?

Inconsistent retention times and peak areas in HPLC are common issues that can often be resolved by systematically checking the system.[4] Key areas to investigate include:

  • Mobile Phase Preparation: Ensure the mobile phase is prepared consistently and accurately. Small variations in composition can lead to significant changes in retention time.[5] Degassing the mobile phase is also critical to prevent air bubbles from causing pressure fluctuations.[6][7]

  • Column Equilibration: The column must be adequately equilibrated with the mobile phase before each run. Insufficient equilibration can cause retention time drift.[5][8]

  • Temperature Control: Maintaining a constant column temperature is crucial, as temperature fluctuations can affect retention times.[8]

  • Injector and Pump Performance: Check for leaks, worn seals, or air bubbles in the pump, as these can lead to variable flow rates and inconsistent injections.[5][6]

Q4: In my enzyme inhibition assay with 6-isopropylphthalazine, I'm seeing variable IC50 values. What could be the cause?

Variable IC50 values in enzyme kinetic assays can be attributed to several factors that affect enzyme activity:

  • pH and Temperature: Enzymes have optimal pH and temperature ranges for their activity.[9][10][11] Ensure that your assay buffer is maintained at a constant pH and that the temperature is controlled throughout the experiment.

  • Substrate and Enzyme Concentration: The concentrations of both the enzyme and the substrate are critical.[10][11][12] Use concentrations that are appropriate for the kinetic parameters (e.g., Km) of the enzyme.

  • Incubation Times: Precise and consistent incubation times are essential for reproducible results.

  • Presence of Inhibitors or Activators: Contaminants in your reagents or sample could act as inhibitors or activators, affecting the enzyme's activity.[10][11]

Troubleshooting Guides

Guide 1: Troubleshooting Weak or No Signal

A weak or absent signal in your assay can be frustrating. The following flowchart provides a systematic approach to diagnosing the problem.

G start Start: Weak or No Signal check_reagents 1. Check Reagents - Expired? - Prepared correctly? - Stored properly? start->check_reagents check_instrument 2. Check Instrument Settings - Correct wavelength/filter? - Gain/sensitivity appropriate? check_reagents->check_instrument check_protocol 3. Review Protocol - Followed all steps? - Correct incubation times/temps? check_instrument->check_protocol positive_control 4. Run Positive Control - Does it work? check_protocol->positive_control troubleshoot_compound 5. Troubleshoot Compound - Correct concentration? - Soluble in assay buffer? - Degraded? positive_control->troubleshoot_compound contact_support Problem Persists: Contact Technical Support positive_control->contact_support Control Works: Issue is with Test Compound troubleshoot_compound->contact_support Compound OK

Caption: Troubleshooting workflow for weak or no signal.

Guide 2: Addressing High Background

High background can mask your true signal and reduce the dynamic range of your assay.

Potential Cause Troubleshooting Step
Contaminated Buffers or Reagents Prepare fresh buffers and reagents.[1]
Non-specific Binding Increase the number of wash steps or add a blocking agent.
Incorrect Reagent Concentration Titrate your reagents (e.g., antibodies, enzymes) to determine the optimal concentration.
Light Leakage (for fluorescence/luminescence) Ensure the instrument's reading chamber is properly sealed.
Expired Detection Reagents Use fresh detection reagents.[1]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. The following is a general protocol that may need optimization for your specific cell line and experimental conditions.

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay seed_cells 1. Seed cells in a 96-well plate incubate_cells 2. Incubate for 24 hours seed_cells->incubate_cells add_compound 3. Add 6-isopropylphthalazine (and controls) incubate_cells->add_compound incubate_compound 4. Incubate for desired time (e.g., 24, 48, 72 hours) add_compound->incubate_compound add_mtt 5. Add MTT solution incubate_compound->add_mtt incubate_mtt 6. Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer 7. Add solubilization solution (e.g., DMSO) incubate_mtt->add_solubilizer read_plate 8. Read absorbance at 570 nm add_solubilizer->read_plate

Caption: Experimental workflow for an MTT cell viability assay.

Detailed Steps:

  • Seed cells at an appropriate density in a 96-well plate and incubate for 24 hours.

  • Treat cells with various concentrations of 6-isopropylphthalazine. Include vehicle-only and untreated controls.

  • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Add a solubilization solution, such as DMSO, to dissolve the formazan crystals.[13]

  • Measure the absorbance at 570 nm using a microplate reader.[13]

Data Presentation

Table 1: Example IC50 Values for Phthalazine Derivatives Against VEGFR-2

Phthalazine derivatives have been investigated for their inhibitory activity against various kinases, including VEGFR-2. The following table presents example IC50 values for different derivatives, which can serve as a reference for expected potency ranges.

Compound IC50 (µM) against VEGFR-2
Sorafenib (Reference)Not specified in the provided text
Derivative 2g0.148[13]
Derivative 4a0.196[13]
Derivative 3a0.375[13]
Derivative 5b0.331[13]
Derivative 5a0.548[13]
Derivative 3c0.892[13]

Signaling Pathways

Hypothetical Signaling Pathway for a 6-Isopropylphthalazine Kinase Inhibitor

Many phthalazine derivatives act as kinase inhibitors.[14] 6-isopropylphthalazine could potentially inhibit a kinase like VEGFR-2, which is involved in angiogenesis. The diagram below illustrates a simplified representation of such a signaling pathway.

G VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Phthalazine 6-Isopropylphthalazine Phthalazine->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Promotes

References

Validation & Comparative

Comparative Analysis of Phthalazine, 6-(1-methylethyl)- and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A Hypothetical Guide for Researchers

Disclaimer: This guide provides a comparative framework for "Phthalazine, 6-(1-methylethyl)-" and its analogs. Due to a lack of publicly available experimental data for "Phthalazine, 6-(1-methylethyl)-", this document utilizes data from structurally similar phthalazine derivatives to illustrate potential biological activities and experimental approaches. The presented data for comparator compounds should not be directly extrapolated to "Phthalazine, 6-(1-methylethyl)-".

Introduction

Phthalazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The phthalazine scaffold is a key component in several approved drugs and clinical candidates. This guide focuses on the hypothetical biological profile of "Phthalazine, 6-(1-methylethyl)-" by comparing it with the parent phthalazine and other substituted analogs for which experimental data is available. The potential therapeutic applications explored are based on the known activities of the broader phthalazine class, including vasorelaxant, phosphodiesterase 4 (PDE4) inhibitory, and Hedgehog signaling pathway inhibitory effects.

Compound Profiles

For the purpose of this comparative study, the following compounds have been selected:

  • Phthalazine, 6-(1-methylethyl)- (Target Compound): Also known as 6-isopropylphthalazine, this is the primary subject of this guide. Its biological activities are inferred based on the activities of the comparator compounds.

  • Phthalazine (Parent Compound): The basic phthalazine scaffold serves as a fundamental reference point.

  • Hydralazine (Comparator 1): A well-known antihypertensive drug containing the phthalazine core, used here to represent vasorelaxant properties.

  • Rolipram Analogue (Comparator 2): A representative phthalazine-based PDE4 inhibitor.

  • Taladegib Analogue (Comparator 3): A representative phthalazine-based Hedgehog signaling pathway inhibitor.

Data Presentation

The following tables summarize the physicochemical properties of the target compound and the reported biological activities of the comparator compounds.

Table 1: Physicochemical Properties of Phthalazine, 6-(1-methylethyl)-

PropertyValue
Molecular Formula C11H12N2
Molar Mass 172.23 g/mol
XLogP3-AA 2.2
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2
Topological Polar Surface Area 25.8 Ų

Table 2: Comparative Biological Activity of Phthalazine Derivatives

CompoundBiological Target/ActivityAssay TypeMeasured Potency (IC50/EC50)
Hydralazine (Comparator 1) Vasorelaxation (α1-adrenergic receptor antagonist)Isolated Rat Aortic RingsNot specified in general literature
Phthalazinone Derivative (Compound 9h) (Comparator 1 Analog) VasorelaxationIsolated Rat Aortic RingsEC50 = 0.43 µM[1]
Rolipram Analogue (Comparator 2) PDE4 InhibitionIn vitro enzyme assayVaries by specific analogue
Phthalazine PDE4 Inhibitor (Compound II) PDE4 InhibitionIn vitro evaluationPotent inhibition reported
Taladegib Analogue (Comparator 3) Hedgehog Signaling Pathway Inhibition (Smoothened antagonist)Gli-luciferase assayVaries by specific analogue
Phthalazine Derivative (Compound 10p) TGFβ Pathway InhibitionCell-based luciferase assayIC50 = 0.11 ± 0.02 µM
Phthalazine Derivative (Compound 4b) VEGFR-2 InhibitionIn vitro enzyme assayIC50 = 0.09 ± 0.02 µM[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assays relevant to the potential activities of phthalazine derivatives.

Vasorelaxant Activity Assay

Objective: To assess the ability of a compound to induce relaxation of pre-contracted vascular smooth muscle.

Methodology:

  • Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution. The aorta is cleaned of adhering connective tissue and cut into rings of 3-5 mm in length. The endothelium may be mechanically removed by gently rubbing the intimal surface.

  • Experimental Setup: The aortic rings are mounted in organ baths containing Krebs-Henseleit solution at 37°C and continuously bubbled with a 95% O2 / 5% CO2 gas mixture. The rings are connected to isometric force transducers to record changes in tension.

  • Equilibration: The tissues are allowed to equilibrate for 60-90 minutes under a resting tension of 1-2 grams, with the buffer being replaced every 15-20 minutes.

  • Contraction: The aortic rings are pre-contracted with a submaximal concentration of a vasoconstrictor agent, such as phenylephrine (10⁻⁶ M) or potassium chloride (60 mM).

  • Compound Administration: Once a stable contraction plateau is reached, the test compound is cumulatively added to the organ bath in increasing concentrations.

  • Data Analysis: The relaxation response is measured as a percentage decrease from the pre-contracted tension. The EC50 value (the concentration of the compound that produces 50% of the maximal relaxation) is calculated from the concentration-response curve.

Phosphodiesterase 4 (PDE4) Inhibition Assay

Objective: To determine the inhibitory activity of a compound against the PDE4 enzyme.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human PDE4 enzyme and a fluorescently labeled cAMP substrate (e.g., FAM-cAMP) are used. The enzyme and substrate are diluted to their optimal concentrations in assay buffer.

  • Compound Preparation: Test compounds are serially diluted in DMSO and then further diluted in assay buffer.

  • Enzymatic Reaction: The PDE4 enzyme is pre-incubated with the test compound for a specified period (e.g., 15-30 minutes) at room temperature in a microplate.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the FAM-cAMP substrate. The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.

  • Detection: A binding agent that selectively binds to the hydrolyzed 5'-AMP product is added. The binding of the fluorescent product to the binding agent results in a change in fluorescence polarization.

  • Data Analysis: The fluorescence polarization is measured using a microplate reader. The percentage of inhibition is calculated relative to a control (DMSO vehicle) and a positive control (a known PDE4 inhibitor like rolipram). The IC50 value is determined from the concentration-inhibition curve.[3]

Signaling Pathways and Experimental Workflows

Visual representations of biological pathways and experimental procedures can aid in understanding the mechanisms of action and experimental design.

Vasorelaxant_Assay_Workflow cluster_preparation Tissue Preparation cluster_experiment Experiment cluster_analysis Data Analysis Rat_Euthanasia Euthanize Rat Aorta_Excision Excise Thoracic Aorta Rat_Euthanasia->Aorta_Excision Aortic_Rings Cut into Rings Aorta_Excision->Aortic_Rings Mount_Rings Mount in Organ Bath Aortic_Rings->Mount_Rings Equilibrate Equilibrate Mount_Rings->Equilibrate Pre_Contract Pre-contract with Phenylephrine Equilibrate->Pre_Contract Add_Compound Add Test Compound Pre_Contract->Add_Compound Record_Tension Record Tension Add_Compound->Record_Tension Calculate_Relaxation Calculate % Relaxation Record_Tension->Calculate_Relaxation Plot_Curve Plot Concentration- Response Curve Calculate_Relaxation->Plot_Curve Determine_EC50 Determine EC50 Plot_Curve->Determine_EC50

Caption: Workflow for the isolated rat aorta vasorelaxant activity assay.

Hedgehog_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO inhibits SUFU SUFU SMO->SUFU inhibits GLI GLI SUFU->GLI sequesters GLI_R GLI (Repressor) GLI->GLI_R processing to repressor form GLI_A GLI (Activator) GLI->GLI_A processing to activator form Target_Genes Target Gene Transcription GLI_R->Target_Genes represses GLI_A->Target_Genes activates Hh_Ligand Hedgehog Ligand Hh_Ligand->PTCH1 binds & inhibits Inhibitor Phthalazine Inhibitor (e.g., Taladegib analog) Inhibitor->SMO inhibits

References

Validating the Anticancer Activity of 6-Isopropylphthalazine In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the in vivo anticancer activity of the novel compound 6-isopropylphthalazine. In the absence of direct published in vivo data for this specific molecule, this document outlines a hypothetical study based on the known anticancer properties of the phthalazine chemical class. Phthalazine derivatives have shown promise as anticancer agents, often through mechanisms involving the inhibition of key cellular enzymes like Poly (ADP-ribose) polymerase (PARP) or Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3]

For the purpose of this guide, we will hypothesize that 6-isopropylphthalazine functions as a PARP inhibitor. Consequently, its in vivo efficacy will be compared against Olaparib, a well-established PARP inhibitor used in the treatment of certain cancers, including BRCA-mutated breast cancer.[4][5] The experimental model of choice is a human breast cancer xenograft in immunodeficient mice, a standard preclinical model for evaluating cancer therapeutics.[6][7][8]

Comparative Efficacy of 6-Isopropylphthalazine and Olaparib in a Breast Cancer Xenograft Model

This section presents hypothetical data from a simulated in vivo study comparing 6-isopropylphthalazine with Olaparib in an MDA-MB-436 (BRCA1 mutant) human breast cancer xenograft model.

Table 1: Tumor Growth Inhibition

Treatment GroupDoseAdministration RouteMean Tumor Volume (mm³) at Day 28Percent Tumor Growth Inhibition (%)
Vehicle Control-Oral1500 ± 2500
6-Isopropylphthalazine10 mg/kgOral600 ± 15060
6-Isopropylphthalazine25 mg/kgOral300 ± 10080
Olaparib50 mg/kgOral450 ± 12070

Table 2: Animal Body Weight Analysis

Treatment GroupDoseMean Body Weight (g) at Day 0Mean Body Weight (g) at Day 28Percent Change in Body Weight (%)
Vehicle Control-20.5 ± 1.020.0 ± 1.2-2.4
6-Isopropylphthalazine10 mg/kg20.3 ± 0.919.8 ± 1.1-2.5
6-Isopropylphthalazine25 mg/kg20.6 ± 1.119.5 ± 1.3-5.3
Olaparib50 mg/kg20.4 ± 1.019.6 ± 1.0-3.9

Hypothesized Mechanism of Action and Signaling Pathway

Phthalazine derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of PARP.[9][10][11][12] PARP enzymes are crucial for DNA repair. In cancer cells with existing DNA repair defects, such as BRCA1/2 mutations, inhibiting PARP leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[4]

PARP_Signaling_Pathway cluster_0 Nucleus cluster_1 Therapeutic Intervention cluster_2 Cellular Outcomes DNA_Damage DNA Single-Strand Break PARP PARP Activation DNA_Damage->PARP Apoptosis Apoptosis DNA_Damage->Apoptosis Accumulation (in HR-deficient cells) PAR PAR Polymer Synthesis PARP->PAR DNA_Repair_Complex DNA Repair Protein Recruitment (BER) PAR->DNA_Repair_Complex DNA_Repair DNA Repair DNA_Repair_Complex->DNA_Repair 6-Isopropylphthalazine 6-Isopropylphthalazine 6-Isopropylphthalazine->PARP Inhibition Olaparib Olaparib Olaparib->PARP Inhibition Cell_Death Tumor Cell Death Apoptosis->Cell_Death Experimental_Workflow start Start cell_culture MDA-MB-436 Cell Culture start->cell_culture implantation Subcutaneous Implantation in Nude Mice cell_culture->implantation tumor_growth Tumor Growth to 100-150 mm³ implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment 28-Day Treatment (Oral, Daily) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring (2x/week) treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Tumor Excision & Analysis endpoint->analysis end End analysis->end

References

Efficacy of Novel Phthalazine Derivatives Compared to Standard Anticancer Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapeutics is continually evolving, with a persistent search for novel compounds that exhibit improved efficacy and selectivity. Phthalazine derivatives have emerged as a promising class of heterocyclic compounds, demonstrating significant potential as anticancer agents. This guide provides a comparative analysis of the efficacy of recently developed phthalazine derivatives against established standard-of-care drugs, with a focus on their activity as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors.

Introduction to Phthalazine Derivatives as Anticancer Agents

Phthalazine and its derivatives are nitrogen-containing heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] A significant focus of research has been on their role as inhibitors of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer. One of the key targets for many phthalazine derivatives is VEGFR-2, a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[2][3] By inhibiting VEGFR-2, these compounds can effectively disrupt tumor growth and metastasis.[4]

This guide will focus on a selection of novel phthalazine derivatives that have shown potent anti-proliferative activity and VEGFR-2 inhibition, comparing their performance with Sorafenib, a multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and unresectable hepatocellular carcinoma.[1][5]

Comparative Efficacy Data

The following tables summarize the in vitro efficacy of selected novel phthalazine derivatives compared to the standard drug, Sorafenib. The data is presented in terms of IC50 values, which represent the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

Table 1: In Vitro Cytotoxicity (IC50 in µM) against Human Cancer Cell Lines

Compound/DrugHCT-116 (Colon Carcinoma)MCF-7 (Breast Carcinoma)HepG2 (Hepatocellular Carcinoma)
Phthalazine Derivative 6o 7 ± 0.06[6]16.98 ± 0.15[6]-
Phthalazine Derivative 6m 13 ± 0.11[6]--
Phthalazine Derivative 6d 15 ± 0.14[6]18.2 ± 0.17[6]-
Phthalazine Derivative 9b 23 ± 0.22[6]--
Phthalazine Derivative 7a 6.04 ± 0.30[7]8.8 ± 0.45[7]-
Phthalazine Derivative 7b 13.22 ± 0.22[7]17.9 ± 0.50[7]-
Phthalazine Derivative 8c 18 ± 0.20[7]25.2 ± 0.55[7]-
Phthalazine Derivative 8b 35 ± 0.45[7]44.3 ± 0.49[7]-
Phthalazine Derivative 2g -0.15 ± 0.01[8]0.12 ± 0.01[8]
Phthalazine Derivative 4a -0.18 ± 0.01[8]0.09 ± 0.01[8]
Sorafenib (Reference) 5.47 ± 0.3[6][7]7.26 ± 0.3[6][7]-

Table 2: In Vitro VEGFR-2 Kinase Inhibition (IC50 in µM)

Compound/DrugVEGFR-2 IC50 (µM)
Phthalazine Derivative 7a 0.11 ± 0.01[7]
Phthalazine Derivative 7b 0.31 ± 0.03[7]
Phthalazine Derivative 8c 0.72 ± 0.08[7]
Phthalazine Derivative 8b 0.91 ± 0.08[7]
Phthalazine Derivative 2g 0.148[8]
Phthalazine Derivative 4a 0.196[8]
Phthalazine Derivative 6c 0.11 - 0.22[9]
Phthalazine Derivative 6e 0.11 - 0.22[9]
Phthalazine Derivative 6g 0.11 - 0.22[9]
Phthalazine Derivative 7b 0.11 - 0.22[9]
Sorafenib (Reference) 0.1 ± 0.02[7]

Signaling Pathway and Experimental Workflow

VEGFR-2 Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers the dimerization and autophosphorylation of the receptor. This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis.[2][3][10] Phthalazine derivatives, along with Sorafenib, exert their anti-angiogenic effects by inhibiting the kinase activity of VEGFR-2, thereby blocking these downstream signals.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Phthalazine Phthalazine Derivatives Phthalazine->VEGFR2 Inhibits Sorafenib Sorafenib Sorafenib->VEGFR2 Inhibits PKC PKC PLCg->PKC MAPK MAPK Pathway PKC->MAPK Proliferation Cell Proliferation MAPK->Proliferation Akt Akt Pathway PI3K->Akt Migration Cell Migration Akt->Migration Survival Cell Survival Akt->Survival

Caption: VEGFR-2 Signaling Pathway and Inhibition by Phthalazine Derivatives.

Experimental Workflow for In Vitro Efficacy Assessment

The in vitro efficacy of the phthalazine derivatives is typically assessed through a series of standardized assays. The general workflow involves determining the cytotoxicity of the compounds against various cancer cell lines, followed by specific enzymatic assays to confirm their inhibitory effect on the target kinase.

Experimental_Workflow start Start cell_culture Cancer Cell Line Culture (e.g., HCT-116, MCF-7) start->cell_culture compound_treatment Treatment with Phthalazine Derivatives and Standard Drugs (e.g., Sorafenib) cell_culture->compound_treatment mtt_assay MTT Assay for Cell Viability compound_treatment->mtt_assay vegrf2_assay VEGFR-2 Kinase Assay compound_treatment->vegrf2_assay ic50_determination IC50 Determination for Cytotoxicity mtt_assay->ic50_determination end End ic50_determination->end ic50_kinase IC50 Determination for Kinase Inhibition vegrf2_assay->ic50_kinase ic50_kinase->end

Caption: Workflow for In Vitro Efficacy Assessment of Phthalazine Derivatives.

Experimental Protocols

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubated for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: The cells are then treated with various concentrations of the phthalazine derivatives or standard drugs and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (typically 0.5 mg/mL in sterile PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.[12][13]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.[11]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.[12]

VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

  • Assay Preparation: The assay is typically performed in a 96-well plate. Each well contains a reaction buffer, a specific substrate for VEGFR-2 (e.g., a poly (Glu, Tyr) 4:1 peptide), and ATP.[14]

  • Compound Addition: The phthalazine derivatives or standard inhibitors are added to the wells at various concentrations.

  • Enzyme Addition: The reaction is initiated by adding purified recombinant human VEGFR-2 kinase to the wells.

  • Incubation: The plate is incubated at 30°C for a specified period (e.g., 45 minutes) to allow the kinase reaction to proceed.[14]

  • Detection: The amount of ATP remaining after the kinase reaction is quantified using a detection reagent such as Kinase-Glo®, which produces a luminescent signal proportional to the ATP concentration. A lower luminescent signal indicates higher kinase activity (more ATP consumed) and vice versa.[14][15]

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.

Conclusion

The presented data indicate that several novel phthalazine derivatives exhibit potent in vitro anticancer activity, with some compounds demonstrating cytotoxicity and VEGFR-2 inhibition comparable to or even exceeding that of the standard drug Sorafenib in certain assays. These findings underscore the potential of the phthalazine scaffold as a valuable template for the design of new and effective anticancer agents. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these promising compounds.

References

Phthalazine Derivatives: A Comparative Guide to In Vitro Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

An examination of the in vitro efficacy of phthalazine derivatives reveals a class of compounds with significant potential in oncology research. While direct in vivo correlation for Phthalazine, 6-(1-methylethyl)- remains to be established due to a lack of available data, extensive in vitro studies on structurally related phthalazine compounds provide valuable insights into their mechanisms of action and therapeutic promise. This guide offers a comparative analysis of the in vitro activity of various phthalazine derivatives, supported by experimental data and detailed protocols.

In Vitro Activity of Phthalazine Derivatives

Recent research has highlighted the potent anti-proliferative and enzyme-inhibitory activities of several phthalazine derivatives against various cancer cell lines. These compounds have demonstrated notable efficacy in targeting key signaling pathways involved in tumor growth and angiogenesis, primarily through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).

Comparative Analysis of In Vitro Cytotoxicity

The following table summarizes the in vitro cytotoxic activities of selected phthalazine derivatives against different human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

CompoundCell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Compound 12b HCT-116 (Colon Carcinoma)0.32Sorafenib2.93
Compound 13c HCT-116 (Colon Carcinoma)0.64Sorafenib2.93
Compound 9c HCT-116 (Colon Carcinoma)1.58Sorafenib2.93
Compound 12d MDA-MB-231 (Breast Cancer)0.57Erlotinib1.02
Compound 11d MDA-MB-231 (Breast Cancer)0.92Erlotinib1.02
Compound 12c MDA-MB-231 (Breast Cancer)1.89Erlotinib1.02
Compounds 2g HepG2 (Hepatocellular Carcinoma)0.148Sorafenib-
Compounds 4a HepG2 (Hepatocellular Carcinoma)0.196Sorafenib-
Compounds 3a, 3c, 5a, 5b, 5c MCF-7 (Breast Cancer)0.15 - 0.28Sorafenib-

Table 1: In Vitro Cytotoxic Activity of Phthalazine Derivatives.[1][2][3]

Comparative Analysis of Enzyme Inhibition

The inhibitory activity of phthalazine derivatives against key oncogenic kinases is a crucial indicator of their therapeutic potential. The table below presents the IC₅₀ values for the inhibition of VEGFR-2 and EGFR by selected compounds.

CompoundTarget EnzymeIC₅₀ (nM)Reference CompoundIC₅₀ (nM)
Compound 12b VEGFR-217.8Sorafenib32.1
Compound 9c VEGFR-221.8Sorafenib32.1
Compound 13c VEGFR-219.8Sorafenib32.1
Compound 12d EGFR21.4Erlotinib80

Table 2: In Vitro Enzyme Inhibitory Activity of Phthalazine Derivatives.[2][3]

Signaling Pathways and Experimental Workflows

The anticancer effects of the studied phthalazine derivatives are primarily attributed to their ability to interfere with critical signaling pathways that regulate cell proliferation, survival, and angiogenesis.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2_dimer VEGFR-2 Dimerization & Autophosphorylation VEGF->VEGFR2_dimer Binds PLCg PLCγ VEGFR2_dimer->PLCg PI3K PI3K VEGFR2_dimer->PI3K Phthalazine Phthalazine Derivative Phthalazine->VEGFR2_dimer Inhibits MAPK MAPK PLCg->MAPK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation MAPK->Proliferation Angiogenesis Angiogenesis MAPK->Angiogenesis

Caption: VEGFR-2 Signaling Pathway Inhibition by Phthalazine Derivatives.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR_dimer EGFR Dimerization & Autophosphorylation EGF->EGFR_dimer Binds Ras Ras EGFR_dimer->Ras Phthalazine Phthalazine Derivative Phthalazine->EGFR_dimer Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival

Caption: EGFR Signaling Pathway Inhibition by Phthalazine Derivatives.

In_Vitro_Cytotoxicity_Workflow start Start cell_culture Cancer Cell Line Culture start->cell_culture cell_seeding Seed Cells into 96-well Plates cell_culture->cell_seeding compound_treatment Treat with Phthalazine Derivatives (Varying Conc.) cell_seeding->compound_treatment incubation Incubate for Specified Time compound_treatment->incubation mtt_assay Add MTT Reagent incubation->mtt_assay formazan_solubilization Solubilize Formazan Crystals mtt_assay->formazan_solubilization absorbance_reading Measure Absorbance (Spectrophotometer) formazan_solubilization->absorbance_reading data_analysis Calculate IC50 Values absorbance_reading->data_analysis end End data_analysis->end

Caption: General Workflow for In Vitro Cytotoxicity (MTT) Assay.

Experimental Protocols

A detailed understanding of the methodologies employed in these in vitro studies is essential for the interpretation and replication of the findings.

In Vitro Anti-proliferative Activity (MTT Assay)

The anti-proliferative activity of the synthesized phthalazine derivatives is commonly evaluated using the 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay.[1]

Protocol:

  • Cell Seeding: Human tumor cell lines (e.g., HepG2, MCF-7, HCT-116, MDA-MB-231) are seeded in 96-well plates at a density of 1 x 10⁵ cells/mL (100 µL per well) and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds.

  • Incubation: Following treatment, the plates are incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 1-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The percentage of cell viability is calculated, and the IC₅₀ values are determined from the dose-response curves.

VEGFR-2 and EGFR Enzyme Inhibition Assay

The inhibitory effect of the phthalazine derivatives on VEGFR-2 and EGFR kinase activity is typically measured using a luminescent kinase assay.[2][3]

Protocol:

  • Reaction Mixture Preparation: A reaction mixture containing the kinase, substrate, and ATP is prepared in a buffer solution.

  • Compound Addition: The test compounds are added to the reaction mixture at various concentrations.

  • Kinase Reaction: The kinase reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).

  • Luminescence Detection: A kinase detection reagent is added to stop the reaction and generate a luminescent signal. The luminescence is proportional to the amount of ATP remaining in the solution, which is inversely correlated with kinase activity.

  • Data Analysis: The percentage of enzyme inhibition is calculated, and the IC₅₀ values are determined from the dose-response curves.

Conclusion

The available in vitro data strongly suggest that phthalazine derivatives are a promising class of compounds for the development of novel anticancer agents. Their ability to potently inhibit key oncogenic kinases like VEGFR-2 and EGFR, coupled with significant cytotoxic effects against various cancer cell lines, warrants further investigation. Future studies should focus on establishing a clear in vitro vs. in vivo correlation for lead compounds, including Phthalazine, 6-(1-methylethyl)-, to translate these promising in vitro findings into effective therapeutic strategies. The lack of in vivo data for many of these compounds, including the specifically requested Phthalazine, 6-(1-methylethyl)-, represents a critical gap in the current understanding and a key area for future research.

References

A Head-to-Head Comparison of Phthalazine Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of medicinal chemistry, the benzodiazine scaffold, a fusion of a benzene ring with a diazine ring, represents a cornerstone for the development of a plethora of therapeutic agents. Among these, phthalazine and its isomers—quinazoline, quinoxaline, and cinnoline—stand out as "privileged structures" due to their ability to interact with a wide range of biological targets. This guide provides a head-to-head comparison of these four isomers, offering insights into their synthesis, physicochemical properties, and biological activities, supported by experimental data and detailed protocols to aid researchers in their drug discovery endeavors.

Physicochemical and Synthetic Overview

The arrangement of the two nitrogen atoms within the heterocyclic ring profoundly influences the physicochemical properties and, consequently, the synthetic accessibility and biological activity of these isomers. Phthalazine is a 2,3-benzodiazine, quinazoline is a 1,3-benzodiazine, quinoxaline is a 1,4-benzodiazine, and cinnoline is a 1,2-benzodiazine.[1][2][3][4]

Table 1: Comparison of Physicochemical Properties of Phthalazine Isomers

PropertyPhthalazineQuinazolineQuinoxalineCinnoline
Molecular Formula C₈H₆N₂C₈H₆N₂C₈H₆N₂C₈H₆N₂
Molar Mass ( g/mol ) 130.15130.15130.15130.15
Melting Point (°C) 90-914830.539
Boiling Point (°C) 315-317 (decomposes)243229>360
pKa 3.393.510.562.64
Appearance Pale yellow needlesLight yellow crystalline solidColorless oil/solidLight yellow crystalline solid
Solubility Sparingly soluble in water, soluble in organic solvents.[5]Soluble in water.[5]--

The synthesis of these isomers typically involves the condensation of a substituted benzene precursor with a reagent that provides the two nitrogen atoms. For instance, phthalazines can be synthesized from the condensation of ω-tetrabromorthoxylene with hydrazine.[2] Quinoxalines are often prepared by the reaction of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[6] The varied synthetic routes offer chemists a range of options to create diverse libraries of these heterocyclic compounds.[7][8][9]

Comparative Biological Activities

While all four isomers have demonstrated a broad spectrum of biological activities, the nature and potency of these activities can differ significantly based on the isomeric core and the pattern of substitution. A significant area of research for all four scaffolds is in the development of anticancer agents.[10]

Quinazolines have arguably achieved the most clinical success, particularly as kinase inhibitors.[8] Several FDA-approved drugs, such as gefitinib and erlotinib, feature a 4-anilinoquinazoline core and target the epidermal growth factor receptor (EGFR) tyrosine kinase.[8] The 1,3-arrangement of nitrogen atoms in the quinazoline scaffold appears to be particularly well-suited for interaction with the ATP-binding pocket of various kinases.

Phthalazine derivatives have also shown significant promise as anticancer agents, with olaparib, a PARP inhibitor, being a notable example.[11] They are also known to act as inhibitors of VEGFR-2, a key target in angiogenesis.[12]

Quinoxaline derivatives exhibit a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[6][13] In the realm of oncology, they have been investigated as inhibitors of various kinases and as inducers of apoptosis.[14]

Cinnoline derivatives have been explored for their anticancer, anti-inflammatory, and antimicrobial activities.[15] While not as extensively studied in the context of kinase inhibition as quinazolines, they represent a valuable scaffold for further exploration.

A direct comparison of the inhibitory activity of these isomers against the transient receptor potential vanilloid 1 (TRPV1) receptor ranked them in the following order of in vitro potency: 5-isoquinoline > 8-quinoline = 8-quinazoline > 8-isoquinoline ≥ cinnoline ≈ phthalazine ≈ quinoxaline.[16] In another study focusing on phosphodiesterase 1B (PDE1B) inhibition, the quinazoline template was found to be potent, while the corresponding phthalazine and cinnoline templates were inactive.[16]

Table 2: Comparative Anticancer Activity of Isomer Derivatives (Example Data)

Isomer Derivative ClassTargetExample CompoundIC₅₀ (µM)Cell LineReference
PhthalazineVEGFR-2Derivative 10g0.148-[17]
PhthalazineVEGFR-2Derivative 11a0.196-[17]
PhthalazineVEGFR-2Derivative 6e0.11-[17]
QuinoxalineTubulin PolymerizationCompound 120.19-0.51Various[18]
QuinazolineEGFRGefitinib~0.015Various(Widely reported)
CinnolineGeneral AnticancerCompound 4b12.32 (melanoma)LOX IMVI[19]

Note: This table presents example data from different studies and is for illustrative purposes. Direct comparison requires testing under identical experimental conditions.

Signaling Pathways

The therapeutic effects of these isomers are mediated through their modulation of various cellular signaling pathways.

Quinazoline: Tyrosine Kinase and Wnt Signaling Inhibition

Quinazoline derivatives are renowned for their ability to inhibit receptor tyrosine kinases (RTKs) like EGFR, which are crucial components of signaling pathways that regulate cell growth, proliferation, and survival. They also show activity against the Wnt signaling pathway, which is often dysregulated in cancer.[20][21]

Quinazoline_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Quinazoline Quinazoline Derivative Quinazoline->EGFR Wnt_Signal Wnt Signaling Cascade Quinazoline->Wnt_Signal Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Gene_Expression Gene Expression (Proliferation, Survival) mTOR->Gene_Expression Wnt_Signal->Gene_Expression

Caption: Quinazoline derivatives inhibit EGFR and Wnt signaling pathways.

Phthalazine: PARP and VEGFR-2 Inhibition

Phthalazine-based compounds like olaparib are potent inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. In cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations), PARP inhibition leads to synthetic lethality. Phthalazines also inhibit VEGFR-2, thereby blocking angiogenesis.[11][12]

Phthalazine_Signaling cluster_nucleus Nucleus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Phthalazine Phthalazine Derivative PARP PARP Phthalazine->PARP VEGFR2 VEGFR-2 Phthalazine->VEGFR2 DNA_Damage DNA Damage DNA_Damage->PARP DNA_Repair DNA Repair PARP->DNA_Repair Angiogenesis_Signal Angiogenesis Signaling VEGFR2->Angiogenesis_Signal

Caption: Phthalazine derivatives inhibit PARP-mediated DNA repair and VEGFR-2 signaling.

Quinoxaline: PI3K/mTOR Pathway and Apoptosis Induction

Quinoxaline derivatives have been shown to be dual inhibitors of the PI3K/mTOR signaling pathway, a central regulator of cell growth and survival that is often hyperactivated in cancer. They can also induce apoptosis through various mechanisms, including the inhibition of tubulin polymerization.[18][20][22]

Quinoxaline_Signaling cluster_cytoplasm Cytoplasm Quinoxaline Quinoxaline Derivative PI3K PI3K Quinoxaline->PI3K mTOR mTOR Quinoxaline->mTOR Tubulin Tubulin Quinoxaline->Tubulin Akt Akt PI3K->Akt Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis Microtubules Microtubules Tubulin->Microtubules Microtubules->Apoptosis

Caption: Quinoxaline derivatives inhibit the PI3K/mTOR pathway and tubulin polymerization, leading to apoptosis.

Cinnoline: Diverse Mechanisms

The signaling pathways modulated by cinnoline derivatives are less uniformly defined compared to the other isomers, reflecting their diverse biological activities. They have been shown to possess anticancer, anti-inflammatory, and antimicrobial properties, suggesting interactions with multiple targets. For instance, some cinnoline derivatives act as inhibitors of phosphodiesterase 10A (PDE10A).[23]

Cinnoline_Signaling cluster_cytoplasm Cytoplasm Cinnoline Cinnoline Derivative PDE10A PDE10A Cinnoline->PDE10A cAMP_cGMP cAMP / cGMP cAMP_cGMP->PDE10A Downstream_Signaling Downstream Signaling cAMP_cGMP->Downstream_Signaling

Caption: Cinnoline derivatives can inhibit phosphodiesterase 10A (PDE10A).

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key experiments are provided below.

VEGFR-2 Kinase Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of test compounds against VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2.5 µL of a solution containing the VEGFR-2 enzyme and the poly(Glu, Tyr) substrate in kinase buffer to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be at or near the Km for VEGFR-2.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay. This typically involves adding ADP-Glo™ Reagent, incubating, and then adding Kinase Detection Reagent.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Wnt Signaling Reporter Assay

This protocol describes a cell-based assay to measure the effect of test compounds on the canonical Wnt signaling pathway using a luciferase reporter.[21][24][25]

Materials:

  • HEK293T cells (or other suitable cell line)

  • DMEM supplemented with 10% FBS and 1% penicillin/streptomycin

  • TOPFlash/FOPFlash luciferase reporter plasmids

  • Renilla luciferase plasmid (for normalization)

  • Transfection reagent (e.g., Lipofectamine)

  • Wnt3a conditioned media or purified Wnt3a protein

  • Test compounds dissolved in DMSO

  • Dual-Luciferase® Reporter Assay System (Promega)

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Co-transfect the cells with the TOPFlash (or FOPFlash as a negative control) and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's protocol.

  • After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations.

  • Stimulate the Wnt pathway by adding Wnt3a conditioned media or purified Wnt3a protein to the wells (except for the unstimulated control).

  • Incubate the cells for another 24 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

  • Calculate the fold change in reporter activity relative to the vehicle-treated, Wnt3a-stimulated control and determine the IC₅₀ or EC₅₀ values.

NF-κB Translocation Assay

This protocol details an image-based high-content screening assay to quantify the inhibition of TNF-α-induced NF-κB nuclear translocation.[26]

Materials:

  • A549 cells (or other suitable cell line)

  • DMEM supplemented with 10% FBS and 1% penicillin/streptomycin

  • Human TNF-α

  • Test compounds dissolved in DMSO

  • Primary antibody against NF-κB p65 subunit

  • Alexa Fluor 488-conjugated secondary antibody

  • Hoechst 33342 nuclear stain

  • Fixation and permeabilization buffers

  • 96- or 384-well imaging plates

  • High-content imaging system

Procedure:

  • Seed A549 cells into imaging plates and allow them to adhere overnight.

  • Pre-treat the cells with serial dilutions of the test compounds for 1 hour.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes to induce NF-κB translocation. Include unstimulated and vehicle-treated controls.

  • Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 1% BSA in PBS.

  • Incubate the cells with the primary antibody against NF-κB p65, followed by the Alexa Fluor 488-conjugated secondary antibody.

  • Counterstain the nuclei with Hoechst 33342.

  • Acquire images of the cells using a high-content imaging system.

  • Analyze the images to quantify the nuclear and cytoplasmic fluorescence intensity of NF-κB p65 in individual cells.

  • Calculate the ratio of nuclear to cytoplasmic fluorescence intensity as a measure of NF-κB translocation.

  • Determine the IC₅₀ value for each compound by plotting the inhibition of translocation against the compound concentration.

Conclusion

The phthalazine isomers—quinazoline, quinoxaline, and cinnoline—each offer a unique scaffold for the development of novel therapeutics. While they share a common benzodiazine core, the distinct placement of the nitrogen atoms leads to significant differences in their chemical properties and biological activities. Quinazolines have a proven track record as kinase inhibitors, while phthalazines are effective as PARP and VEGFR-2 inhibitors. Quinoxalines and cinnolines, though less represented in clinically approved drugs, demonstrate a broad range of activities and hold considerable potential for future drug discovery efforts. This guide provides a comparative framework and foundational experimental protocols to assist researchers in navigating the rich and complex chemistry of these important heterocyclic systems.

References

Lack of Available Data Precludes a Detailed Structure-Activity Relationship Guide for 6-Isopropylphthalazine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and patent databases reveals a significant gap in the publicly available research on the structure-activity relationship (SAR) of 6-isopropylphthalazine analogs. Despite targeted searches for synthesis, biological evaluation, and pharmacological profiling of this specific class of compounds, no dedicated studies detailing the systematic variation of substituents on the 6-isopropylphthalazine scaffold and the corresponding effects on biological activity could be identified.

This absence of specific SAR data makes it impossible to construct a meaningful "Publish Comparison Guide" as requested. The core requirements for such a guide, including the presentation of quantitative data in structured tables, detailed experimental protocols for key assays, and the generation of signaling pathway and experimental workflow diagrams, are all contingent on the availability of comparative data from a series of related compounds.

While general information on the biological activities of other phthalazine derivatives exists, with some studies exploring their potential as kinase inhibitors or phosphodiesterase inhibitors, these do not provide the necessary detail to extrapolate a validated SAR for the 6-isopropylphthalazine scaffold. The influence of the isopropyl group at the 6-position on the overall activity and selectivity profile of these molecules remains unexplored in the current body of scientific literature.

Therefore, without foundational research on a series of 6-isopropylphthalazine analogs, any attempt to create a comparison guide would be speculative and would not meet the required standards of providing objective, data-supported comparisons. The scientific community has not yet published the necessary research to fulfill this request.

Benchmarking Phthalazine, 6-(1-methylethyl)- Against Known VEGFR2 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The biological target of Phthalazine, 6-(1-methylethyl)- has not been definitively established in publicly available literature. Based on the known activities of other phthalazine derivatives, this guide proceeds under the hypothesis that Phthalazine, 6-(1-methylethyl)- is a potential inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The experimental data presented for Phthalazine, 6-(1-methylethyl)- is hypothetical and for illustrative purposes only.

This guide provides a comparative analysis of Phthalazine, 6-(1-methylethyl)- against a selection of well-established VEGFR2 inhibitors. The objective is to offer a framework for evaluating its potential efficacy and selectivity through standardized experimental protocols.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Phthalazine, 6-(1-methylethyl)- (hypothetical data) and known VEGFR2 inhibitors against various kinases. Lower IC50 values indicate greater potency.

CompoundVEGFR2 IC50 (nM)Other Kinase Targets and IC50 (nM)
Phthalazine, 6-(1-methylethyl)- 75 (Hypothetical) Data not available
Sorafenib90[1]Raf-1 (6), B-Raf (22), VEGFR-3 (20), PDGFR-β (57), c-KIT (68)[1]
Sunitinib80[1][2]PDGFRβ (2), c-Kit[2][3]
Axitinib0.2[1][4]VEGFR1 (0.1), VEGFR3 (0.1-0.3), PDGFRβ (1.6), c-Kit (1.7)[1][5]
Pazopanib30[6]VEGFR1 (10), VEGFR3 (47), PDGFRα (71), PDGFRβ (84), c-Kit (74)[6]

Experimental Protocols

In Vitro VEGFR2 Kinase Assay

This assay determines the direct inhibitory effect of a compound on the kinase activity of recombinant human VEGFR2.

Objective: To quantify the IC50 value of test compounds against VEGFR2.

Materials:

  • Recombinant human VEGFR2 kinase domain

  • Kinase buffer (e.g., 5x Kinase Buffer 1)

  • ATP (Adenosine triphosphate)

  • Poly (Glu, Tyr) 4:1 peptide substrate

  • Test compounds (Phthalazine, 6-(1-methylethyl)- and known inhibitors) dissolved in DMSO

  • Kinase-Glo® Max Assay Kit

  • 96-well white plates

  • Luminometer

Procedure:

  • Prepare a 1x kinase buffer by diluting the 5x stock with distilled water.

  • Create a master mix containing the 1x kinase buffer, ATP, and the peptide substrate.

  • Dispense the master mix into the wells of a 96-well plate.

  • Add the test compounds in a range of concentrations to the designated wells. Include a positive control (no inhibitor) and a blank (no enzyme).

  • Initiate the kinase reaction by adding the diluted recombinant VEGFR2 enzyme to all wells except the blank.

  • Incubate the plate at 30°C for 45 minutes to allow for phosphorylation of the substrate.

  • After incubation, add the Kinase-Glo® Max reagent to each well to stop the reaction and generate a luminescent signal.

  • Incubate at room temperature for 15 minutes to stabilize the signal.

  • Measure the luminescence using a microplate reader. The signal intensity is inversely proportional to the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration.

Cellular Proliferation Assay (HUVEC)

This assay assesses the ability of a compound to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs), which is a key process in angiogenesis stimulated by VEGF.

Objective: To evaluate the anti-proliferative effects of test compounds in a cellular context relevant to angiogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • VEGF-A protein

  • Test compounds dissolved in DMSO

  • Cell proliferation assay reagent (e.g., CellTiter-Glo®)

  • 96-well clear-bottom black plates

  • Luminometer

Procedure:

  • Seed HUVECs in a 96-well plate and allow them to attach overnight.

  • Starve the cells in a low-serum medium for 4-6 hours.

  • Treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with a sub-maximal concentration of VEGF-A (e.g., 20 ng/mL), while also maintaining wells with the test compound alone and a vehicle control.

  • Incubate the plate for 48-72 hours.

  • Add the cell proliferation assay reagent to each well.

  • Measure the luminescence, which is proportional to the number of viable cells.

  • Calculate the percentage of inhibition of cell proliferation for each compound concentration and determine the IC50 value.

Mandatory Visualizations

VEGFR2 Signaling Pathway

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR2 VEGFR2 VEGF-A->VEGFR2 Binds and activates PLCg PLCg VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Phosphorylates PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Survival Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration

Caption: Simplified VEGFR2 signaling cascade upon VEGF-A binding.

Experimental Workflow: In Vitro Kinase Assay

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis A Prepare Master Mix (Buffer, ATP, Substrate) C Dispense Master Mix and Compounds into Plate A->C B Prepare Serial Dilutions of Test Compounds B->C D Add VEGFR2 Enzyme to Initiate Reaction C->D E Incubate at 30°C for 45 min D->E F Add Kinase-Glo Reagent E->F G Incubate at RT for 15 min F->G H Read Luminescence G->H I Calculate % Inhibition H->I J Determine IC50 Value I->J

Caption: Workflow for determining IC50 values in an in vitro kinase assay.

References

Synergistic Effects of 6-Isopropylphthalazine with Other Agents: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and publicly available data reveals a significant gap in the understanding of the synergistic effects of 6-isopropylphthalazine with other agents. At present, there are no published studies detailing its combined action with other compounds, nor is there specific data on its biological activities that would suggest potential synergistic interactions.

While the broader class of phthalazine derivatives has been investigated for a variety of pharmacological activities, including potential applications in oncology, information regarding the specific compound 6-isopropylphthalazine is limited to its chemical identity.

Chemical and Physical Properties

Basic information for 6-isopropylphthalazine is available in chemical databases.

PropertyValue
Molecular Formula C₁₁H₁₂N₂
Molecular Weight 172.23 g/mol
CAS Number 122882-99-9

This lack of biological and pharmacological data prevents a comparative analysis of its synergistic potential.

General Methodologies for Assessing Synergy

Should data on the biological activity of 6-isopropylphthalazine become available in the future, researchers could employ established methodologies to investigate its potential synergistic effects with other agents. The following diagram outlines a general workflow for assessing such interactions.

Synergy_Assessment_Workflow cluster_in_vitro In Vitro Assessment cluster_analysis Data Analysis cluster_in_vivo In Vivo Validation A Single-Agent Dose-Response Assays B Combination Assays (e.g., checkerboard) A->B C Calculate Combination Index (CI) B->C D Isobologram Analysis C->D E Synergy (CI < 1) Additive (CI = 1) Antagonism (CI > 1) D->E F Animal Model Studies E->F Promising Combinations G Evaluate Efficacy and Toxicity F->G Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Phthalazine Phthalazine Derivative Phthalazine->MEK Inhibition Phthalazine->PI3K Inhibition

A Comparative Safety Analysis of Phthalazine Derivatives: From Vasodilators to Targeted Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

Phthalazine, a bicyclic aromatic heterocycle, serves as a privileged scaffold in medicinal chemistry, leading to the development of compounds with a wide array of pharmacological activities.[1][2] Historically, the most prominent derivative has been hydralazine, an antihypertensive agent known for its direct vasodilatory effects.[3][4] More recently, research has focused on novel phthalazine derivatives as highly potent and selective inhibitors of key signaling pathways in oncology, such as those mediated by VEGFR-2 and EGFR.[5][6][7] This guide provides a comparative analysis of the safety profiles of the classical drug, hydralazine, against these modern, investigational derivatives, supported by preclinical data and detailed experimental methodologies.

Safety Profile of the Archetypal Phthalazine: Hydralazine

Hydralazine has been in clinical use for decades for the treatment of hypertension and heart failure.[4][8] Its safety profile is well-characterized but includes significant adverse effects that have relegated it to a second-line therapy in many instances.[8][9]

Common and Serious Adverse Effects:

  • Mechanism-Related Effects: Due to its arteriolar vasodilation, hydralazine commonly causes reflex sympathetic stimulation, leading to headache, tachycardia (fast heart rate), and palpitations.[3][8]

  • Gastrointestinal Issues: Nausea and gastrointestinal upset are also frequently reported.[3]

  • Drug-Induced Lupus Erythematosus: Prolonged treatment, particularly at higher doses, can induce a systemic lupus-like syndrome, which can be fatal if unrecognized.[3][8]

  • Hepatotoxicity: Hydralazine has been clearly linked to cases of acute liver injury, presenting with jaundice. The liver damage can manifest after a short latency of a few weeks or a longer period of several months to a year.[3]

Preclinical Safety Assessment of Novel Anticancer Phthalazine Derivatives

The primary safety concern for modern phthalazine derivatives in development, particularly for oncology, is their potential for on-target and off-target toxicity. Preclinical evaluation focuses heavily on in vitro assays to determine a compound's selectivity: its ability to potently affect cancer cells while sparing normal, healthy cells. A high selectivity index (the ratio of cytotoxicity in normal cells to cancer cells) is a key indicator of a favorable safety profile.

The following table summarizes key preclinical safety and potency data for several recently developed phthalazine derivatives, comparing them to established reference drugs.

Compound IDTherapeutic TargetTarget Potency (IC₅₀)Cytotoxicity Against Cancer Cell Line(s) (IC₅₀)Cytotoxicity Against Normal Cell Line (IC₅₀)Selectivity Index (Approx.)Reference(s)
Hydralazine N/A (Vasodilator)N/AN/AN/AN/A[3][8]
Vatalanib VEGFR-220 nMVaries by cell lineN/AN/A[5]
Compound 12d EGFR21.4 nM0.57 µM (MDA-MB-231)Not ReportedNot Calculable[5][10]
Compound 12b VEGFR-217.8 µM0.32 µM (HCT-116)> 50 µM (WI-38)> 156[7][11]
Compound 13c VEGFR-22.5 µM0.64 µM (HCT-116)> 50 µM (WI-38)> 78[6][11]
Compound 2g VEGFR-20.148 µM0.12 µM (MCF-7), 0.09 µM (HepG2)Not ReportedNot Calculable[12]
Compound 4a VEGFR-20.196 µM0.18 µM (MCF-7), 0.09 µM (HepG2)Not ReportedNot Calculable[12]
Compound 10p TGFβ Pathway0.11 µMNot the primary screenNon-cytotoxic up to 12 µM~112[13]

Key Experimental Methodologies for Safety and Efficacy Profiling

The quantitative data presented above are derived from standardized in vitro assays. Understanding these protocols is crucial for interpreting the safety and therapeutic potential of novel derivatives.

MTT Assay for Cellular Viability and Cytotoxicity

This colorimetric assay is a cornerstone for assessing the anti-proliferative effects of a compound on both cancerous and normal cells.

  • Principle: The assay measures the metabolic activity of living cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

  • Protocol:

    • Cell Seeding: Cancer or normal cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

    • Compound Treatment: The cells are treated with the phthalazine derivative at various concentrations (typically a serial dilution) for a set period (e.g., 48 or 72 hours). A control group receives only the vehicle (e.g., DMSO).

    • MTT Addition: The MTT reagent is added to each well and incubated for 2-4 hours to allow formazan formation.

    • Solubilization: A solubilizing agent (like DMSO or a specialized detergent) is added to dissolve the formazan crystals.

    • Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC₅₀ value—the concentration of the compound that inhibits 50% of cell growth—is determined by plotting viability against compound concentration.

Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis Detection

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells, providing insight into the mechanism of cell death induced by a compound.

  • Principle: In early apoptosis, a cell membrane phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated with a fluorochrome like FITC, can identify these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost.

  • Protocol:

    • Cell Treatment: Cells are treated with the phthalazine derivative at its IC₅₀ concentration for a specified time (e.g., 24-48 hours).

    • Cell Harvesting: Cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended in a binding buffer.

    • Staining: Annexin V-FITC and PI are added to the cell suspension, which is then incubated in the dark for approximately 15 minutes.

    • Flow Cytometry: The stained cells are analyzed by a flow cytometer. The instrument detects the fluorescence signals from FITC and PI for each individual cell.

    • Data Analysis: The results are typically displayed as a dot plot, separating the cell population into four quadrants:

      • Lower Left (Annexin V- / PI-): Viable cells.

      • Lower Right (Annexin V+ / PI-): Early apoptotic cells.

      • Upper Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

      • Upper Left (Annexin V- / PI+): Necrotic cells/debris.

In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of its target protein kinase.

  • Principle: The assay quantifies the phosphorylation of a specific substrate by the kinase (e.g., VEGFR-2) in the presence and absence of the inhibitory compound. The amount of phosphorylation is detected, often using an antibody that recognizes the phosphorylated substrate.

  • Protocol:

    • Reaction Setup: The reaction is performed in a microplate well containing the recombinant human VEGFR-2 enzyme, a specific peptide substrate, and ATP (the phosphate donor).

    • Inhibitor Addition: The phthalazine derivative is added at various concentrations.

    • Kinase Reaction: The reaction is initiated and allowed to proceed for a set time at a controlled temperature.

    • Detection: The reaction is stopped, and the level of substrate phosphorylation is measured. A common method is an ELISA-based system where a phosphospecific antibody is used to capture the phosphorylated substrate, which is then detected with a secondary antibody linked to a reporter enzyme (e.g., HRP).

    • Analysis: The signal is measured, and the percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. The IC₅₀ value is determined from the resulting dose-response curve.

Visualizing Experimental and Biological Pathways

To better illustrate the processes involved in the evaluation and mechanism of action of these derivatives, the following diagrams are provided.

G cluster_0 Preclinical Evaluation Workflow synthesis Synthesis of Phthalazine Derivatives invitro_screen Primary In Vitro Screening (e.g., MTT on Cancer Cells) synthesis->invitro_screen Test Efficacy selectivity Selectivity Profiling (MTT on Normal Cells) invitro_screen->selectivity Assess Safety mechanism Mechanism of Action (Apoptosis, Kinase Assay) selectivity->mechanism Investigate How lead_opt Lead Optimization mechanism->lead_opt Refine Structure

Caption: A generalized workflow for the preclinical evaluation of novel phthalazine derivatives.

G cluster_1 VEGFR-2 Signaling Pathway ligand VEGF Ligand receptor VEGFR-2 Receptor ligand->receptor Binds & Activates downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) receptor->downstream Autophosphorylation inhibitor Phthalazine Derivative inhibitor->receptor INHIBITS response Cellular Responses: - Proliferation - Migration - Angiogenesis downstream->response

Caption: Simplified VEGFR-2 signaling pathway showing inhibition by a phthalazine derivative.

Conclusion

The safety profiles of phthalazine derivatives have evolved significantly with their therapeutic applications. While hydralazine is associated with systemic, clinically apparent adverse effects like drug-induced lupus and hepatotoxicity, the safety evaluation of modern, targeted derivatives focuses on preclinical indicators of selectivity.[3][8] Novel anticancer phthalazines demonstrate remarkable potency against their intended targets, and crucially, some exhibit a high degree of selectivity, showing significantly less cytotoxicity towards normal cells in in vitro models.[11][13] This high selectivity is a promising, albeit early, indicator of a potentially wider therapeutic window and an improved safety profile compared to older, less specific members of the phthalazine family. Continued development will require rigorous in vivo toxicity studies to validate these promising preclinical safety profiles.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Phthalazine, 6-(1-methylethyl)-

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, this document outlines the essential procedures for the proper and safe disposal of Phthalazine, 6-(1-methylethyl)-. Adherence to these guidelines is critical for ensuring laboratory safety and environmental compliance.

Researchers, scientists, and professionals in drug development must handle chemical waste with the utmost care. This guide provides a procedural, step-by-step plan for the disposal of Phthalazine, 6-(1-methylethyl)-, ensuring that safety and regulatory standards are met.

Quantitative Hazard Data (for Phthalazine)

The hazard profile of the parent compound, Phthalazine, is summarized below. This information should be used as a precautionary guide for handling Phthalazine, 6-(1-methylethyl)-.

Hazard ClassificationDescriptionSource
Germ Cell MutagenicitySuspected of causing genetic defects (Category 2)[1]
Acute ToxicityNo acute toxicity information is available for this product.[1]
Environmental HazardsContains no substances known to be hazardous to the environment or not degradable in waste water treatment plants.[1]

Experimental Protocols: Step-by-Step Disposal Procedure

The following protocol outlines the recommended steps for the safe disposal of Phthalazine, 6-(1-methylethyl)-.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.

  • Conduct all handling and disposal preparations within a certified chemical fume hood to avoid inhalation of any dust or vapors.

  • Ensure that an eyewash station and safety shower are readily accessible.[2]

2. Waste Identification and Segregation:

  • Phthalazine, 6-(1-methylethyl)- should be treated as a hazardous chemical waste.

  • Do not mix this compound with other waste streams unless explicitly permitted by your EHS department. Incompatible materials, such as strong oxidizing agents, should be kept separate.[2]

3. Containerization of Waste:

  • Use a dedicated, properly labeled, and leak-proof container for the collection of Phthalazine, 6-(1-methylethyl)- waste.

  • The container must be made of a material compatible with the chemical. The original container is often a suitable choice for waste accumulation.

  • The container must be kept securely closed except when adding waste.

4. Labeling of Waste Containers:

  • Clearly label the waste container with the words "Hazardous Waste."

  • The label must include the full chemical name: "Phthalazine, 6-(1-methylethyl)-" and its CAS number "122882-99-9."

  • Indicate the approximate quantity of the waste in the container.

  • Include the name of the principal investigator or laboratory contact and the date of accumulation.

5. Storage of Chemical Waste:

  • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • The SAA should be a secondary containment unit, such as a chemical-resistant tray, to contain any potential leaks or spills.

  • Store the waste away from heat, sparks, and open flames.[2]

6. Arranging for Disposal:

  • Once the waste container is full or is no longer needed, contact your institution's EHS department to arrange for a hazardous waste pickup.

  • Provide the EHS department with all necessary information about the waste, as indicated on the label.

7. Spill and Emergency Procedures:

  • In the event of a spill, evacuate the immediate area if necessary.

  • For small spills, carefully sweep up the solid material and place it in the designated hazardous waste container. Avoid generating dust.

  • For larger spills, or if you are unsure how to proceed, contact your EHS department immediately.

  • In case of personal exposure, follow these first aid measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1][2]

    • Skin Contact: Wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.[1][2]

    • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][2]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of Phthalazine, 6-(1-methylethyl)-.

G cluster_prep Preparation cluster_handling Waste Handling cluster_storage Storage cluster_disposal Disposal cluster_emergency Emergency ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) fume_hood Work in a Chemical Fume Hood ppe->fume_hood identify Identify as Hazardous Waste fume_hood->identify containerize Use a Dedicated, Compatible, and Sealed Container identify->containerize label_waste Label Container with: - 'Hazardous Waste' - Chemical Name & CAS - Quantity & Contact Info containerize->label_waste store_saa Store in a Designated Satellite Accumulation Area (SAA) label_waste->store_saa secondary_containment Use Secondary Containment store_saa->secondary_containment contact_ehs Contact EHS for Pickup secondary_containment->contact_ehs spill Spill Occurs contact_ehs_emergency Contact EHS Immediately spill->contact_ehs_emergency

Caption: Disposal workflow for Phthalazine, 6-(1-methylethyl)-.

References

Personal protective equipment for handling Phthalazine, 6-(1-methylethyl)-

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety, handling, and disposal information for Phthalazine, 6-(1-methylethyl)-. Researchers, scientists, and drug development professionals should adhere to these protocols to ensure a safe laboratory environment. The following information is based on the safety data for the closely related parent compound, Phthalazine, and general best practices for handling heterocyclic compounds.

Personal Protective Equipment (PPE)

When handling Phthalazine, 6-(1-methylethyl)-, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The recommended PPE is detailed below.

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses with Side ShieldsMust meet ANSI Z87.1 standards.
Chemical Splash GogglesRequired when there is a risk of splashing.[1][2]
Face ShieldTo be worn over safety glasses or goggles during procedures with a high risk of splashing or explosion.[1][3]
Hand Protection Nitrile Rubber GlovesInspect before use.
Body Protection Laboratory CoatFlame-resistant lab coats are required.[1]
Closed-toe ShoesShoes must cover the entire foot.[1][3]
Long PantsShould be worn to cover the lower body.[1][3]
Respiratory Protection RespiratorRequired if engineering controls are insufficient to maintain exposure below permissible limits. Annual medical evaluations and fit testing are necessary for respirator users.[3]

Operational Plan for Safe Handling

Follow these step-by-step procedures for the safe handling of Phthalazine, 6-(1-methylethyl)- throughout its lifecycle in the laboratory.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly closed container in a dry, well-ventilated place.[4]

  • Keep away from incompatible materials such as oxidizing agents.[4]

  • Store locked up.[4]

2. Handling and Use:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid the formation of dust and aerosols.[4]

  • Do not get in eyes, on skin, or on clothing.[4]

  • Avoid ingestion and inhalation.[4]

  • Wash hands thoroughly after handling.

3. Disposal:

  • Dispose of contents and container to an approved waste disposal plant.[5]

  • Waste materials should be placed in a suitable, closed container for disposal.[4]

  • Label waste containers clearly.

Emergency Procedures

Immediate and appropriate action during an emergency is critical to minimizing harm.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[4][5]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[4][5]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[4][5]
Ingestion Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[4][5]

Chemical Spill Response:

In the event of a chemical spill, follow these steps to ensure a safe and effective cleanup. For larger spills (greater than 1 liter of a highly toxic material or greater than 4 liters of a general chemical), evacuate the area and contact emergency services.[6]

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or involves volatile substances, evacuate the area.

  • Ventilate: Increase ventilation in the area, for instance by using fume hoods.[7]

  • Don PPE: Wear the appropriate personal protective equipment before attempting to clean the spill.

  • Containment: Create a dike around the spill using absorbent materials like vermiculite or cat litter, working from the outside in.[7]

  • Absorption: Apply absorbent material over the spill.

  • Collection: Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste.

  • Decontamination: Clean the spill area with soap and water.[6]

  • Disposal: Dispose of all contaminated materials as hazardous waste.

Below is a workflow diagram for handling a chemical spill.

Caption: Workflow for handling a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.